molecular formula C6H12O6 B7822160 Glucose oxidase CAS No. 50986-29-3

Glucose oxidase

Cat. No.: B7822160
CAS No.: 50986-29-3
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-VFUOTHLCSA-N
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Description

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, more commonly known as β-D-Glucopyranose, is the cyclic form of D-Glucose, a fundamental aldohexose and the most abundant monosaccharide in nature . This compound, with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol, serves as a primary building block for complex carbohydrates and a critical metabolite in energy production across all organisms . As a key reagent in biochemical research, it is indispensable for studies in carbohydrate metabolism, enzymology, and cellular energetics. Its role extends to the biosynthesis of polymers like cellulose in plants and glycogen in animals . Furthermore, this monosaccharide unit is a precursor for disaccharides and other glycosylated molecules, making it invaluable in glycobiology research for probing biosynthetic pathways and molecular recognition events . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
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InChI Key

WQZGKKKJIJFFOK-VFUOTHLCSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
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Molecular Formula

C6H12O6
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Related CAS

26874-89-5
Record name β-D-Glucopyranose, homopolymer
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DSSTOX Substance ID

DTXSID70883403
Record name beta-D-Glucopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid
Record name beta-D-Glucose
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Solubility

1200.0 mg/mL
Record name Beta-D-Glucose
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CAS No.

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0
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Record name Oxidase, glucose
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Melting Point

146 - 150 °C
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Foundational & Exploratory

The Discovery of Glucose Oxidase: A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery of glucose oxidase, a pivotal enzyme in biotechnology and diagnostics. The timeline details the key scientific breakthroughs, from its initial observation to its characterization as a potent antimicrobial agent. This document adheres to stringent data presentation and visualization requirements to offer a clear and concise resource for researchers, scientists, and professionals in drug development.

The Dawn of an Enigmatic Enzyme: Detlev Müller's Pioneering Work

The story of this compound begins in the 1920s with the work of Danish botanist Detlev Müller. His research on the metabolic processes of the fungus Aspergillus niger led to the first documented encounter with this novel enzyme.

Initial Observations and Discovery (1925-1928)

While studying fungal metabolism, Müller observed that cultures of Aspergillus niger inhibited the growth of certain bacteria in their vicinity. He astutely noted that this inhibition was dependent on the presence of glucose in the medium. This led him to hypothesize the existence of a substance produced by the fungus that, in the presence of glucose, exerted an antibacterial effect. In 1928, he published his findings, naming the responsible entity "this compound."[1]

Experimental Protocols of Detlev Müller

Enzyme Preparation:

  • Fungal Culture: Aspergillus niger and Penicillium glaucum were cultivated on a specialized nutrient medium.

  • Cell Lysis: 100 g of the dry mold was ground with 100 g of pure sand and 35 g of kieselguhr using a mortar and pestle.

  • Extraction: The ground fungal mass was subjected to high pressure (300 atmospheres) to express the cellular sap, yielding 35-50 cc of press juice.

  • Precipitation: The press juice was poured into 12 volumes of a 2:1 (v/v) ethanol/ether mixture or acetone (B3395972) to precipitate the enzyme.[2]

  • Isolation and Drying: The precipitate was immediately filtered, dehydrated with absolute alcohol, and dried over H₂SO₄ in a vacuum. This process yielded 3-6 g of a dry, enzyme-rich powder from 100 cc of press juice.[2]

Activity Measurement:

  • Apparatus: A Warburg manometer, a device for measuring changes in gas volume at constant temperature and pressure, was the central instrument. It consisted of a reaction vessel connected to a U-shaped mercury manometer.

  • Procedure:

    • A solution of the dried enzyme powder was absorbed onto a piece of filter paper.

    • The filter paper was placed inside the stoppered, water-containing jar of the manometer.

    • Glucose was added to the jar.

    • The consumption of oxygen (O₂) was monitored by the drop in pressure indicated by the mercury level in the manometer.

    • Simultaneously, the pH of the solution in the jar was measured.

Quantitative Findings from Müller's Experiments
ParameterObservationImplication
Oxygen Consumption 11.5 cc of O₂ consumedStoichiometric relationship between reactants and products
Acid Formation 1 cc of N acid formedProduction of an acidic product
Glucose Consumption 0.18 g of glucose consumedSubstrate utilization in the reaction
pH Change Drop from ~pH 5.5-6.6 to ~pH 4.0Confirmation of acid production
Optimal pH 5.5 - 6.5Enzyme has an optimal pH range for activity
Thermal Stability Activity increased from 0 to 30°C; Inactivated at 73°CEnzyme activity is temperature-dependent

Table 1: Summary of Detlev Müller's Quantitative Observations on this compound (1928).

Müller concluded from these results that the enzyme catalyzed the oxidation of glucose to gluconic acid, with the concurrent reduction of oxygen to hydrogen peroxide.[2]

Diagram of Müller's Experimental Workflow

Müller's Experimental Workflow cluster_preparation Enzyme Preparation cluster_activity Activity Measurement Culture Aspergillus niger Culture Grinding Grinding with Sand and Kieselguhr Culture->Grinding Pressing High-Pressure Pressing Grinding->Pressing Precipitation Ethanol/Ether Precipitation Pressing->Precipitation Drying Vacuum Drying Precipitation->Drying AddEnzyme Add Enzyme Powder Drying->AddEnzyme Dried Enzyme Powder Manometer Warburg Manometer Setup Measure Measure O₂ Consumption and pH Change Manometer->Measure AddEnzyme->Manometer AddGlucose Add Glucose AddGlucose->Manometer This compound Catalytic Cycle cluster_reactants cluster_products E_FAD This compound (FAD) E_FADH2 Reduced this compound (FADH₂) E_FAD->E_FADH2 + Glucose H2O2 H₂O₂ E_FAD->H2O2 produces E_FADH2->E_FAD + O₂ Gluconolactone D-Glucono-δ-lactone E_FADH2->Gluconolactone produces Glucose β-D-Glucose Oxygen O₂

References

Early Research on the Properties of Glucose Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational research on the properties of glucose oxidase (GOx). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core biochemical and biophysical characteristics of this important enzyme as understood from its discovery and early characterization. The guide summarizes key quantitative data, outlines historical experimental protocols, and visualizes fundamental processes related to the enzyme.

Discovery and Early Sources

This compound (EC 1.1.3.4), initially named "glucoseoxidase," was first discovered in 1925 by the Danish botanist Detlev Müller from the pressed aqueous sap of the fungus Aspergillus niger.[1][2] He also identified a this compound-rich powder from the sap of Penicillium glaucum.[1] Müller observed that in the presence of glucose, the enzyme consumed oxygen and caused a drop in pH from approximately 5.5-6.6 to 4.0.[1] By 1928, he concluded that the acidic product was gluconic acid.[1] This enzyme was later found to be identical to notatin, an antibacterial substance extracted from Penicillium notatum, which produces hydrogen peroxide in the presence of glucose.[3]

Catalytic Activity and Substrate Specificity

This compound is an oxidoreductase that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.[4] The D-glucono-δ-lactone then non-enzymatically hydrolyzes to gluconic acid.[5]

The reaction proceeds via a Ping-Pong Bi Bi mechanism, where β-D-glucose oxidation and O₂ reduction occur in two distinct steps.[6] This high specificity for β-D-glucose was a key early finding. Müller's initial research in 1925 noted the enzyme's specificity, observing that d-fructose, d-galactose, pentoses, glycerol, and dihydroxyacetone were not oxidized.[1] While highly specific for D-glucose, the enzyme can oxidize other monosaccharides, nitroalkanes, and hydroxyl compounds to a lesser extent.[7]

Physicochemical Properties

Early research focused on characterizing the fundamental physicochemical properties of this compound, primarily from Aspergillus niger.

3.1. Molecular Weight and Structure

This compound is a dimeric glycoprotein, a homodimer composed of two identical subunits.[3][7][8][9] The molecular weight can vary depending on the degree of glycosylation, typically ranging from 130 to 175 kDa.[10] Each subunit contains a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) coenzyme, which acts as the initial electron acceptor.[3][7]

3.2. pH and Temperature Optima

The optimal pH and temperature for this compound activity have been a central focus of its characterization. The enzyme generally exhibits maximum activity in a slightly acidic environment.

  • pH Optimum: The optimal pH for this compound from Aspergillus niger is consistently reported to be around 5.5.[11][12] The enzyme is active within a pH range of 4 to 8, but the activity decreases sharply below pH 5.0.[11][13] For this compound from Phanerochaete chrysosporium, a broader optimal pH range of 4 to 5 has been reported.[14]

  • Temperature Optimum: The optimal temperature for this compound activity is generally found to be between 30°C and 40°C.[2][11][12] For instance, GOx from one strain of Aspergillus niger showed maximum activity at 40°C,[11][12] while another study reported an optimum of 25°C with high activity between 20-35°C.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the properties of this compound from various sources.

Table 1: Physicochemical and Kinetic Properties of this compound

PropertyValueSource OrganismReference
Molecular Weight ~160 kDaAspergillus niger[11]
175 kDa (Native)Aspergillus niger UAF-1[11]
180 kDa (Native)Phanerochaete chrysosporium[14]
pH Optimum 5.5Aspergillus niger UAF-1[11][12]
5.0Pseudomonas sp.
5.0Actinomyces sp.[15]
4.0 - 5.0Phanerochaete chrysosporium[14]
Temperature Optimum 40°CAspergillus niger UAF-1[11][12]
37°CAspergillus niger[2]
27°CPseudomonas sp.[15]
30°CActinomyces sp.[15]
Michaelis Constant (Kₘ) 2.56 mM (for D-glucose)Aspergillus niger UAF-1[11]
25 mmol L⁻¹ (for D-glucose)Aspergillus niger NFCCP[12]
6.91 mMPseudomonas sp.[15]
72 mMActinomyces sp.[15]
19.6 mMPenicillium notatum[16]
2.97 µMNot Specified[17]
Maximum Velocity (Vₘₐₓ) 43.5 U mg⁻¹ proteinAspergillus niger UAF-1[11]
1.2 UPseudomonas sp.[15]
0.7 UActinomyces sp.[15]
7.5 mM/minPenicillium notatum[16]
1.35 mM/sNot Specified[17]
Activation Energy (Eₐ) 15.46 kJ mol⁻¹Aspergillus niger UAF-1[11]
23.95 kJ mol⁻¹Pseudomonas sp.[15]
39.5 kJ mol⁻¹Actinomyces sp.[15]

Table 2: Inhibitors of this compound

InhibitorConcentrationEffectReference
Ag⁺1 mMObvious inhibition[10]
Co²⁺1 mMObvious inhibition[10]
Hg²⁺1 mMObvious inhibition[10]
H₂O₂200 mM40% loss of activity (competitive inhibitor)[10]
Cu²⁺Not specified56.5% inhibition[13]
Ag²⁺Not specified48% inhibition[13]

Experimental Protocols

Early research on this compound relied on a variety of methods to isolate, purify, and characterize the enzyme.

5.1. Enzyme Isolation and Purification

A general protocol for the isolation and purification of intracellular this compound from fungal sources like Aspergillus niger involved the following steps:

  • Culture and Fermentation: The fungal strain is cultured in a suitable growth medium containing a carbon source (e.g., glucose), a nitrogen source, and essential minerals. The fermentation is carried out under controlled conditions of pH (around 5.5) and temperature (around 30°C) for a specific period (e.g., 36 hours) with agitation.[11]

  • Mycelium Extraction: The fungal mycelium is harvested from the fermentation broth by filtration.

  • Cell Lysis: The harvested mycelial cells are disrupted to release the intracellular enzyme. This can be achieved by physical methods such as grinding with sand or using a homogenizer.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude cell extract is subjected to fractional precipitation with ammonium sulfate to concentrate the this compound.

  • Chromatography: The partially purified enzyme is further purified using chromatographic techniques. This typically involves:

    • Anion-Exchange Chromatography: Using a resin like DEAE-cellulose to separate proteins based on charge.

    • Gel Filtration (Size-Exclusion Chromatography): Using a medium like Sephadex G-150 to separate proteins based on their molecular size.[12]

5.2. Enzyme Activity Assays

Several methods were employed to determine the activity of this compound.

  • Manometric Method: This was one of the earliest methods used by Müller. The consumption of oxygen during the reaction was measured using a mercury manometer connected to a sealed reaction vessel containing the enzyme solution and glucose.[1]

  • Colorimetric Methods: These methods became widely used and are often based on the detection of hydrogen peroxide produced during the reaction.

    • Coupled Peroxidase Assay: The H₂O₂ produced is used by a second enzyme, horseradish peroxidase (HRP), to oxidize a chromogenic substrate.

    • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM sodium phosphate), D-glucose, HRP, the chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine (B1666024) with phenol), and the this compound sample.[15][18]

    • Measurement: The formation of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 505 nm for the product of 4-aminoantipyrine and phenol).[3] The rate of color formation is proportional to the this compound activity.

  • Oxygen Electrode Method: The rate of oxygen depletion in the reaction mixture is measured directly using an amperometric oxygen electrode, such as a Clark cell.[5][18]

5.3. Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) were determined by measuring the initial reaction rate at various substrate (D-glucose) concentrations while keeping the enzyme concentration constant. The data were then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[11][15]

Visualizations

6.1. Experimental Workflow for this compound Characterization

experimental_workflow cluster_production Enzyme Production cluster_purification Purification cluster_characterization Characterization fermentation Fungal Fermentation (A. niger) harvest Mycelium Harvesting fermentation->harvest lysis Cell Lysis harvest->lysis precipitation Ammonium Sulfate Precipitation lysis->precipitation ion_exchange Anion-Exchange Chromatography precipitation->ion_exchange gel_filtration Gel Filtration ion_exchange->gel_filtration activity_assay Activity Assay (e.g., Colorimetric) gel_filtration->activity_assay kinetics Kinetic Analysis (Km, Vmax) activity_assay->kinetics physicochemical Physicochemical Properties (pH, Temp Optima) activity_assay->physicochemical

Caption: Generalized workflow for the production, purification, and characterization of this compound.

6.2. Catalytic Mechanism of this compound

ping_pong_mechanism cluster_substrates E_FAD GOx-FAD (Oxidized) E_FADH2 GOx-FADH₂ (Reduced) E_FAD->E_FADH2 1. Glucose Binding 2. Oxidation peroxide H₂O₂ E_FAD->peroxide E_FADH2->E_FAD 1. O₂ Binding 2. Reduction gluconolactone D-Glucono- δ-lactone E_FADH2->gluconolactone glucose β-D-Glucose glucose->E_FAD oxygen O₂ oxygen->E_FADH2

Caption: The Ping-Pong Bi Bi catalytic mechanism of this compound.

References

Biochemical Characterization of Glucose Oxidase from Aspergillus niger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characterization of glucose oxidase (GOx) from the filamentous fungus Aspergillus niger. This compound is a flavoenzyme of significant commercial interest, with applications ranging from biosensors for glucose monitoring to food preservation and diagnostics.[1][2][3] This document outlines its key biochemical properties, detailed experimental protocols for its characterization, and a logical workflow for these procedures.

Core Biochemical and Physical Properties

This compound from Aspergillus niger is a dimeric glycoprotein (B1211001) that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.[3][4] The D-glucono-δ-lactone is subsequently hydrolyzed to gluconic acid. The enzyme is highly specific for β-D-glucose.[4]

Structural and Physical Characteristics

The native enzyme is a homodimer with a total molecular weight of approximately 160 kDa.[5][6] Each monomer, with a molecular mass of about 80 kDa, contains one non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[1][3][7] The enzyme is also a glycoprotein, containing a significant carbohydrate component, which contributes to its stability.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Aspergillus niger this compound as reported in the literature. These values can vary depending on the specific strain, purification methods, and assay conditions used.

Table 1: Kinetic Parameters
ParameterReported Value(s)Source(s)
Km for Glucose (mM) 2.56, 7.1, 27, 33-110, 0.12[4][6][8][9][10]
Vmax (U/mg) 17, 43.5, 0.986, 40 (U/ml)[4][8][9][10]
kcat (s-1) 641[4]
kcat/Km (s-1mM-1) 90[4]
Table 2: Physicochemical Properties and Stability
ParameterReported Value(s)Source(s)
Molecular Weight (Native) ~160 kDa[5][6]
Subunit Molecular Weight ~80 kDa[1][4][5]
Optimal pH 5.0, 5.5, 5.5-6.0, 6.0[4][8][9][11]
Optimal Temperature (°C) 25, 25-30, 30, 35, 40[4][8][9][11][12]
Isoelectric Point (pI) 4.2[6]
Thermal Stability Stable up to 40-50°C; Half-life of ~30 min at 50-60°C.[4][8][13]
Inhibitors Ag+, Hg2+, Cu2+[4][6][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the purification and characterization of Aspergillus niger this compound.

Purification of this compound

This protocol describes a common multi-step procedure for purifying this compound from the mycelial extract of A. niger.

Materials:

  • Aspergillus niger mycelia

  • 0.1 M Phosphate (B84403) Buffer (pH 6.0)

  • Ammonium (B1175870) sulfate (B86663)

  • Centrifuge and appropriate tubes

  • Homogenizer

  • Dialysis tubing

  • Chromatography system

  • DEAE-Cellulose or Q-Sepharose column (Anion Exchange)

  • Sephadex G-100 or G-150 column (Gel Filtration)

  • NaCl for gradient elution

  • 20 mM Tris buffer (pH 7.2)

Procedure:

  • Crude Extract Preparation:

    • Harvest A. niger mycelia from the culture medium by filtration.

    • Suspend the mycelia in cold 0.1 M phosphate buffer (pH 6.0).

    • Disrupt the cells using a homogenizer to release the intracellular enzymes.[1]

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.[1]

    • Collect the supernatant, which is the crude enzyme extract.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract on ice with gentle stirring to achieve 60-85% saturation.[1]

    • Allow the protein to precipitate for at least 4 hours or overnight at 4°C.

    • Centrifuge at 10,000 x g for 45 minutes at 4°C to collect the protein pellet.[4]

    • Discard the supernatant and resuspend the pellet in a minimal volume of 0.1 M phosphate buffer (pH 6.0).

  • Desalting by Gel Filtration:

    • Equilibrate a Sephadex G-100 column with 0.1 M phosphate buffer (pH 6.0).

    • Apply the resuspended pellet to the column to separate the protein from the ammonium sulfate.

    • Collect fractions and measure both protein concentration (at 280 nm) and this compound activity.

    • Pool the active fractions.

  • Anion Exchange Chromatography:

    • Equilibrate a DEAE-Cellulose or Q-Sepharose column with 20 mM Tris buffer (pH 7.2).[4]

    • Load the desalted, active pool from the previous step onto the column.

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 50-500 mM) in the same buffer.[4]

    • Collect fractions and assay for this compound activity.

    • Pool the fractions with the highest activity. This represents the purified this compound.

This compound Activity Assay

This is a common coupled spectrophotometric assay. This compound produces hydrogen peroxide, which is then used by horseradish peroxidase (POD) to oxidize a chromogenic substrate.

Materials:

  • Purified this compound solution

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 5.1)

  • 10% (w/v) β-D-glucose solution

  • o-Dianisidine dihydrochloride (B599025) solution (e.g., 0.21 mM)

  • Horseradish peroxidase (POD) solution (e.g., 60 units/mL)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the Reaction Cocktail:

    • Immediately before use, mix the sodium acetate buffer, o-dianisidine solution, and β-D-glucose solution.[6] A typical ratio could be combining 192 mL of the o-dianisidine solution with 40 mL of the glucose solution.[6]

    • Add the POD solution to this mixture.

    • Equilibrate the reaction cocktail to the desired assay temperature (e.g., 35°C).[6]

  • Enzyme Assay:

    • Pipette a defined volume of the reaction cocktail (e.g., 2.9 mL) into a cuvette.

    • Add a small volume of the appropriately diluted this compound solution (e.g., 0.1 mL) to initiate the reaction.

    • Mix quickly and place the cuvette in the spectrophotometer.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 500 nm for oxidized o-dianisidine) over time.[6]

    • The rate of change in absorbance is proportional to the this compound activity.

Unit Definition: One unit of this compound is typically defined as the amount of enzyme that oxidizes 1.0 µmole of β-D-glucose to D-gluconolactone and H2O2 per minute at a specific pH and temperature (e.g., pH 5.1 at 35°C).[6]

Determination of Kinetic Parameters (Km and Vmax)

Materials:

  • Purified this compound solution

  • Stock solution of β-D-glucose

  • All reagents for the this compound activity assay

Procedure:

  • Prepare a series of reaction mixtures with varying concentrations of β-D-glucose (e.g., 5-40 mM) while keeping the enzyme concentration constant.[1]

  • Perform the this compound activity assay for each glucose concentration.

  • Measure the initial reaction velocity (v0) for each substrate concentration.

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • To determine Km and Vmax, create a Lineweaver-Burk plot (1/v0 vs. 1/[S]).[1] The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This technique is used to determine the subunit molecular weight of the purified enzyme.

Materials:

  • Purified this compound

  • SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)

  • Precast or self-cast polyacrylamide gels (e.g., 12.5%)

  • Electrophoresis chamber and power supply

  • Running buffer

  • Molecular weight markers

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Sample Preparation:

    • Mix the purified enzyme solution with an equal volume of 2x SDS-PAGE loading buffer.

    • Heat the sample at 95-100°C for 5 minutes to denature the protein.

  • Gel Electrophoresis:

    • Load the denatured enzyme sample and the molecular weight markers into the wells of the polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for several hours.

    • Destain the gel to visualize the protein bands.

    • The subunit molecular weight of this compound can be estimated by comparing the migration of its band to that of the molecular weight markers.

Determination of Optimal pH

Materials:

  • Purified this compound

  • A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl for pH 8-9).

  • Reagents for the this compound activity assay.

Procedure:

  • Set up a series of activity assays where the reaction buffer is replaced with the buffers of varying pH.

  • Ensure the final pH of each reaction mixture is at the desired value.

  • Measure the enzyme activity at each pH.

  • Plot the enzyme activity against the pH to determine the pH at which the enzyme exhibits maximum activity.

Assessment of Thermal Stability

Materials:

  • Purified this compound

  • Buffer at the optimal pH for the enzyme

  • Water baths or incubators set at various temperatures (e.g., 30, 40, 50, 60, 70°C).

  • Reagents for the this compound activity assay.

Procedure:

  • Incubate aliquots of the purified enzyme solution at different temperatures for a fixed period (e.g., 30 or 60 minutes).[5]

  • At various time intervals, remove a sample from each temperature and immediately place it on ice to stop further denaturation.[1]

  • Measure the residual activity of each sample using the standard activity assay at the optimal temperature.

  • Plot the percentage of residual activity against the incubation temperature or time to determine the thermal stability profile of the enzyme. The half-life (t1/2) at a specific temperature can be calculated from the first-order plot of the denaturation data.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive biochemical characterization of Aspergillus niger this compound.

GOx_Characterization_Workflow start Start: Aspergillus niger Culture crude_extract Preparation of Crude Enzyme Extract start->crude_extract purification Multi-step Purification crude_extract->purification ammonium_sulfate Ammonium Sulfate Precipitation purification->ammonium_sulfate gel_filtration Gel Filtration (Desalting) ammonium_sulfate->gel_filtration ion_exchange Ion Exchange Chromatography gel_filtration->ion_exchange pure_enzyme Purified this compound ion_exchange->pure_enzyme activity_assay Enzyme Activity Assay pure_enzyme->activity_assay Verify Activity sds_page SDS-PAGE Analysis pure_enzyme->sds_page Assess Purity kinetic_studies Kinetic Characterization pure_enzyme->kinetic_studies physicochemical Physicochemical Characterization pure_enzyme->physicochemical mw_determination Subunit Molecular Weight Determination sds_page->mw_determination final_data Comprehensive Biochemical Profile mw_determination->final_data km_vmax Determination of Km and Vmax kinetic_studies->km_vmax km_vmax->final_data opt_ph Optimal pH Determination physicochemical->opt_ph opt_temp Optimal Temperature Determination physicochemical->opt_temp thermal_stability Thermal Stability Assessment physicochemical->thermal_stability opt_ph->final_data opt_temp->final_data thermal_stability->final_data

Figure 1. Experimental workflow for the biochemical characterization of this compound.

References

A Technical Guide to Glucose Oxidase Gene Cloning and Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the cloning and expression of the glucose oxidase (GOX) gene. This compound is a flavoenzyme with significant applications in diagnostics, food and beverage industries, and biotechnology.[1] Recombinant production of this enzyme is a key focus for ensuring a stable, high-purity supply for various industrial and pharmaceutical applications.[2] This document details the gene sources, various expression platforms, and the critical experimental protocols, supported by quantitative data and process visualizations.

The this compound Gene: From Source to Sequence

The most common source for the this compound gene is the fungus Aspergillus niger.[3][4] The gene's open reading frame (ORF) from A. niger typically consists of approximately 1,815 to 1,818 base pairs, encoding a protein of about 605 amino acids.[3][5] This protein includes a signal peptide for secretion.[4][6] The mature enzyme is a homodimer, with each subunit having a molecular weight of roughly 80 kDa.[2]

Heterologous Expression Systems for this compound

The choice of an expression system is critical for achieving high yields of active and correctly folded recombinant this compound (rGOX). Key considerations include protein yield, post-translational modifications (especially glycosylation), and scalability. The most commonly employed systems are yeast, fungi, and bacteria.

Yeast Expression Systems

Yeast systems, particularly Pichia pastoris and Saccharomyces cerevisiae, are powerful platforms for producing eukaryotic proteins like GOX due to their ability to perform post-translational modifications and secrete the protein into the culture medium, simplifying purification.[7]

  • Pichia pastoris : This methylotrophic yeast is one of the most successful hosts for GOX expression. It utilizes strong, tightly regulated promoters like the alcohol oxidase 1 (AOX1) promoter, which is induced by methanol (B129727).[8][9] Constitutive promoters, such as the glyceraldehyde-3-phosphate dehydrogenase (GAP) promoter, have also been used effectively, eliminating the need for methanol induction.[10][11] High expression levels have been achieved, with some studies reporting enzyme activities of over 100 U/mL in the culture supernatant.[6][10] Through combinatorial engineering strategies, including mutagenesis and optimization of secretion pathways, extracellular GOX activity in P. pastoris has been pushed to remarkable levels, reaching as high as 7223.0 U/mL in a 5-L bioreactor.[12][13]

  • Saccharomyces cerevisiae : As a well-characterized and "Generally Regarded as Safe" (GRAS) organism, S. cerevisiae is an attractive host, especially for applications in the food and beverage industry.[14] The GOX gene from A. niger has been successfully expressed in S. cerevisiae using promoters like PGK1 (phosphoglycerate kinase 1) and secretion signals such as the yeast mating pheromone α-factor (MFα1).[14][15] While functional, expression levels can sometimes be lower than in P. pastoris.[4] One application explored is in wine production, where the enzyme can potentially reduce ethanol (B145695) levels.[14][16]

  • Kluyveromyces marxianus : This yeast is noted for its advantageous physiological properties, including thermotolerance and high growth rates.[17][18] Using an episomal expression system with the INU1 promoter and prepro-sequence for secretion, high levels of GOX expression (1552 units per gram dry cell weight) have been achieved.[17][19] K. marxianus tends to hyperglycosylate the protein, similar to other yeasts, though this does not appear to negatively impact enzyme activity or substrate affinity.[17][18]

Fungal Expression Systems

Homologous and heterologous fungal systems, such as Aspergillus niger and Aspergillus nidulans, have been used to increase GOX production. By increasing the gene dosage of the native GOX gene in A. niger, productivity can be elevated.[20][21] The gene has also been introduced into A. nidulans, conferring it with the ability to produce the enzyme.[20][21]

Bacterial Expression Systems

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and simple genetics.[7] However, expressing eukaryotic, glycosylated enzymes like GOX in E. coli presents challenges. The lack of post-translational modification machinery results in a non-glycosylated enzyme.[22][23] Furthermore, the protein often misfolds and accumulates in insoluble inclusion bodies.[7][22] While active enzyme can be recovered through denaturation and refolding procedures, this adds complexity and cost to the process.[22][23] Despite these hurdles, expression of a thermostable GOX gene from Streptomyces in E. coli has been successful, yielding a recombinant host with high production capability.[24][25]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on recombinant this compound expression.

Table 1: Comparison of Recombinant this compound Expression in Various Hosts

Host SystemGene SourcePromoterExpression LevelSpecific Activity (U/mg)Reference
Pichia pastoris GS115Aspergillus nigerAOX17223.0 U/mL-[12][13]
Pichia pastoris SMD1168Aspergillus nigerGAP107.18 U/mL-[10][11]
Pichia pastoris SMD1168Aspergillus niger Z-25AOX1~40 U/mL153.46[5][9]
Pichia pastoris GS115Aspergillus nigerConstitutive (pGAPZαA)1.2 U/mL60.9[6]
Pichia pastoris GS115Aspergillus nigerInducible (pPIC9K)133 U/mL-[6]
Kluyveromyces marxianusAspergillus nigerINU11552 U/g DCW-[17][19]
Saccharomyces cerevisiaeAspergillus niger-75-400 µg/mL-[4]
Escherichia coli TG2Penicillium amagasakienseHeat-induced (pCYTEXP1)0.25 mg/mL (inclusion bodies)968[22][23]
Escherichia coli origamiStreptomyces sp.-~4-fold higher mRNA than native-[24][25]

Table 2: Biochemical Properties of Recombinant this compound

Host SystemGene SourceOptimal pHOptimal Temp. (°C)Km (mM)Vmax (µmol/min/mg)Reference
Pichia pastorisAspergillus niger6.04021.06359[26][27]
Pichia pastorisAspergillus niger Z-256.04016.95-[5][9]
Pichia pastorisAspergillus niger ATCC 90295.0 - 7.050--[8]
Pichia pastoris GS115Aspergillus niger6.035--[6]
Native A. niger UAF-1Aspergillus niger6.030270.986[28]

Experimental Protocols and Workflows

The process of producing recombinant this compound involves several key experimental stages, from gene isolation to final protein purification.

General Experimental Workflow

The diagram below illustrates a typical workflow for cloning and expressing the this compound gene in a yeast system like Pichia pastoris.

G cluster_gene_cloning Gene Isolation & Cloning cluster_transformation Host Transformation & Screening cluster_expression Expression & Purification A 1. Isolate Genomic DNA or mRNA from A. niger B 2. PCR Amplification of GOX gene (or RT-PCR for cDNA) A->B C 3. Ligate GOX gene into Expression Vector (e.g., pPICZαA) B->C D 4. Linearize Plasmid & Transform into P. pastoris C->D Recombinant Vector E 5. Screen for Positive Transformants (e.g., on Zeocin plates) D->E F 6. Confirm Integration by Colony PCR E->F G 7. Cultivate Transformant & Induce Expression (e.g., with Methanol) F->G Verified Clone H 8. Harvest Supernatant (Extracellular rGOX) G->H I 9. Purify rGOX (e.g., Chromatography) H->I J 10. Characterize Enzyme (Activity, Kinetics, etc.) I->J

Caption: General workflow for GOX gene cloning and expression.

Detailed Methodologies

A. Gene Isolation and Vector Construction

  • Template Preparation : Isolate genomic DNA from Aspergillus niger mycelia or total RNA for cDNA synthesis.

  • PCR Amplification : Design primers based on the known GOX gene sequence (e.g., from GenBank). The primers should incorporate restriction sites (e.g., EcoRI, XhoI) compatible with the multiple cloning site of the chosen expression vector.[29] Perform PCR to amplify the GOX coding sequence.[24][25]

  • Vector Ligation : Digest both the PCR product and the expression vector (e.g., pPICZαA, pPIC9, pGAPZαA) with the selected restriction enzymes.[5][30] Ligate the digested GOX insert into the linearized vector using T4 DNA ligase. The vector typically includes a promoter (AOX1 or GAP), a secretion signal sequence (e.g., α-factor), and a selectable marker (e.g., Zeocin or G418 resistance).[5][10][30]

B. Host Transformation and Screening

  • Vector Linearization : Linearize the recombinant plasmid with a restriction enzyme (e.g., BspHI, PmeI) to facilitate integration into the host genome.[6]

  • Transformation : Prepare competent P. pastoris cells (e.g., strain GS115, SMD1168).[6] Transform the cells with the linearized plasmid via electroporation.[10][30]

  • Selection : Plate the transformed cells on a selective medium (e.g., YPD agar (B569324) containing Zeocin or G418) to select for successful transformants.

  • Screening : Screen positive colonies for GOX expression. This can be done via a qualitative plate assay or by small-scale liquid cultures followed by an enzyme activity assay of the supernatant.[8] Confirm the integration of the gene cassette by colony PCR.[10]

C. Protein Expression and Optimization

  • Cultivation : Inoculate a selected high-producing clone into a buffered glycerol-complex medium (BMGY) and grow to the logarithmic phase.[8]

  • Induction (for inducible promoters) : To induce expression from the AOX1 promoter, harvest the cells by centrifugation and resuspend them in a buffered methanol-complex medium (BMMY).[8][31] Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.[8][32]

  • Optimization : Optimize expression conditions such as temperature (typically 28-30°C), pH (5.0-6.0), methanol concentration, and agitation rate to maximize yield.[8][9][10] For constitutive expression using the GAP promoter, no induction step is needed.[10]

G cluster_params Optimization Parameters Input Recombinant P. pastoris Clone Growth Growth Phase (BMGY Medium, No Methanol) Input->Growth Inoculate Induction Induction Phase (BMMY Medium, + Methanol) Growth->Induction Centrifuge & Resuspend Harvest Harvest Culture Supernatant Induction->Harvest After 4-7 days Output Crude rGOX for Purification Harvest->Output Temp Temperature (28-30°C) pH pH (5.0-6.0) Methanol Methanol Conc. (0.5-1.0%)

Caption: Workflow for rGOX expression in Pichia pastoris.

D. Purification of Recombinant this compound

  • Cell Removal : After fermentation, separate the cells from the culture medium by centrifugation or filtration to obtain the supernatant containing the secreted rGOX.[33]

  • Concentration : Concentrate the supernatant using methods like ultrafiltration.[33]

  • Chromatography : A common and effective method is ion-exchange chromatography. For instance, a one-step purification can be achieved using a Q-Sepharose Fast Flow column, resulting in high purity and recovery.[26][27] Other methods may include ammonium (B1175870) sulfate (B86663) precipitation followed by dialysis or size-exclusion chromatography.[5][9][28]

  • Analysis : Analyze the purity of the final enzyme preparation using SDS-PAGE, which should show a single band at the expected molecular weight (around 75-100 kDa, depending on glycosylation).[5][26][27]

E. Enzyme Activity Assay

  • Principle : The standard assay for GOX activity involves a coupled reaction where the hydrogen peroxide (H₂O₂) produced by GOX is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine), leading to a color change that can be measured spectrophotometrically.[8]

  • Procedure :

    • Prepare a reaction mixture containing a buffer (e.g., MES-NaOH, pH 6.0), D-glucose, the chromogenic reagent, and HRP.[8]

    • Incubate the mixture at a defined temperature (e.g., 35-40°C).[8][26]

    • Initiate the reaction by adding a known amount of the enzyme sample.

    • Measure the increase in absorbance at the appropriate wavelength (e.g., 555 nm) over time.[8]

    • One unit of GOX activity is typically defined as the amount of enzyme that oxidizes 1.0 µmole of β-D-glucose per minute under specified conditions.[2]

Conclusion

The heterologous expression of the this compound gene, particularly in yeast systems like Pichia pastoris, has proven to be a highly effective strategy for the large-scale production of this industrially important enzyme.[26] By leveraging powerful promoters, efficient secretion signals, and optimized fermentation conditions, it is possible to achieve high yields of active, secreted rGOX.[12] The detailed methodologies and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to establish and optimize their own recombinant this compound production systems. Further advancements through enzyme engineering and high-throughput screening technologies continue to enhance the properties and applications of this compound.[34]

References

The Evolutionary Odyssey of Glucose Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose oxidase (GOX), a flavoprotein belonging to the Glucose-Methanol-Choline (GMC) oxidoreductase superfamily, has a fascinating and complex evolutionary history.[1] Primarily found in fungi and insects, this enzyme plays a crucial role in defense mechanisms through the production of hydrogen peroxide.[1][2] This technical guide delves into the evolutionary origins of this compound, providing a comprehensive overview of its phylogenetic relationships, the molecular mechanisms driving its functional divergence, and detailed experimental protocols for its study. By synthesizing quantitative data, experimental methodologies, and visual representations of key evolutionary and signaling pathways, this document serves as an in-depth resource for researchers seeking to understand and engineer this important enzyme.

Phylogenetic Distribution and Evolutionary Relationships

This compound is predominantly found in fungi, particularly in the genera Aspergillus and Penicillium, and in a variety of insect species.[1][2] While both fungal and insect GOX catalyze the oxidation of β-D-glucose, phylogenetic analyses suggest that they have distinct evolutionary origins within the broader GMC oxidoreductase superfamily.[3][4]

The Glucose-Methanol-Choline (GMC) Oxidoreductase Superfamily

The GMC superfamily is a large and diverse group of FAD-dependent oxidoreductases that share a common structural fold.[5] Members of this superfamily are involved in a wide range of metabolic processes. Phylogenetic studies indicate that this compound evolved from an ancestral GMC oxidoreductase.[3]

Divergent Evolution of Fungal and Insect Glucose Oxidases

Phylogenetic analyses based on amino acid sequence alignments reveal that fungal and insect glucose oxidases form distinct clades. This suggests that the ability to oxidize glucose arose independently in these two lineages through convergent evolution, or that they diverged from a very distant common ancestor and subsequently evolved specialized functions. Insect glucose dehydrogenases (GLD) are phylogenetically more closely related to insect glucose oxidases than to fungal GOX, indicating a shared, more recent common ancestor for the insect enzymes.[3]

Quantitative Data on this compound from Various Species

The kinetic properties of this compound, particularly the Michaelis constant (Km) and the catalytic rate constant (kcat), vary across different species, reflecting their adaptation to specific physiological roles.

SpeciesSource OrganismKm (mM) for Glucosekcat (s-1)Optimal pHOptimal Temperature (°C)Reference
FungiAspergillus niger21.3137.75.5 - 6.025 - 30[6]
FungiPenicillium amagasakiense21.06-6.040[7]
BacteriaPseudomonas sp. (Strain 1)6.91-5.027[8]
BacteriaActinomyces sp. (Strain 2)72-5.030[8]

Experimental Protocols

Phylogenetic Analysis of the GMC Oxidoreductase Family

This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of this compound and related enzymes from the GMC superfamily using MEGA (Molecular Evolutionary Genetics Analysis) software.[9]

3.1.1. Sequence Retrieval and Alignment:

  • Sequence Collection: Obtain amino acid sequences of this compound and other GMC oxidoreductase family members from public databases like NCBI (GenBank) or UniProt. Include a diverse range of species from fungi, insects, and bacteria.

  • Multiple Sequence Alignment (MSA):

    • Open MEGA software.

    • Go to Align -> Edit/Build Alignment.

    • Select Create a new alignment.

    • Choose Protein.

    • Import the collected sequences in FASTA format.

    • Select all sequences (Ctrl+A).

    • Click on the Align button on the toolbar and choose ClustalW or MUSCLE with default parameters.

    • Visually inspect the alignment for any misaligned regions and manually adjust if necessary.

    • Export the alignment in MEGA format (.meg).

3.1.2. Phylogenetic Tree Construction:

  • Open the Alignment: In the MEGA main window, open the saved alignment file (.meg).

  • Select Phylogenetic Method: Go to Phylogeny and choose a method. The Neighbor-Joining (NJ) method is computationally efficient for large datasets, while Maximum Likelihood (ML) is generally more accurate.

    • For Neighbor-Joining:

      • Select Construct/Test Neighbor-Joining Tree.

      • In the Analysis Preferences window, under Substitutions, choose the Poisson model for amino acid sequences.

      • Under Test of Phylogeny, select Bootstrap method and set the number of replications to 1000 for statistical support.

      • Click Compute.

    • For Maximum Likelihood:

      • Select Construct/Test Maximum Likelihood Tree.

      • Before constructing the tree, it is advisable to find the best substitution model. Go to Models -> Find Best DNA/Protein Models (ML).

      • Once the best model is identified, proceed with the ML tree construction using that model.

      • Set the Test of Phylogeny to Bootstrap method with 1000 replications.

      • Click Compute.

  • Tree Visualization: The resulting phylogenetic tree will be displayed. The numbers at the nodes represent bootstrap values, indicating the statistical confidence of the branching.

Ancestral Sequence Reconstruction (ASR)

This protocol provides a general workflow for inferring the amino acid sequence of an ancestral this compound using the PAML (Phylogenetic Analysis by Maximum Likelihood) software package.[10][11]

3.2.1. Prerequisites:

  • A reliable multiple sequence alignment of this compound protein sequences.

  • A well-supported phylogenetic tree in Newick format.

3.2.2. ASR Workflow:

  • Prepare Input Files:

    • Sequence File: The multiple sequence alignment in PHYLIP format.

    • Tree File: The phylogenetic tree in Newick format with branch lengths.

    • Control File (codeml.ctl): A text file that specifies the parameters for the CODEML program in PAML. Key parameters to set include:

      • seqfile: Name of the sequence file.

      • treefile: Name of the tree file.

      • outfile: Name for the output file.

      • model: The amino acid substitution model to be used (e.g., 2 for the JTT model).

      • alpha: Parameter for the gamma distribution of rates among sites.

      • fix_alpha: 0 to estimate alpha from the data.

      • RateAncestor: 1 to perform ancestral sequence reconstruction.

  • Run CODEML:

    • Execute the CODEML program from the command line, ensuring the control file is correctly configured.

    • codeml codeml.ctl

  • Analyze Output:

    • The primary output file (specified by outfile) will contain the reconstructed ancestral sequences for each node in the phylogenetic tree.

    • The file rst will contain the posterior probabilities for each amino acid at each site for each ancestral node. These probabilities indicate the confidence in the reconstruction.

Determination of Enzyme Kinetic Parameters

This protocol describes a common spectrophotometric assay to determine the Km and Vmax of this compound.[12][13]

3.3.1. Principle:

The production of hydrogen peroxide by this compound is coupled to a peroxidase-catalyzed reaction that results in the oxidation of a chromogenic substrate, leading to a measurable color change.

3.3.2. Materials:

  • Purified this compound

  • β-D-glucose solutions of varying concentrations

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., o-dianisidine or ABTS)

  • Phosphate (B84403) buffer at the optimal pH for the specific this compound

  • Spectrophotometer

3.3.3. Procedure:

  • Prepare a Reaction Mixture: In a cuvette, combine the phosphate buffer, HRP, and the chromogenic substrate.

  • Initiate the Reaction: Add a known amount of this compound to the reaction mixture.

  • Start Measurement: Immediately add a specific concentration of the glucose solution to the cuvette, mix, and start recording the absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) over time.

  • Determine Initial Velocity (v0): Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per unit time to the change in product concentration per unit time using the Beer-Lambert law.

  • Repeat for Different Substrate Concentrations: Repeat steps 1-4 with a range of glucose concentrations.

  • Data Analysis: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/v0 vs. 1/[S]) for a linear representation of the data.

Visualizing Evolutionary and Signaling Pathways

Signaling Pathway of Insect this compound in Plant Defense

Insect-derived this compound plays a significant role in mediating plant-herbivore interactions. The hydrogen peroxide produced by GOX acts as a signaling molecule that can either suppress or elicit plant defense responses, often through crosstalk with the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways.[14][15][16]

Plant_Defense_Signaling cluster_insect Insect Saliva cluster_plant Plant Cell GOX This compound (GOX) H2O2 Hydrogen Peroxide (H2O2) (Signaling Molecule) GOX->H2O2 Catalyzes oxidation of Glucose Glucose Glucose->H2O2 JA_pathway Jasmonic Acid (JA) Pathway H2O2->JA_pathway Antagonizes SA_pathway Salicylic Acid (SA) Pathway H2O2->SA_pathway Activates Defense_Suppression Suppression of Anti-herbivore Defenses JA_pathway->Defense_Suppression SA_pathway->JA_pathway Antagonizes Defense_Elicitation Elicitation of Pathogen Defenses SA_pathway->Defense_Elicitation

Caption: Insect GOX-mediated plant defense signaling pathway.

Evolutionary Workflow of the Insect GMC Gene Cluster

In many insect species, a significant number of GMC oxidoreductase genes, including those encoding this compound and glucose dehydrogenase, are located in a conserved gene cluster. This cluster is believed to be a "birthplace" for new GMC genes through a process of tandem gene duplication and subsequent functional divergence.[3][4][17]

Gene_Duplication_Evolution Ancestral_GMC Ancestral GMC Oxidoreductase Gene Tandem_Duplication Tandem Gene Duplication Ancestral_GMC->Tandem_Duplication Duplicated_Genes Duplicated GMC Genes (Initially Redundant) Tandem_Duplication->Duplicated_Genes Divergence Functional Divergence Duplicated_Genes->Divergence GOX This compound (GOX) Divergence->GOX GLD Glucose Dehydrogenase (GLD) Divergence->GLD Other_GMC Other GMC Oxidoreductases Divergence->Other_GMC Transposition Gene Transposition (to other genomic locations) Other_GMC->Transposition Dispersed_GMC Dispersed GMC Genes Transposition->Dispersed_GMC

Caption: Evolutionary workflow of insect GMC gene duplication and divergence.

Conclusion

The evolutionary history of this compound is a compelling example of how enzymes adapt and acquire new functions in different lineages. While fungal and insect glucose oxidases share a common catalytic activity, their distinct evolutionary paths within the GMC oxidoreductase superfamily highlight the power of convergent and divergent evolution. For researchers and drug development professionals, understanding this evolutionary context is crucial for identifying novel enzyme variants with desirable properties and for engineering these enzymes for a wide range of biotechnological and therapeutic applications. The detailed protocols and visual frameworks provided in this guide offer a solid foundation for further exploration into the fascinating world of this compound evolution.

References

An In-depth Technical Guide to the Glucose Oxidase Reaction Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucose oxidase (GOx) reaction mechanism and its kinetics. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this enzyme plays a crucial role. The guide details the enzyme's catalytic action, presents key kinetic parameters in a clear format, and provides detailed experimental protocols for its study.

Core Reaction Mechanism

This compound (EC 1.1.3.4) is an oxidoreductase that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, utilizing molecular oxygen as an electron acceptor. The enzyme is highly specific for β-D-glucose[1]. The overall reaction is as follows:

β-D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂

The D-glucono-δ-lactone is subsequently hydrolyzed to gluconic acid. The catalytic action of this compound relies on its flavin adenine (B156593) dinucleotide (FAD) cofactor, which acts as the initial electron acceptor[1].

The reaction follows a Ping-Pong Bi-Bi mechanism, which involves two distinct half-reactions that can be analyzed independently through steady-state kinetics.

Reductive Half-Reaction: In the first step, β-D-glucose binds to the active site of the oxidized enzyme (GOx-FAD). The enzyme then catalyzes the transfer of two electrons and two protons from the glucose to the FAD cofactor, reducing it to FADH₂. This results in the formation of D-glucono-δ-lactone and the reduced enzyme (GOx-FADH₂).

Oxidative Half-Reaction: In the second step, molecular oxygen binds to the reduced enzyme-product complex. The GOx-FADH₂ is re-oxidized to GOx-FAD by transferring the electrons to molecular oxygen, which is reduced to hydrogen peroxide (H₂O₂). The oxidized enzyme is then ready for another catalytic cycle.

Glucose_Oxidase_Mechanism cluster_reductive Reductive Half-Reaction GOx-FAD GOx-FAD GOx-FAD_Glucose GOx-FAD-β-D-glucose (Enzyme-Substrate Complex) GOx-FAD->GOx-FAD_Glucose + β-D-glucose GOx-FADH2_Lactone GOx-FADH₂-D-glucono-δ-lactone (Reduced Enzyme-Product Complex) GOx-FAD_Glucose->GOx-FADH2_Lactone Intramolecular Redox Reaction GOx-FADH2_Lactone->GOx-FAD + O₂ - D-glucono-δ-lactone - H₂O₂

Figure 1: this compound Ping-Pong Bi-Bi Reaction Mechanism.

Enzyme Kinetics

The catalytic activity of this compound is influenced by several factors, including substrate concentration, pH, and temperature. The enzyme's kinetics are well-described by the Michaelis-Menten model.

Data Presentation of Kinetic Parameters

The following table summarizes the key kinetic parameters for this compound from various sources and under different conditions. These values are crucial for designing experiments, developing biosensors, and optimizing industrial processes.

ParameterValueSource OrganismEnzyme StateConditionsReference
Km (mM) 2.7Aspergillus nigerFreeOptimum pH and temperature[2]
2.9Aspergillus nigerImmobilized (alginate)Optimum pH and temperature[2]
2.56Aspergillus niger UAF-1FreepH 5.5, 40°C[3]
6.91Pseudomonas sp.Free27°C, pH 5.0[4]
22Wild-typeFree25°C[5]
16Mutant (B11-GOx)Free25°C[5]
33 - 110Aspergillus nigerFreepH 5.5[6]
Vmax (µmol/min·mL) 0.364Aspergillus nigerFreeOptimum pH and temperature[2]
0.261Aspergillus nigerImmobilized (alginate)Optimum pH and temperature[2]
kcat (s⁻¹) 69.5Wild-typeFree-[5]
137.7Mutant (B11-GOx)Free-[5]
Optimal pH 5.5Aspergillus nigerFree & Immobilized-[2][3]
5.0Pseudomonas sp.Free-[4]
5.0Aspergillus nigerFree-[7]
6.5Not specifiedFree-[8]
Optimal Temperature (°C) 40Aspergillus niger UAF-1FreepH 5.5[3]
40Aspergillus nigerFree-[7][9]
27Pseudomonas sp.Free-[4]
30Actinomyces sp.Free-[4]

Experimental Protocols

Accurate determination of this compound activity is fundamental for its characterization and application. The following are detailed methodologies for common spectrophotometric assays.

Colorimetric Assay using o-Dianisidine

This assay is a coupled enzyme reaction where the hydrogen peroxide produced by this compound is used by horseradish peroxidase (HRP) to oxidize the chromogenic substrate o-dianisidine, resulting in a colored product that can be measured spectrophotometrically.

Materials:

  • 0.1 M Potassium phosphate (B84403) buffer, pH 6.0

  • o-Dianisidine solution (1% w/v). Caution: o-Dianisidine is a potential carcinogen and should be handled with appropriate safety precautions.

  • Horseradish Peroxidase (HRP) solution (e.g., 200 µg/mL in deionized water)

  • β-D-Glucose solution (e.g., 18% w/v, allowed to mutarotate overnight at room temperature)

  • This compound (GOx) sample, appropriately diluted in cold buffer

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the Dianisidine-Buffer Mixture: Dilute the 1% o-dianisidine solution in the 0.1 M potassium phosphate buffer (pH 6.0). For example, add 0.1 mL of 1% o-dianisidine to 12 mL of buffer. Saturate this mixture with oxygen for approximately 10 minutes just before use[10].

  • Set up the Spectrophotometer: Set the wavelength to 460 nm and the temperature to 25°C[10].

  • Prepare the Reaction Mixture: In a cuvette, combine the following reagents:

    • 2.5 mL of the oxygenated dianisidine-buffer mixture

    • 0.3 mL of the 18% glucose solution

    • 0.1 mL of the HRP solution[10]

  • Equilibrate and Establish Blank Rate: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate. Record any change in absorbance to establish the blank rate[10].

  • Initiate the Reaction: Add 0.1 mL of the diluted this compound sample to the cuvette and mix immediately.

  • Measure Absorbance: Record the increase in absorbance at 460 nm for 4-5 minutes.

  • Calculate Activity: Determine the rate of change in absorbance (ΔA₄₆₀/min) from the initial linear portion of the curve. One unit of this compound activity is typically defined as the amount of enzyme that causes the oxidation of one micromole of o-dianisidine per minute under the specified conditions[10].

Colorimetric Assay using ABTS

This is another coupled enzyme assay that uses 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as the chromogenic substrate for HRP. The oxidized ABTS produces a stable blue-green color.

Materials:

  • 0.1 M Sodium phosphate buffer, pH 7.0

  • ABTS solution (e.g., 5 mM in buffer)

  • Horseradish Peroxidase (HRP) solution (e.g., 0.15 U/mL)

  • β-D-Glucose solution

  • This compound (GOx) sample, appropriately diluted

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a total volume of 1 mL, combine:

    • 0.1 M sodium phosphate buffer (pH 7.0)

    • 5 mM ABTS

    • 0.15 U HRP

    • The desired concentration of glucose[11]

  • Set up the Spectrophotometer: Set the wavelength to 416 nm or 725 nm.

  • Initiate the Reaction: Add a known volume of the diluted this compound sample to the reaction mixture and mix.

  • Measure Absorbance: Monitor the increase in absorbance at the chosen wavelength over time.

  • Calculate Activity: The rate of ABTS oxidation is proportional to the this compound activity. The activity can be calculated using the molar extinction coefficient of oxidized ABTS (ε₄₁₆ = 3.6 x 10⁴ M⁻¹cm⁻¹ or ε₇₂₅ = 1.9 x 10⁴ M⁻¹cm⁻¹)[11].

Experimental Workflow

The following diagram illustrates a typical workflow for determining the kinetic parameters of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate Solutions (Glucose), and Enzyme Stock Dilutions Prepare Serial Dilutions of Glucose Reagent_Prep->Dilutions Enzyme_Dilution Dilute this compound to Working Concentration Reagent_Prep->Enzyme_Dilution Reaction_Setup Set up Reaction Mixtures (Buffer, HRP, Chromogen, and varying Glucose concentrations) Dilutions->Reaction_Setup Initiate_Reaction Add this compound to each reaction mixture Enzyme_Dilution->Initiate_Reaction Reaction_Setup->Initiate_Reaction Data_Acquisition Measure Absorbance Change over time using a Spectrophotometer Initiate_Reaction->Data_Acquisition Calculate_V0 Calculate Initial Velocities (V₀) from the linear phase of each reaction Data_Acquisition->Calculate_V0 Michaelis_Menten_Plot Plot V₀ vs. [Glucose] Calculate_V0->Michaelis_Menten_Plot Lineweaver_Burk_Plot Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[Glucose]) Calculate_V0->Lineweaver_Burk_Plot Determine_Kinetics Determine Kₘ and Vₘₐₓ from the plot Lineweaver_Burk_Plot->Determine_Kinetics

Figure 2: Workflow for Determining this compound Kinetic Parameters.

References

The Indispensable Role of the FAD Cofactor in Glucose Oxidase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucose oxidase (GOx), a flavoprotein of significant industrial and biomedical importance, catalyzes the oxidation of β-D-glucose with high specificity. This process is critically dependent on its non-covalently bound cofactor, Flavin Adenine (B156593) Dinucleotide (FAD). FAD functions as the redox carrier, mediating the transfer of electrons from glucose to molecular oxygen. The catalytic cycle proceeds via a well-established ping-pong bi-bi mechanism, comprising two distinct half-reactions. In the reductive half-reaction, FAD accepts a hydride ion from β-D-glucose, becoming reduced to FADH₂. Subsequently, in the oxidative half-reaction, FADH₂ is re-oxidized by molecular oxygen, regenerating the active FAD cofactor and producing hydrogen peroxide. This guide provides an in-depth examination of the structural and functional role of FAD, quantitative kinetic and thermodynamic data, and detailed experimental protocols for studying this compound activity.

Introduction to this compound and its FAD Cofactor

This compound (GOx) (EC 1.1.3.4) is an oxidoreductase enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide.[1] Produced by various fungi, such as Aspergillus niger and Penicillium amagasakiense, this dimeric glycoprotein (B1211001) is renowned for its high specificity, stability, and catalytic efficiency.[2][3][4] Its applications are widespread, ranging from glucose removal in the food industry to being the core component in electrochemical biosensors for glucose monitoring.[5][6]

The catalytic prowess of this compound is inextricably linked to its flavin adenine dinucleotide (FAD) cofactor.[2] Each subunit of the dimeric enzyme contains one non-covalently bound FAD molecule that acts as the initial electron acceptor in the redox reaction.[3][7] The entire catalytic cycle is a two-step process where FAD is first reduced by glucose and subsequently re-oxidized by oxygen, making it a quintessential redox carrier.[1][8]

Structure of the this compound Active Site

This compound is a homodimeric protein with a molecular weight of approximately 160 kDa.[2] The three-dimensional structure reveals that the FAD cofactor is deeply buried within a pocket of each subunit, approximately 1.5 nm from the protein surface.[2][9] This FAD-binding domain is structurally similar to those found in other FAD-binding proteins of the glucose-methanol-choline (GMC) oxidoreductase family.[1]

The active site is a deep pocket, with the flavin ring system of FAD situated at the bottom.[7][9] The binding of the β-D-glucose substrate is stabilized by numerous hydrogen bonds and hydrophobic interactions with aromatic residues and the FAD cofactor itself.[10] Key amino acid residues, such as His516 and His559, play crucial roles in the catalytic mechanism by acting as proton acceptors/donors and modulating the reactivity of the active site.[7][11] The encapsulation of FAD within the protein environment is critical for tuning its redox potential and facilitating the specific chemical transformations required for glucose oxidation.

The Catalytic Mechanism: A Ping-Pong Bi-Bi Reaction

The reaction catalyzed by this compound follows a Ping-Pong Bi-Bi mechanism, which can be dissected into two distinct half-reactions: a reductive phase and an oxidative phase.[1][5]

Reductive Half-Reaction: Glucose Oxidation and FAD Reduction

The catalytic cycle begins with the specific binding of β-D-glucopyranose to the active site; the enzyme does not act on the α-D-glucose anomer.[2] The reaction proceeds through the concerted transfer of a proton from the C1-hydroxyl group of glucose to an active site base, primarily His516, and a hydride ion from the C1 position of glucose to the N5 atom of the FAD isoalloxazine ring.[5][7] This reduces FAD to FADH₂ (or FADH⁻, which is then protonated) and oxidizes the glucose to D-glucono-1,5-lactone.[1][7]

E-FAD + β-D-glucose → E-FADH₂ + D-glucono-1,5-lactone

The D-glucono-1,5-lactone product is then released from the active site.[1]

Oxidative Half-Reaction: FADH₂ Re-oxidation and H₂O₂ Formation

In the second half-reaction, the reduced enzyme (E-FADH₂) binds to molecular oxygen (O₂), the final electron acceptor.[2] The FADH₂ is re-oxidized back to FAD, transferring its electrons to oxygen in a process that involves two single-electron transfer steps with superoxide (B77818) anion radical and flavin semiquinone radical intermediates.[7] This reduces O₂ to hydrogen peroxide (H₂O₂), which is then released, completing the catalytic cycle and regenerating the enzyme in its oxidized state, ready for another round of glucose oxidation.[1][7][12]

E-FADH₂ + O₂ → E-FAD + H₂O₂

The overall reaction is: β-D-glucose + O₂ → D-glucono-1,5-lactone + H₂O₂

The D-glucono-1,5-lactone subsequently hydrolyzes non-enzymatically to D-gluconic acid.[2]

GOx_Catalytic_Cycle E_FAD E-FAD (Oxidized) E_FAD_Glucose E-FAD-Glucose Complex E_FAD->E_FAD_Glucose E_FADH2_Lactone E-FADH₂-Lactone Complex E_FAD_Glucose->E_FADH2_Lactone Hydride Transfer (Reductive Half-Reaction) E_FADH2 E-FADH₂ (Reduced) E_FADH2_Lactone->E_FADH2 E_FADH2_O2 E-FADH₂-O₂ Complex E_FADH2->E_FADH2_O2 O₂ binds E_FADH2_O2->E_FAD Electron Transfer (Oxidative Half-Reaction) H₂O₂ released

Caption: The Ping-Pong Bi-Bi catalytic cycle of this compound.

Quantitative Data on FAD's Role in GOx Activity

The function of the FAD cofactor is reflected in the enzyme's kinetic parameters and redox properties.

Enzyme Kinetics

This compound activity follows Michaelis-Menten kinetics.[13][14] The kinetic parameters are influenced by factors such as pH, temperature, ionic strength, and buffer concentration.[3][13]

ParameterValueConditionsSource(s)
Km (Glucose) 5.26 mMpH 6.0, 30°C[15]
Vmax 400 U/mLpH 6.0, 30°C[15]
kcat/KM (O₂) (Low pH) (1.5 ± 0.3) x 10⁶ M⁻¹s⁻¹Low pH, protonated His516[16]
kcat/KM (O₂) (High pH) (5.7 ± 1.8) x 10² M⁻¹s⁻¹High pH, deprotonated His516[16]
Rate Constant (k) (3.0 ± 0.7) x 10⁴ M⁻¹s⁻¹For the rate-limiting step at 37°C[17]
Optimal pH 6.0 - 6.5-[3][15]
Optimal Temperature 25°C - 60°CDependent on assay conditions[3]
Redox Potential of the FAD/FADH₂ Couple

The protein environment significantly modulates the redox potential of the FAD cofactor. Spectroelectrochemical studies have determined the pH-dependent redox potential of the FAD/FADH₂ couple in this compound from Aspergillus niger.

pHRedox Potential (E₁/₂) vs. SHESource(s)
7.0 -80 ± 4 mV[18]
7.4 -97 ± 3 mV[18]

From the pH dependency, a pKₐ of 7.2 was determined for the flavohydroquinone (FADH₂).[18] In the entire pH range studied (4.5 to 8.5), the FAD cofactor transitions directly from the oxidized state to the doubly reduced hydroquinone (B1673460) state without stabilization of the semiquinone intermediate.[18]

Experimental Protocols

Protocol for Determining this compound Activity (Coupled Peroxidase Assay)

This is the most common method for determining GOx activity. It relies on the H₂O₂ produced in the GOx reaction, which is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.[19][20][21] The rate of color formation is directly proportional to the GOx activity.

Materials:

  • 50 mM Sodium Acetate Buffer, pH 5.1

  • Peroxidase (POD/HRP) solution (e.g., 60 units/mL)

  • Chromogenic substrate solution (e.g., 0.21 mM o-dianisidine dihydrochloride (B599025) or ABTS)[19]

  • 10% (w/v) β-D-Glucose solution (allowed to mutarotate overnight)

  • This compound enzyme solution (diluted to 0.4-0.8 units/mL immediately before use)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare Reaction Cocktail: Immediately before use, combine the buffer, chromogen solution, and glucose substrate. For example, mix 192 mL of 0.21 mM o-dianisidine with 40 mL of 10% glucose solution. Equilibrate this cocktail to the desired temperature (e.g., 25°C or 35°C).

  • Prepare Assay Mixture: In a 3 mL cuvette, pipette 2.9 mL of the Reaction Cocktail and 0.1 mL of the Peroxidase solution.

  • Equilibrate and Blank: Place the cuvette in the spectrophotometer, allow it to equilibrate for 3-5 minutes, and measure the blank rate (if any) at the appropriate wavelength (e.g., 500 nm for o-dianisidine, 414 nm for ABTS).[19]

  • Initiate Reaction: Add 0.1 mL of the diluted this compound enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance change over time.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the initial linear portion of the curve. Use the Beer-Lambert law and the molar extinction coefficient of the oxidized chromogen to calculate the rate of H₂O₂ production, which corresponds to the GOx activity. One unit of GOx is typically defined as the amount of enzyme that oxidizes 1.0 µmol of β-D-glucose per minute under specified conditions.

GOx_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Buffer Buffer (pH 5.1) Cocktail Prepare Reaction Cocktail (Buffer + Chromogen + Glucose) Buffer->Cocktail Chromogen Chromogen (o-dianisidine) Chromogen->Cocktail Glucose β-D-Glucose Glucose->Cocktail HRP Peroxidase (HRP) Mix Pipette Cocktail + HRP into Cuvette HRP->Mix GOx GOx Sample Initiate Add GOx Sample to Initiate GOx->Initiate Cocktail->Mix Blank Equilibrate & Read Blank Rate Mix->Blank Blank->Initiate Monitor Monitor Absorbance Change (e.g., at 500 nm) Initiate->Monitor Calculate Calculate ΔA/min from linear slope Monitor->Calculate Activity Determine Specific Activity (Units/mg) Calculate->Activity

Caption: Experimental workflow for the coupled this compound-peroxidase assay.
Protocol for Reconstitution of Apo-Glucose Oxidase with FAD

Studying the role of FAD often involves removing it to create the apoenzyme (apo-GOx) and then reconstituting the holoenzyme by adding FAD or its analogues back.[22][23]

Materials:

  • Holo-glucose oxidase

  • Acidic buffer (e.g., glycine-HCl, pH 1.5) or other denaturing conditions

  • FAD solution

  • Neutral buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

  • Dialysis tubing/system

Procedure:

  • Preparation of Apoenzyme (Apo-GOx): The FAD cofactor is non-covalently bound and can be removed by partial unfolding of the protein under acidic conditions.[22]

    • Incubate the holoenzyme in an acidic buffer to dissociate the FAD. The exact conditions (pH, time, temperature) must be carefully optimized to allow for refolding upon neutralization.

    • Separate the dissociated FAD from the apo-protein, typically through dialysis or size-exclusion chromatography against the acidic buffer.

  • Reconstitution of Holoenzyme:

    • Mix the prepared apo-GOx with a molar excess of FAD solution (e.g., a 1:10 molar ratio of apo-GOx to FAD) in a neutral buffer (e.g., 0.1 M phosphate buffer, pH 7.0).[24]

    • Incubate the mixture to allow the FAD to re-bind to the active site. This process can take several hours (e.g., vigorous shaking for 24 hours).[24] Rebinding of FAD often induces the proper folding and dimerization of the enzyme.[22]

    • Remove the excess, unbound FAD by extensive dialysis against the neutral buffer.[24]

  • Activity Verification:

    • Confirm the successful reconstitution by measuring the restoration of enzymatic activity using the assay described in Protocol 5.1.

    • Spectroscopic methods can also be used to confirm the incorporation of FAD by observing its characteristic absorbance spectrum (~450 nm).[19]

Conclusion

The Flavin Adenine Dinucleotide cofactor is the linchpin of this compound's catalytic function. Acting as a stable but versatile redox center, FAD enables the enzyme's ping-pong mechanism, facilitating the precise, two-step oxidation of β-D-glucose and subsequent reduction of molecular oxygen. Its role is not merely passive; the protein environment finely tunes FAD's redox potential to optimize the hydride and electron transfer reactions that define the enzyme's high efficiency and specificity. A thorough understanding of the FAD-GOx relationship, supported by robust quantitative and experimental analysis, is fundamental for the continued application and engineering of this remarkable enzyme in biotechnology and medicine.

References

An In-Depth Technical Guide to Conformational Changes in Glucose Oxidase During Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational dynamics of glucose oxidase (GOx) during its catalytic cycle. We will delve into the structural changes the enzyme undergoes, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved. Understanding these intricate conformational shifts is paramount for applications ranging from biosensor development to targeted drug design.

The Catalytic Mechanism: A Tale of Two Half-Reactions

This compound, a homodimeric glycoprotein, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide. The catalytic cycle proceeds via a well-established Ping-Pong Bi-Bi mechanism , which can be conceptually divided into two distinct half-reactions.[1]

Reductive Half-Reaction: The enzyme first binds to its substrate, β-D-glucose. Within the active site, a concerted transfer of a proton from the C1 hydroxyl group of glucose to the catalytic base, Histidine 516 (His516) , and a hydride ion from the C1 of glucose to the N5 of the flavin adenine (B156593) dinucleotide (FAD) cofactor occurs.[2][3] This reduces FAD to FADH₂ and releases the first product, D-glucono-δ-lactone.

Oxidative Half-Reaction: The reduced enzyme (E-FADH₂) then binds to molecular oxygen. The FADH₂ is re-oxidized to FAD by transferring electrons and protons to oxygen, which is reduced to hydrogen peroxide (H₂O₂), the second product.[2][3] The enzyme is thus regenerated and ready for another catalytic cycle.

The following diagram illustrates this catalytic cycle:

GOx_Catalytic_Cycle Catalytic Cycle of this compound E_FAD E-FAD (Oxidized Enzyme) E_FAD_Glucose E-FAD-Glucose Complex E_FAD->E_FAD_Glucose + β-D-Glucose E_FADH2_Lactone E-FADH₂-Lactone Complex E_FAD_Glucose->E_FADH2_Lactone Reductive Half-Reaction (Hydride & Proton Transfer) E_FADH2 E-FADH₂ (Reduced Enzyme) E_FADH2_Lactone->E_FADH2 - D-glucono-δ-lactone E_FADH2_O2 E-FADH₂-O₂ Complex E_FADH2->E_FADH2_O2 + O₂ E_FADH2_O2->E_FAD Oxidative Half-Reaction - H₂O₂

Caption: Catalytic cycle of this compound.

Conformational Dynamics: The Flexible Active Site

Crystallographic studies have revealed that the active site of this compound is located in a deep pocket within each monomer.[2][3] The binding of glucose induces conformational changes, including the expulsion of a water molecule from the active site.[2] A key feature of the active site is the flexibility of the catalytic residue His516 . Molecular dynamics simulations have shown that His516 can exist in two principal conformations: a "catalytic" state, which is properly oriented for proton abstraction from glucose, and a "non-catalytic" state.[4] Mutations, even those distant from the active site, can influence the equilibrium between these two states, thereby affecting the enzyme's catalytic efficiency.[4]

The conversion of the FAD cofactor to FADH₂ during the reductive half-reaction also induces structural rearrangements. Spectroscopic studies have indicated that this redox change leads to a reorganization of a fraction of the random coil structure into β-sheets, while the α-helical content remains largely unchanged.[5] These dynamic changes within the protein's interior, particularly at the interface between the two monomers, are thought to be crucial for the catalytic mechanism.[5]

Quantitative Data on this compound Catalysis

The following tables summarize key quantitative data related to the conformational changes and catalytic activity of this compound.

Table 1: Kinetic Parameters of this compound

ParameterValueConditionsReference
KM (for β-D-glucose)2.97 µM25°C[6]
Vmax1.35 mM/s25°C[6]
kcat97.4 ± 1.7 s⁻¹pH 7.0[7]
kcat/KM9.6 ± 0.2 mM⁻¹s⁻¹pH 7.0[7]
Optimal pH6.528°C[8]

Table 2: Structural Changes in this compound

TechniqueObservationConditionReference
Circular DichroismConversion of α-helix to β-sheetAdsorption on graphene oxide[9]
Circular DichroismNative: 32% α-helix, 12% β-sheetpH 7.0[10]
Circular DichroismWith MWCNTs: 19% α-helix, 29% β-sheetpH 7.0[10]
Infrared SpectroscopyReorganization of random coil to β-sheetFAD reduction to FADH₂[5]
Fluorescence SpectroscopyQuenching of tryptophan fluorescenceGlucose binding to apo-enzyme[11]

Experimental Protocols

Detailed methodologies for key experiments used to study this compound conformational changes are provided below.

X-ray Crystallography

This technique provides high-resolution three-dimensional structures of the enzyme in different states.

Workflow Diagram:

XRay_Workflow X-ray Crystallography Workflow cluster_0 Protein Preparation cluster_1 Crystallization cluster_2 Data Collection cluster_3 Structure Determination Deglycosylation Deglycosylation of GOx Purification Purification Deglycosylation->Purification Crystallization Crystal Growth (e.g., hanging drop vapor diffusion) Purification->Crystallization Xray X-ray Diffraction Crystallization->Xray Phasing Phase Determination Xray->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Refinement ModelBuilding->Refinement

Caption: Workflow for X-ray crystallography of this compound.

Protocol:

  • Protein Preparation: this compound from Aspergillus niger is often glycosylated, which can hinder crystallization. Therefore, a crucial first step is the enzymatic deglycosylation of the protein.[12][13] The deglycosylated enzyme is then purified to homogeneity using chromatographic techniques.

  • Crystallization: Crystals of deglycosylated this compound are grown using methods like hanging-drop or sitting-drop vapor diffusion. Typical crystallization conditions involve a precipitant solution containing ammonium (B1175870) sulfate (B86663) at a specific pH (e.g., pH 5.3-5.6 or 7.4-7.5).[12][13]

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.[14][15]

  • Structure Determination: The intensities of the diffracted X-rays are measured. The phase problem is solved using methods like molecular replacement. An initial electron density map is generated, into which a model of the protein is built and subsequently refined to best fit the experimental data.[14][15]

Spectrophotometric Kinetic Assay

This assay is used to determine the kinetic parameters of the enzyme.

Workflow Diagram:

Kinetic_Assay_Workflow Spectrophotometric Kinetic Assay Workflow cluster_0 Reagent Preparation cluster_1 Assay cluster_2 Data Analysis Buffer Prepare Buffer (e.g., 50 mM Sodium Acetate, pH 5.1) Mix Mix Reagents in Cuvette Buffer->Mix Substrate Prepare β-D-Glucose Solution Substrate->Mix Enzyme Prepare GOx Solution Enzyme->Mix Coupling Prepare Coupling Reagents (Peroxidase, Chromogen e.g., o-dianisidine) Coupling->Mix Incubate Incubate at Controlled Temperature (e.g., 35°C) Mix->Incubate Measure Measure Absorbance Change over Time (e.g., at 460 nm) Incubate->Measure InitialRate Calculate Initial Reaction Rates Measure->InitialRate MichaelisMenten Plot Rates vs. Substrate Concentration InitialRate->MichaelisMenten Parameters Determine K_M and V_max MichaelisMenten->Parameters

Caption: Workflow for a spectrophotometric kinetic assay of this compound.

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the desired pH (e.g., 50 mM sodium acetate, pH 5.1). Prepare stock solutions of β-D-glucose, this compound, horseradish peroxidase (POD), and a chromogenic substrate (e.g., o-dianisidine).[2]

  • Assay Mixture: In a cuvette, combine the buffer, glucose solution, peroxidase, and chromogenic substrate. Allow the mixture to equilibrate to the desired temperature (e.g., 35°C).

  • Initiation and Measurement: Initiate the reaction by adding a small volume of the this compound solution. Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 460 nm for oxidized o-dianisidine) over time using a spectrophotometer.[2]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Repeat the assay with varying concentrations of glucose. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of proteins.

Workflow Diagram:

CD_Spectroscopy_Workflow Circular Dichroism Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis ProteinSample Prepare GOx solution in appropriate buffer ScanSample Scan Sample Spectrum (e.g., Far-UV 200-260 nm) ProteinSample->ScanSample Blank Prepare buffer blank ScanBlank Scan Blank Spectrum Blank->ScanBlank InstrumentSetup Set up CD Spectropolarimeter InstrumentSetup->ScanBlank ScanBlank->ScanSample BaselineCorrection Subtract Blank from Sample Spectrum ScanSample->BaselineCorrection Conversion Convert to Mean Residue Ellipticity BaselineCorrection->Conversion SecondaryStructure Deconvolution to determine secondary structure content Conversion->SecondaryStructure

Caption: Workflow for circular dichroism spectroscopy of this compound.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at a known concentration.[10] The buffer should be transparent in the far-UV region.

  • Instrument Setup: Set up the CD spectropolarimeter. The far-UV region (typically 200-260 nm) is scanned to analyze the protein's secondary structure.[10]

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the CD spectrum of the this compound solution in a quartz cuvette.[10][16]

  • Data Processing and Analysis: Subtract the baseline spectrum from the protein spectrum. The resulting spectrum can be converted to mean residue ellipticity. Deconvolution algorithms can then be used to estimate the percentages of α-helix, β-sheet, and random coil structures in the protein.[10][16]

Fluorescence Spectroscopy

This technique can be used to monitor conformational changes around aromatic amino acid residues and the FAD cofactor.

Workflow Diagram:

Fluorescence_Spectroscopy_Workflow Fluorescence Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Analysis Sample Prepare GOx solution in buffer EmissionScan Record Emission Spectrum (e.g., 310-400 nm) Sample->EmissionScan Titrant Prepare titrant (e.g., glucose solution) Titration Titrate with ligand and record spectra Titrant->Titration Spectrofluorometer Set up Spectrofluorometer Excitation Set Excitation Wavelength (e.g., 295 nm for Tryptophan) Spectrofluorometer->Excitation Excitation->EmissionScan EmissionScan->Titration IntensityChange Analyze changes in fluorescence intensity Titration->IntensityChange WavelengthShift Analyze shifts in emission maximum Titration->WavelengthShift BindingConstant Determine binding constants IntensityChange->BindingConstant WavelengthShift->BindingConstant

Caption: Workflow for fluorescence spectroscopy of this compound.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer.

  • Intrinsic Tryptophan Fluorescence: To monitor changes around tryptophan residues, excite the sample at approximately 295 nm and record the emission spectrum from 310 to 400 nm.[17] Conformational changes upon substrate or ligand binding can lead to quenching or enhancement of the fluorescence intensity and/or a shift in the emission maximum.

  • FAD Fluorescence: The FAD cofactor also has intrinsic fluorescence. To study its environment, excite the sample at around 373 nm and record the emission from 450 to 650 nm.[10]

  • Titration Experiments: To quantify binding events, perform a titration by incrementally adding a ligand (e.g., glucose) to the enzyme solution and recording the fluorescence spectrum after each addition. The changes in fluorescence can be used to determine binding constants.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamic behavior of the enzyme.

Workflow Diagram:

MD_Simulation_Workflow Molecular Dynamics Simulation Workflow cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis PDB Obtain initial structure (e.g., from PDB) Solvation Solvate in a water box with ions PDB->Solvation ForceField Assign force field parameters Solvation->ForceField Minimization Energy Minimization ForceField->Minimization Equilibration Equilibration (NVT and NPT ensembles) Minimization->Equilibration Production Production Run Equilibration->Production Trajectory Analyze Trajectory Production->Trajectory RMSD_RMSF Calculate RMSD and RMSF Trajectory->RMSD_RMSF HBonds Analyze Hydrogen Bonds and other interactions Trajectory->HBonds ConformationalChanges Characterize Conformational Changes Trajectory->ConformationalChanges

Caption: Workflow for molecular dynamics simulation of this compound.

Protocol:

  • System Preparation: Start with a high-resolution crystal structure of this compound (e.g., from the Protein Data Bank). The protein is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. A force field (e.g., OPLS/AA) is applied to describe the atomic interactions.[5]

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to allow the solvent and ions to relax around the protein.[5]

  • Production Simulation: A long simulation (nanoseconds to microseconds) is run under constant temperature and pressure. The trajectory of all atoms is saved at regular intervals.

  • Analysis: The trajectory is analyzed to study various properties, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and changes in secondary structure and active site residue conformations over time.[4][18]

Conclusion

The catalytic efficiency of this compound is intrinsically linked to its conformational flexibility. The intricate dance of substrate binding, cofactor reduction and re-oxidation, and product release is orchestrated by subtle yet significant structural rearrangements within the enzyme, particularly in the active site. A thorough understanding of these conformational changes, gained through a combination of experimental and computational approaches, is crucial for the rational design of more stable and efficient this compound variants for a wide array of biotechnological and biomedical applications. This guide has provided a foundational understanding of these processes, offering both the theoretical framework and the practical experimental approaches necessary for further investigation in this dynamic field of study.

References

Spectroscopic Analysis of Glucose Oxidase Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze the structure of glucose oxidase (GOx), a key enzyme in various biotechnological and medical applications. This document details the principles, experimental protocols, and data interpretation for UV-Visible, Circular Dichroism, Fluorescence, and Fourier Transform Infrared (FTIR) spectroscopy in the context of GOx structural analysis.

Introduction to this compound (GOx)

This compound (GOx; EC 1.1.3.4) is a dimeric flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.[1][2] Each monomer of this glycoprotein (B1211001) has a molecular weight of approximately 80 kDa and contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[1] The structural integrity of GOx is paramount to its function, and spectroscopic methods provide powerful, non-invasive tools to probe its conformational state.

Spectroscopic Techniques for GOx Structural Analysis

A variety of spectroscopic techniques can be employed to investigate the primary, secondary, tertiary, and quaternary structures of this compound.[3] This guide focuses on four key methods:

  • UV-Visible (UV-Vis) Absorption Spectroscopy: Provides information on the protein concentration and the microenvironment of aromatic amino acid residues and the FAD cofactor.[3]

  • Circular Dichroism (CD) Spectroscopy: A sensitive technique for determining the secondary structure content (α-helix, β-sheet, etc.) of the protein.[4]

  • Fluorescence Spectroscopy: Used to study the tertiary structure and conformational changes by probing the environment of intrinsic fluorophores (tryptophan, tyrosine) or extrinsic fluorescent probes.[3][5]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Offers insights into the secondary structure of the protein by analyzing the vibrations of the polypeptide backbone.[6]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from spectroscopic analyses of this compound.

Table 1: UV-Visible Absorption Spectroscopy Data for this compound

ParameterWavelength (nm)DescriptionReference
Aromatic Amino Acid Absorption278Corresponds to the absorption of tryptophan and tyrosine residues.[3]
FAD Absorption (Oxidized)382Characteristic absorption band of the FAD prosthetic group.[3]
FAD Absorption (Oxidized)452Stronger characteristic absorption band of the FAD prosthetic group.[3]

Table 2: Circular Dichroism (CD) Spectroscopy Data for this compound

Wavelength (nm)Structural FeatureDescriptionReference
222α-helixNegative band used to monitor changes in α-helical content.[7]
208α-helixNegative band characteristic of α-helical structures.[7]
~218β-sheetNegative band characteristic of β-sheet structures.[3][4]

Table 3: Fluorescence Spectroscopy Data for this compound

ParameterExcitation (nm)Emission (nm)DescriptionReference
Intrinsic Tryptophan Fluorescence298~340Emission from tryptophan residues, sensitive to the local environment.[8]
FAD Fluorescence420480 - 580Intrinsic fluorescence of the FAD cofactor.[5]

Table 4: FTIR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeStructural AssignmentReference
~1653Amide I (C=O stretching)Predominantly α-helical structures.[6]
~1541Amide II (N-H bending, C-N stretching)Secondary structure information.[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the concentration of a GOx solution and to assess the integrity of the FAD cofactor.

Materials:

  • This compound from Aspergillus niger

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of GOx in the phosphate buffer.

  • Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.[9][10]

  • Dilute the GOx solution with the buffer to an appropriate concentration (e.g., 0.1 - 1.0 mg/mL).

  • Record the UV-Vis absorption spectrum from 250 nm to 500 nm.

  • The spectrum should exhibit a peak around 278 nm, corresponding to the aromatic amino acids, and two peaks in the visible region at approximately 382 nm and 452 nm, characteristic of the oxidized FAD cofactor.[3]

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure composition of GOx.

Materials:

  • This compound

  • Phosphate buffer (low concentration, e.g., 10 mM, pH 7.0)

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

  • Prepare a dilute solution of GOx (e.g., 0.1-0.2 mg/mL) in the phosphate buffer.[4]

  • Calibrate the CD spectropolarimeter.

  • Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Record a baseline spectrum of the buffer alone and subtract it from the protein spectrum.

  • The resulting spectrum can be analyzed using deconvolution software to estimate the percentages of α-helix, β-sheet, and other secondary structures.[11]

Fluorescence Spectroscopy

Objective: To investigate the tertiary structure and conformational changes of GOx.

Materials:

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure for Intrinsic Tryptophan Fluorescence:

  • Prepare a dilute solution of GOx (e.g., 0.1 mg/mL) in the phosphate buffer.

  • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

  • Record the emission spectrum from 310 nm to 400 nm.

  • The emission maximum is expected to be around 340 nm.[8] Changes in the emission intensity or a shift in the wavelength of maximum emission can indicate conformational changes.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To analyze the secondary structure of GOx through its vibrational modes.

Materials:

  • This compound (lyophilized powder or concentrated solution)

  • FTIR Spectrometer with a suitable detector (e.g., DTGS or MCT)

  • Sample holder (e.g., CaF₂ windows for liquid samples, ATR crystal)

Procedure (for liquid samples):

  • Prepare a concentrated solution of GOx (e.g., 5-10 mg/mL) in D₂O-based buffer to minimize water absorption interference in the amide I region.

  • Acquire a background spectrum of the buffer.

  • Place a small volume of the protein solution between two CaF₂ windows separated by a thin spacer.

  • Record the FTIR spectrum, typically in the range of 1800-1500 cm⁻¹.

  • Subtract the buffer spectrum from the protein spectrum.

  • The amide I band (1700-1600 cm⁻¹) is then analyzed to determine the secondary structure content. Deconvolution and curve-fitting procedures are often applied to resolve the overlapping bands corresponding to different secondary structures.[6]

Visualizations of Pathways and Workflows

Enzymatic Reaction of this compound

The following diagram illustrates the catalytic cycle of this compound.

GOx_Reaction E_FAD GOx (FAD) E_FADH2 GOx (FADH2) E_FAD->E_FADH2 + Glucose E_FADH2->E_FAD + O2 Glucose β-D-Glucose Gluconolactone D-Glucono-δ-lactone O2 O2 H2O2 H2O2

Caption: Catalytic cycle of this compound.

General Workflow for Spectroscopic Analysis of Protein Structure

This diagram outlines the typical workflow for analyzing a protein's structure using spectroscopic methods.

Spectro_Workflow SamplePrep Sample Preparation (Protein Purification, Buffer Exchange) Spectro Spectroscopic Measurement (UV-Vis, CD, Fluorescence, FTIR) SamplePrep->Spectro DataProc Data Processing (Baseline Correction, Normalization) Spectro->DataProc DataAnalysis Data Analysis (Deconvolution, Peak Fitting) DataProc->DataAnalysis Interpretation Structural Interpretation (Secondary/Tertiary Structure) DataAnalysis->Interpretation

Caption: Workflow for protein structure analysis.

References

Crystal Structure of Glucose Oxidase from Penicillium amagasakiense: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of glucose oxidase from the fungus Penicillium amagasakiense. This compound (GOX) is a flavin-dependent oxidoreductase that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide. This enzyme is of significant interest for various biotechnological and medical applications, including biosensors for glucose monitoring and as a potential therapeutic agent. Understanding its three-dimensional structure is crucial for protein engineering, inhibitor design, and optimizing its industrial applications. The primary structure discussed here corresponds to the Protein Data Bank (PDB) entry 1GPE .

Crystallographic Data and Refinement Statistics

The crystal structure of this compound from Penicillium amagasakiense was determined by X-ray diffraction.[1][2] The enzyme crystallized is a partially deglycosylated form.[3][4] The quantitative data associated with the structure determination are summarized in the tables below.

Crystal Properties
ParameterValueReference
PDB ID1GPE[1]
MethodX-RAY DIFFRACTION[1]
Resolution1.80 Å[1]
Space GroupP2₁2₁2₁[3]
Unit Cell Dimensions
a59.3 Å[3]
b136.3 Å[3]
c156.7 Å[3]
α, β, γ90°[3]
Refinement Details
ParameterValueReference
R-Value Work0.160[1]
R-Value Free0.198[1]
R-Value Observed0.164[1]

Structural Features of P. amagasakiense this compound

This compound from P. amagasakiense is a homodimeric flavoprotein, with each monomer tightly but non-covalently bound to a flavin adenine (B156593) dinucleotide (FAD) cofactor.[5][6] The enzyme from P. amagasakiense shares a high degree of sequence identity (66%) and similarity (79%) with this compound from Aspergillus niger.[7]

Overall Fold and Domain Organization

Each monomer of this compound is composed of two distinct domains: a substrate-binding domain and an FAD-binding domain.[5][7] The overall structure is characterized by a central β-sheet in one domain and four α-helices supporting an antiparallel β-sheet in the other.[5] The general topology is conserved among the glucose-methanol-choline (GMC) oxidoreductase family to which this compound belongs.[7]

The Active Site

The active site of this compound is where the oxidation of β-D-glucose occurs. The substrate is stabilized within the active site by a network of hydrogen bonds and hydrophobic interactions with aromatic residues and the FAD cofactor.[1][4] Key histidine residues, His516 and His559, are thought to act as potential proton receptors during catalysis.[5] The β-D-glucose molecule is stabilized by 12 hydrogen bonds.[1][4] The specificity of the enzyme for β-D-glucose over other hexoses is attributed to the formation of fewer or less favorable contacts by these other sugars within the active site.[1][4]

Glycosylation

The native enzyme from P. amagasakiense is a glycoprotein, rich in mannose.[5] The crystal structure 1GPE was determined using a partially deglycosylated form of the enzyme, which was found to be a crucial step for obtaining high-quality crystals.[3][4] The refined structure shows four N-glycosylation sites, with a notable extended carbohydrate moiety at Asn89.[1][4] The removal of carbohydrates does not significantly impact the structure, activity, or stability of the enzyme.[5]

Experimental Protocols

The determination of the crystal structure of this compound from P. amagasakiense involved several key experimental stages, from protein purification to crystallographic data analysis.

Protein Purification and Deglycosylation

The dimeric this compound was purified from Penicillium amagasakiense.[3] A critical step for successful crystallization was the enzymatic deglycosylation of the protein.[3] This process, followed by purification to isoelectric homogeneity, was a prerequisite to obtaining crystals suitable for X-ray diffraction studies.[3]

Crystallization

Crystals of the deglycosylated this compound in complex with its FAD coenzyme were grown using the vapor diffusion method.[3]

  • Precipitant : Ammonium sulfate[3]

  • pH : 7.4 to 7.5[3]

  • Resulting Crystals : The crystals belong to the orthorhombic space group P2₁2₁2₁ and diffract to at least 2.0 Å resolution.[3]

X-ray Data Collection and Structure Determination

The three-dimensional structure of this compound from P. amagasakiense was determined by molecular replacement, using the previously determined structure of the enzyme from Aspergillus niger as a search model.[1][4] The structure was then refined at a resolution of 1.8 Å.[1][4]

Catalytic Mechanism and Workflow Diagrams

Catalytic Cycle of this compound

The catalytic mechanism of this compound involves two half-reactions: a reductive half-reaction where β-D-glucose is oxidized, and an oxidative half-reaction where the reduced FAD cofactor is reoxidized by molecular oxygen.

Glucose_Oxidase_Catalytic_Cycle E_FAD GOX (FAD) E_FADH2 GOX (FADH₂) E_FAD->E_FADH2 Reductive Half-Reaction Gluconolactone δ-Gluconolactone E_FAD->Gluconolactone E_FADH2->E_FAD Oxidative Half-Reaction H2O2 H₂O₂ E_FADH2->H2O2 Glucose β-D-Glucose Glucose->E_FAD O2 O₂ O2->E_FADH2

Caption: The Ping-Pong Bi-Bi catalytic mechanism of this compound.

Experimental Workflow for Structure Determination

The general workflow followed for the determination of the crystal structure of this compound is a standard procedure in structural biology.

Protein_Crystallography_Workflow Purification Protein Purification & Deglycosylation Crystallization Crystallization Purification->Crystallization XRay X-ray Diffraction Data Collection Crystallization->XRay Phasing Phase Determination (Molecular Replacement) XRay->Phasing ModelBuilding Model Building & Refinement Phasing->ModelBuilding Validation Structure Validation ModelBuilding->Validation PDB PDB Deposition (1GPE) Validation->PDB

Caption: A generalized workflow for protein crystallography.

References

Homology Modeling of Insect Glucose Oxidase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Insect glucose oxidase (GOX) is a salivary enzyme pivotal in mediating plant-insect interactions, primarily by suppressing host plant defenses. This function makes it a compelling target for the development of novel and specific insecticides. However, the lack of experimentally determined three-dimensional structures for most insect GOX proteins hampers structure-based drug design efforts. Homology modeling presents a robust computational approach to bridge this structural gap. This technical guide provides an in-depth protocol for the homology modeling of insect this compound, using Helicoverpa armigera GOX as a case study. It covers the essential steps from target sequence retrieval and template selection to model construction, refinement, and rigorous validation. Furthermore, this guide elucidates the role of insect GOX in manipulating plant defense signaling pathways, offering a comprehensive resource for researchers in entomology, molecular biology, and computational drug discovery.

Introduction

This compound (GOX) is a flavoenzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide.[1] In insects, particularly in the saliva of lepidopteran larvae like Helicoverpa armigera, GOX plays a critical role in suppressing the host plant's induced defense mechanisms.[2] By generating hydrogen peroxide (H₂O₂), the enzyme modulates the plant's sensitive hormonal balance, primarily the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, thereby weakening the plant's response to herbivory.[3] This crucial role in insect adaptation and survival makes GOX an attractive target for the development of targeted insecticides.

Despite its significance, high-resolution 3D structures of insect GOX are largely unavailable in public databases like the Protein Data Bank (PDB). Homology modeling, a computational technique, allows for the prediction of a protein's 3D structure based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template").[4] This guide provides a detailed, step-by-step methodology for building and validating a high-quality homology model of an insect this compound.

The Homology Modeling Workflow

The process of generating a reliable homology model can be broken down into four principal stages: template selection, sequence alignment, model building, and model validation. Each step is critical for the accuracy of the final structure.

Homology_Modeling_Workflow Start Target Sequence Acquisition (e.g., Helicoverpa armigera GOX) BLAST Template Search (BLASTp against PDB) Start->BLAST Select Template Selection (Based on Identity, Coverage, E-value) BLAST->Select Align Target-Template Alignment Select->Align Build Model Building (e.g., SWISS-MODEL) Align->Build Validate Model Validation (SAVES Server: PROCHECK, ERRAT, etc.) Build->Validate Refine Model Refinement (Optional) (Loop refinement, energy minimization) Validate->Refine If necessary Final Final Validated Model Validate->Final If model is of high quality Refine->Validate

Figure 1: A generalized workflow for homology modeling of insect this compound.

Experimental Protocols

This section details the step-by-step protocols for creating a homology model of Helicoverpa armigera this compound.

Target Sequence Acquisition

The first step is to obtain the amino acid sequence of the protein of interest, referred to as the "target." For this guide, we will use the glucose-methanol-choline oxidoreductase N-terminal domain-containing protein from Helicoverpa armigera.

Protocol:

  • Navigate to the UniProt database (--INVALID-LINK--).

  • Search for "Helicoverpa armigera this compound".

  • Select an appropriate entry. For this example, we use the sequence with UniProt accession number A0A2W1BQ09 .[2]

  • Download the sequence in FASTA format. This format is a text-based format for representing nucleotide or peptide sequences.

Template Identification and Selection

The quality of the homology model is heavily dependent on the choice of the template structure. The ideal template should have a high sequence identity to the target, good crystallographic resolution, and be functionally related.

Protocol:

  • Navigate to the NCBI BLAST (Basic Local Alignment Search Tool) homepage (blast.ncbi.nlm.nih.gov).[5]

  • Select "Protein BLAST" (blastp).

  • Paste the FASTA sequence of the target (H. armigera GOX, A0A2W1BQ09) into the "Enter Query Sequence" box.

  • Under "Choose Search Set," select the "Protein Data Bank (PDB)" database to search against experimentally determined structures.

  • Click the "BLAST" button to initiate the search.[6]

  • Analyze the results to select the best template(s). Key metrics for selection are:

    • Percent Identity: The percentage of identical amino acids between the target and template sequences. Higher is better, with >30% being a common threshold for reliable modeling.

    • Query Coverage: The percentage of the target sequence that aligns with the template. Higher is better.

    • E-value (Expect value): Represents the number of hits one can "expect" to see by chance when searching a database of a particular size. A lower E-value is better; values close to zero indicate a highly significant match.

Data Presentation: Template Search Results

A BLASTp search of the H. armigera GOX sequence (A0A2W1BQ09) against the PDB identifies several suitable templates. The top results are summarized in Table 1.

PDB IDDescriptionMax ScoreTotal ScoreQuery CoverageE-valuePercent Identity
1CF3 This compound from Aspergillus niger57757799%0.048.97%
1GAL This compound from Aspergillus niger57657699%0.048.88%
3QVP This compound from Aspergillus niger57257299%0.048.62%
7D2C This compound from Aspergillus niger56956999%0.048.44%

Table 1: Results of a BLASTp search for suitable templates for H. armigera GOX (A0A2W1BQ09). Based on the high sequence identity, excellent query coverage, and E-value of 0.0, PDB ID 1CF3 is selected as the primary template for model building.

Model Building

Once a template is selected, a 3D model of the target sequence can be generated. Several automated servers and standalone programs are available. SWISS-MODEL is a widely used, user-friendly web server for this purpose.[4]

Protocol (using SWISS-MODEL):

  • Navigate to the SWISS-MODEL website (swissmodel.expasy.org).[7]

  • Click on "Start Modelling".

  • Paste the FASTA sequence of the target protein (H. armigera GOX) into the input box.

  • SWISS-MODEL will automatically search for templates. You can also manually provide the chosen template (e.g., 1CF3).

  • The server will perform the sequence alignment and build the 3D model.

  • Upon completion, the server provides the predicted 3D structure in PDB format, along with quality estimation metrics like GMQE and QMEAN.

Model Validation

Validation is the most critical step to assess the quality and reliability of the generated homology model. Various computational tools are used to check the stereochemical quality, geometry, and overall correctness of the model.

Protocol (using SAVES v6.0 Server):

  • Navigate to the SAVES v6.0 (Structural Analysis and Verification Server) website (saves.mbi.ucla.edu).

  • Upload the PDB file of the generated homology model.

  • Select the validation programs to run. It is recommended to use a combination of tools for a comprehensive assessment:

    • PROCHECK: Generates a Ramachandran plot to analyze the phi (φ) and psi (ψ) backbone dihedral angles of the amino acid residues. A good quality model should have over 90% of its residues in the "most favored" regions.

    • ERRAT: Analyzes the statistics of non-bonded interactions between different atom types. Higher scores indicate higher quality, with a typical range for high-quality models being > 95.

    • Verify3D: Determines the compatibility of the 3D model with its own 1D amino acid sequence. It checks if residues are in a favorable environment.

  • Analyze the output from each program to assess the model's quality.

Data Presentation: Model Quality Assessment

The quality of a homology model is determined by a suite of metrics. Table 2 presents typical validation data for an initial (raw) and a refined homology model, based on published data for an insect protein.[1] A high-quality model should aim for values similar to the "Refined Model" column.

Validation MetricParameterAcceptable ValueExample Raw ModelExample Refined Model
Ramachandran Plot (PROCHECK) Residues in Most Favored Regions> 90%61.4%90.2%
Residues in Additionally Allowed Regions< 10%29.8%9.1%
Residues in Generously Allowed Regions< 5%5.3%0.7%
Residues in Disallowed Regions~0%3.5%0.0%
ProSA-web Z-scoreWithin range of native proteins of similar size-Typically -5 to -10
QMEAN QMEAN ScoreClose to 1-> 0.6
Z-score> -4.0, ideally close to 0-> -2.0

Table 2: Representative quantitative data for the validation of a homology model. The example data for raw and refined models are adapted from a study on the Anopheles gambiae dopamine (B1211576) receptor.[1] ProSA-web and QMEAN scores are typical values for good quality models.

Insect this compound and Plant Defense Signaling

Insect GOX plays a sophisticated role in manipulating plant defense signaling. When a caterpillar feeds on a plant, it introduces GOX into the wound site. The enzyme then uses plant-derived glucose to produce H₂O₂, a reactive oxygen species (ROS).[7] The concentration and persistence of this H₂O₂ signal determine which defense pathway the plant activates. This is described by the "ROS Threshold-Dependent Defense Toggle Model".[6]

  • Low H₂O₂ Levels: If the plant's antioxidant systems efficiently manage the ROS, lower levels of H₂O₂ persist. This typically leads to the activation of the Jasmonic Acid (JA) pathway . The JA pathway is the primary defense route against chewing insects and involves the production of defense proteins like protease inhibitors and polyphenol oxidases.

  • High H₂O₂ Levels: If the GOX activity is high or the plant's scavenging capacity is low, H₂O₂ accumulates to high levels. This triggers the Salicylic Acid (SA) pathway , which is primarily effective against biotrophic pathogens. Crucially, the SA and JA pathways are often antagonistic. Activation of the SA pathway can suppress JA-mediated defenses, effectively weakening the plant's response to the caterpillar.[8]

This manipulation allows the insect to create a more favorable feeding environment.

Plant_Defense_Signaling cluster_0 ROS Threshold Herbivory Insect Herbivory (e.g., H. armigera feeding) GOX Salivary this compound (GOX) + Plant Glucose Herbivory->GOX H2O2 Hydrogen Peroxide (H₂O₂) Production GOX->H2O2 ROS_Scav Plant ROS Scavenging (Antioxidant enzymes) H2O2->ROS_Scav determines persistence Low_H2O2 Low [H₂O₂] ROS_Scav->Low_H2O2 Efficient High_H2O2 High [H₂O₂] ROS_Scav->High_H2O2 Inefficient JA_Pathway JA Pathway Activation (MYC2, ERF1, ORA59) Low_H2O2->JA_Pathway SA_Pathway SA Pathway Activation (NPR1, TGA) High_H2O2->SA_Pathway Defense Effective Anti-herbivore Defense (Protease Inhibitors, etc.) JA_Pathway->Defense Suppression Suppression of JA Pathway (Antagonism) SA_Pathway->Suppression Suppression->JA_Pathway Weak_Defense Weakened Plant Defense Suppression->Weak_Defense

Figure 2: The "ROS Threshold-Dependent Defense Toggle Model" of insect GOX action.

Conclusion

Homology modeling is an indispensable tool for structural biology, particularly for proteins like insect this compound where experimental structures are lacking. By following a systematic and rigorous workflow—from careful template selection based on robust statistical metrics to comprehensive model validation—researchers can generate high-quality 3D models. These models are invaluable for understanding enzyme function, interpreting experimental data, and serving as the foundation for structure-based design of novel insecticides. A thorough understanding of both the structural aspects of GOX and its functional role in manipulating plant defense signaling pathways will accelerate the development of innovative and sustainable pest management strategies.

References

Methodological & Application

Application Notes and Protocols: Glucose Oxidase Assay Using the o-Dianisidine Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose oxidase is an enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, with molecular oxygen as the electron acceptor. This specific enzymatic activity allows for the quantification of glucose in various biological samples and is a fundamental tool in diagnostics and biotechnological research. The o-dianisidine method is a classic and robust colorimetric assay for determining this compound activity. It relies on a coupled enzyme system where horseradish peroxidase (HRP) utilizes the hydrogen peroxide generated by this compound to oxidize a chromogenic substrate, o-dianisidine. The resulting oxidized product can be measured spectrophotometrically, and its rate of formation is directly proportional to the this compound activity.

Principle of the Method

The assay is based on a two-step enzymatic cascade reaction.[1][2][3]

  • Glucose Oxidation: this compound (GOx) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[4]

  • Chromogenic Reaction: In the presence of horseradish peroxidase (HRP), the H₂O₂ produced in the first reaction oxidizes the colorless substrate, o-dianisidine, to a colored product.[1][2][4] The intensity of the color, which is proportional to the amount of H₂O₂ produced and thus to the this compound activity, is measured by a spectrophotometer. The oxidized o-dianisidine product is brown, and upon acidification to stop the reaction, it turns into a stable pink-colored product.[1][2]

The reaction sequence is as follows: β-D-Glucose + O₂ + H₂O ---(this compound)--> D-Gluconic Acid + H₂O₂[3][4] H₂O₂ + o-Dianisidine (reduced, colorless) ---(Horseradish Peroxidase)--> Oxidized o-Dianisidine (colored) + 2H₂O[1][3]

Data Presentation

Table 1: Reagent and Parameter Summary for this compound Assay

ParameterWorthington ProtocolSigma-Aldrich ProtocolGeneral Protocol
Buffer 0.1 M Potassium Phosphate (B84403), pH 6.050 mM Sodium Acetate, pH 5.10.1 M Phosphate Buffer, pH 6.5
Glucose Solution 18% (w/v)10% (w/v)1 mg/mL (Working Standard)
o-Dianisidine 1% solution diluted in buffer0.21 mM solution25 mg in 1 mL methanol (B129727) + 49 mL buffer
Peroxidase (HRP) 200 µg/mL60 purpurogallin units/mL5 mg in 50 mL reagent mix
Temperature 25°C35°C35°C
Wavelength 460 nm500 nm540 nm (after stopping)
Incubation Time 4-5 minutes (kinetic)6 minutes (kinetic)40 minutes (endpoint)
Stop Solution Not used (kinetic assay)Not used (kinetic assay)6 N HCl

Experimental Protocols

Important Safety Note: o-Dianisidine is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.[5]

Protocol 1: Kinetic Assay (Adapted from Worthington Biochemical)

This protocol measures the rate of reaction and is suitable for determining enzyme kinetics.

Materials and Reagents:

  • 0.1 M Potassium Phosphate Buffer, pH 6.0[5]

  • 1% (w/v) o-Dianisidine Solution (in water or methanol)[5]

  • Peroxidase (HRP), 200 µg/mL in reagent grade water[5]

  • 18% (w/v) β-D-Glucose Solution (allow to stand overnight for mutarotation to equilibrate)[5]

  • This compound enzyme solution (dissolved in reagent grade water and diluted to an appropriate concentration)

  • Spectrophotometer with temperature control at 25°C

  • Cuvettes

Procedure:

  • Prepare the Dianisidine-Buffer Mixture: Shortly before use (within 30 minutes), dilute 0.1 mL of 1% o-dianisidine into 12 mL of 0.1 M potassium phosphate buffer, pH 6.0. Saturate this mixture with oxygen by bubbling the gas through for 10 minutes.[5]

  • Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 460 nm and equilibrate the cell holder to 25°C.[5]

  • Reaction Mixture Preparation: In a cuvette, combine the following:

    • 2.5 mL of the oxygenated Dianisidine-Buffer Mixture[5]

    • 0.3 mL of 18% Glucose Solution[5]

    • 0.1 mL of Peroxidase Solution[5]

  • Blank Measurement: Incubate the mixture in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to measure any blank rate of reaction.[5]

  • Initiate the Reaction: Add 0.1 mL of the appropriately diluted this compound enzyme solution to the cuvette and mix immediately.[5]

  • Data Acquisition: Record the increase in absorbance at 460 nm for 4-5 minutes.[5]

  • Calculation: Determine the rate of change in absorbance per minute (ΔA₄₆₀/min) from the initial linear portion of the curve. Enzyme activity can then be calculated based on the extinction coefficient of oxidized o-dianisidine.

Protocol 2: Endpoint Assay

This protocol is suitable for determining the total glucose concentration in a sample.

Materials and Reagents:

  • 0.1 M Phosphate Buffer, pH 6.5

  • o-Dianisidine

  • Methanol

  • Peroxidase (HRP)

  • This compound (GOx)

  • Glucose Standard Solution (e.g., 1 mg/mL)

  • 6 N Hydrochloric Acid (HCl) as a stop solution

  • Test tubes

  • Water bath or incubator at 37°C

  • Spectrophotometer

Procedure:

  • Prepare the this compound-Peroxidase Reagent: Dissolve 25 mg of o-dianisidine in 1 mL of methanol. Add this to 49 mL of 0.1 M phosphate buffer (pH 6.5). Then, add 5 mg of peroxidase and 5 mg of this compound and mix until dissolved.[4] This reagent should be prepared fresh.

  • Prepare Glucose Standards: Prepare a series of glucose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mL of a 1 mg/mL stock) in test tubes. Adjust the final volume of each to 1.0 mL with distilled water.[4]

  • Prepare Samples: Add 0.5 mL of the sample to a test tube and add 0.5 mL of distilled water.

  • Reaction Initiation: Add 1.0 mL of the this compound-Peroxidase Reagent to each standard and sample tube. Mix well.[4]

  • Incubation: Incubate all tubes at 35-37°C for 40 minutes.[4]

  • Stop the Reaction: Terminate the reaction by adding 2.0 mL of 6 N HCl to each tube.[4] This will also stabilize the color.

  • Measurement: Read the absorbance of each tube at 540 nm against the blank (the "0" glucose standard).[4]

  • Data Analysis: Plot a standard curve of absorbance versus glucose concentration for the standards. Use the standard curve to determine the glucose concentration in the samples.

Visualizations

Glucose_Oxidase_Assay_Workflow ReagentPrep Reagent Preparation (Buffer, Substrates, Enzymes) ReactionMix Combine Reagents & Initiate Reaction ReagentPrep->ReactionMix StdSamplePrep Standard & Sample Preparation StdSamplePrep->ReactionMix Incubation Incubation (e.g., 37°C for 40 min) ReactionMix->Incubation StopReaction Stop Reaction (Add HCl) Incubation->StopReaction Measurement Spectrophotometric Measurement (540 nm) StopReaction->Measurement DataAnalysis Data Analysis (Standard Curve) Measurement->DataAnalysis

Caption: Endpoint assay experimental workflow.

Glucose_Oxidase_Signaling_Pathway Glucose β-D-Glucose + O₂ GOx This compound (GOx) Glucose->GOx Substrate H2O2 H₂O₂ + D-Gluconic Acid GOx->H2O2 Product HRP Horseradish Peroxidase (HRP) H2O2->HRP Substrate oDianisidine_red o-Dianisidine (Reduced, Colorless) oDianisidine_red->HRP Co-substrate oDianisidine_ox Oxidized o-Dianisidine (Colored Product) HRP->oDianisidine_ox Product

Caption: Biochemical reaction pathway.

References

Application Notes and Protocols for Amperometric Glucose Biosensor Fabrication using Glucose Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of amperometric glucose biosensors utilizing glucose oxidase (GOx). The information is intended to guide researchers in developing sensitive and reliable biosensors for applications ranging from clinical diagnostics to drug development and quality control.

Introduction to Amperometric Glucose Biosensors

Amperometric biosensors are electrochemical devices that measure the current generated from the oxidation or reduction of an electroactive species, which is produced during a biochemical reaction.[1][2] In the context of glucose sensing, the enzyme this compound (GOx) is widely used to catalyze the oxidation of β-D-glucose.[2][3] The fundamental principle involves the GOx-catalyzed reaction of glucose with oxygen, producing gluconic acid and hydrogen peroxide (H₂O₂).[1][2][3] The concentration of glucose can then be determined by measuring the current generated from the electrochemical oxidation of the H₂O₂ at a working electrode.[1][3][4]

The performance of these biosensors is critically dependent on several factors, including the choice of electrode material, the method of enzyme immobilization, and the operating conditions.[5][6] Nanostructured materials, such as gold nanoparticles, carbon nanotubes, and metal oxides, are often incorporated to enhance the electrode's surface area, facilitate electron transfer, and improve enzyme loading.[1][5][6]

Signaling Pathway and Detection Principle

The enzymatic reaction and subsequent electrochemical detection in a first-generation amperometric glucose biosensor follow a two-step process. First, this compound catalyzes the oxidation of glucose. Second, the hydrogen peroxide produced is electrochemically oxidized at the electrode surface, generating a current proportional to the glucose concentration.

G cluster_enzymatic Enzymatic Reaction cluster_electrochemical Electrochemical Detection Glucose β-D-Glucose GOx This compound (GOx-FAD) Glucose->GOx + O2 O₂ O2->GOx + Gluconolactone D-Glucono-1,5-lactone GOx->Gluconolactone GOx_red GOx-FADH₂ GOx->GOx_red H2O2_enz H₂O₂ H2O2_elec H₂O₂ H2O2_enz->H2O2_elec Diffusion GOx_red->H2O2_enz Electrode Working Electrode (+0.4V to +0.8V vs Ag/AgCl) H2O2_elec->Electrode O2_elec O₂ Electrode->O2_elec H_plus 2H⁺ Electrode->H_plus electrons 2e⁻ (Current) Electrode->electrons

Figure 1: Signaling pathway of glucose detection.

Experimental Protocols

Protocol 1: Fabrication of GOx-based Biosensor via Cross-linking with Glutaraldehyde (B144438)

This protocol describes a common method for immobilizing this compound on a platinum (Pt) electrode using glutaraldehyde (GA) as a cross-linking agent and bovine serum albumin (BSA) as a stabilizing protein.[7]

Materials:

  • Platinum (Pt) wire or disc working electrode

  • This compound (GOx) from Aspergillus niger

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde (GA) solution (25% in H₂O)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Deionized (DI) water

  • Ethanol (B145695) and Alumina (B75360) slurry for electrode polishing

Procedure:

  • Electrode Pre-treatment:

    • Polish the Pt electrode surface with alumina slurry on a polishing pad to a mirror finish.

    • Sonciate the electrode in DI water and then ethanol for 5 minutes each to remove polishing residues.

    • Rinse thoroughly with DI water and allow to dry.

  • Enzyme Solution Preparation:

    • Prepare a solution containing this compound and bovine serum albumin in PBS. A typical concentration is 10 mg/mL GOx and 10 mg/mL BSA.

  • Immobilization:

    • Pipette a small volume (e.g., 5 µL) of the GOx/BSA solution onto the cleaned electrode surface.

    • Expose the electrode to glutaraldehyde vapor by placing it in a sealed container with a small vial of 25% GA solution for 1-2 hours. Alternatively, a solution of GA (e.g., 2.5% v/v) can be drop-casted onto the enzyme layer.[5]

    • Allow the cross-linking reaction to proceed at room temperature for at least 24 hours to ensure complete immobilization.[7]

  • Post-Immobilization Treatment:

    • Rinse the electrode gently with PBS or DI water to remove any unbound enzyme and excess glutaraldehyde.[7]

    • Store the fabricated biosensor in PBS at 4°C when not in use.

Protocol 2: Electrochemical Characterization and Glucose Detection

This protocol outlines the amperometric measurement of glucose using the fabricated biosensor.

Materials:

  • Fabricated GOx-modified working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Potentiostat

  • Electrochemical cell

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Stock solution of β-D-glucose (e.g., 1 M in PBS)

  • Magnetic stirrer

Procedure:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode system in an electrochemical cell containing a known volume of PBS (e.g., 10 mL).[8]

    • Immerse the GOx-modified working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode in the buffer solution.[8][9]

    • Stir the solution gently with a magnetic stirrer.

  • Amperometric Measurement:

    • Apply a constant potential (e.g., +0.6 V to +0.8 V vs. Ag/AgCl) to the working electrode and record the background current until a stable baseline is achieved.[3][4][9]

    • Add successive aliquots of the glucose stock solution into the cell to achieve the desired glucose concentrations.

    • Record the steady-state current response after each addition. The current will increase as a result of the H₂O₂ oxidation.[10]

  • Data Analysis:

    • Plot the steady-state current response against the glucose concentration to generate a calibration curve.

    • Determine the sensitivity (slope of the linear portion of the curve), the linear range, and the limit of detection (LOD) from the calibration plot.

Experimental Workflow Diagram

The overall process for fabricating and testing the amperometric glucose biosensor can be visualized as a sequential workflow.

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization A Electrode Cleaning & Polishing C Enzyme Deposition on Electrode A->C B Preparation of GOx/BSA Solution B->C D Cross-linking with Glutaraldehyde Vapor C->D E Rinsing & Drying D->E F Electrochemical Cell Setup (3-electrode) E->F G Amperometric Measurement (Current vs. Time) F->G H Calibration Curve (Current vs. [Glucose]) G->H I Performance Analysis (Sensitivity, LOD, etc.) H->I

Figure 2: Experimental workflow for biosensor fabrication.

Performance Characteristics of Amperometric Glucose Biosensors

The performance of amperometric glucose biosensors can vary significantly based on the fabrication method, electrode materials, and immobilization strategy. The following table summarizes typical performance characteristics reported in the literature for various biosensor configurations.

Electrode Material/ModificationImmobilization MethodLinear Range (mM)Limit of Detection (LOD) (µM)Sensitivity (µA mM⁻¹ cm⁻²)Response Time (s)Reference
Platinum (Pt)Cross-linking with Glutaraldehyde---< 60[3][4]
PolyanilineCovalent bonding with Glutaraldehydeup to 2.2--150 - 240[11]
Carbon Paste with Polystyrene MicrospheresCross-linking with Glutaraldehyde0.5 - 10---[12][13]
PEDOT:SCX/MXeneEntrapment0.5 - 822.5--[14]
PtCo Nanoparticles on Graphite RodAdsorption with Nafion0.04 - 2.182119.38< 10[15]
Chitosan Membrane on PtCross-linking0.01 - 1550-60[3]
Gold Nanostructures & Prussian BlueAdsorption with Nafion0.025 - 18.8--[16]

Logical Relationships in Biosensor Design

The successful design of an amperometric glucose biosensor relies on the interplay between its core components. The choice of electrode material directly influences the immobilization strategy and the overall electrochemical performance.

G Electrode Electrode Material (e.g., Pt, Au, Carbon) Immobilization Immobilization Strategy (e.g., Cross-linking, Entrapment) Electrode->Immobilization influences Performance Biosensor Performance (Sensitivity, Selectivity, Stability) Electrode->Performance impacts Enzyme Biorecognition Element (this compound) Immobilization->Enzyme stabilizes Immobilization->Performance affects Enzyme->Performance determines Application Target Application (e.g., Clinical, Drug Dev.) Performance->Application enables

Figure 3: Logical relationships in biosensor design.

Applications in Drug Development

Amperometric glucose biosensors are valuable tools in the pharmaceutical industry and drug development for:

  • Monitoring glucose metabolism: Assessing the effect of drug candidates on cellular glucose uptake and metabolism in real-time.

  • Diabetes research: Studying the efficacy of new anti-diabetic drugs by monitoring glucose levels in preclinical and clinical samples.

  • Quality control: Ensuring the proper glucose concentration in cell culture media and biopharmaceutical production processes.

  • High-throughput screening: Developing automated platforms for screening large libraries of compounds for their effects on glucose-related enzymes.

The high sensitivity, selectivity, and potential for miniaturization make these biosensors well-suited for integration into microfluidic devices and continuous monitoring systems, providing dynamic information that is crucial for modern drug discovery and development.[17]

References

Application Notes and Protocols for Glucose Oxidase Immobilization on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization of glucose oxidase (GOx) onto various nanoparticles. The following sections detail common techniques, quantitative comparisons, and step-by-step experimental procedures to guide researchers in selecting and implementing the most suitable immobilization strategy for their specific application, such as in biosensors, biofuel cells, or drug delivery systems.

Introduction to this compound Immobilization

This compound (GOx) is a widely utilized enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide. Its high specificity and catalytic efficiency make it a critical component in various biotechnological applications. However, the practical use of free GOx is often limited by its instability, short operational life, and difficulty in recovery and reuse. Immobilization of GOx onto solid supports, particularly nanoparticles, addresses these limitations by enhancing its stability, reusability, and overall performance.

Nanoparticles offer several advantages as supports for enzyme immobilization due to their high surface-area-to-volume ratio, which allows for high enzyme loading, and their unique physicochemical properties that can improve enzyme stability and activity. Common nanoparticles used for GOx immobilization include gold nanoparticles (AuNPs), magnetic nanoparticles (e.g., Fe₃O₄), and silica (B1680970) nanoparticles (SiO₂).

The choice of immobilization technique is crucial as it can significantly impact the enzyme's conformation, activity, and stability. The primary methods for immobilizing GOx on nanoparticles include:

  • Covalent Bonding: Involves the formation of stable chemical bonds between the enzyme and the nanoparticle surface. This method provides strong, stable attachment, minimizing enzyme leaching.

  • Physical Adsorption: A simpler method based on weak, non-covalent interactions (e.g., van der Waals forces, electrostatic interactions) between the enzyme and the nanoparticle. It is less harsh on the enzyme but may be prone to desorption.

  • Entrapment/Encapsulation: Involves physically trapping the enzyme within the porous network of a nanoparticle or a polymer matrix coated on the nanoparticle. This method can protect the enzyme from the external environment.

This document provides detailed protocols for these key immobilization techniques and a comparative summary of their performance metrics.

Quantitative Comparison of GOx Immobilization Techniques

The selection of an appropriate immobilization strategy depends on the desired characteristics of the final biocatalyst, such as enzyme loading, activity retention, and stability. The following table summarizes quantitative data from various studies to facilitate a comparison between different immobilization techniques and nanoparticle types.

NanoparticleImmobilization TechniqueKey Reagents/Cross-linkersImmobilization Efficiency (%)Relative Activity (%)Stability/ReusabilityReference
Magnetic (Fe₃O₄) Covalent BondingCarbodiimide (EDC)94 - 100-Retained 26% activity after 33 days[1]
Magnetic (Fe₃O₄) Covalent Bonding (Thiophene Acetylation)Acetic anhydride, Iodine66 - 72-Total loss of activity after 28 days[1]
Magnetic (Fe₃O₄)-Chitosan Covalent BondingGlutaraldehyde (B144438) (GA)41.30--[2]
Magnetic (Fe₃O₄)-Chitosan Covalent BondingEDC/NHS-~95% (at optimal pH)Retained >79% activity after 10 cycles[3][4]
Gold (AuNPs) Covalent BondingEDC/NHS-Enhanced thermostability-[5]
Zirconia (ZrO₂) Covalent Bonding--98% (with IONPs)Retained >93% activity after 10 cycles[6]
Gold (AuNPs) Physical AdsorptionPolyvinylpyrrolidone (PVP)--Stable nanocomplexes[7]
Chitosan (B1678972) Hydrogel EntrapmentPoly-γ-glutamic acid (PGA)--High stability and magnetic reusability[8]

Note: The reported values are highly dependent on the specific experimental conditions and should be considered as a comparative guide.

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common techniques used to immobilize this compound on nanoparticles.

Protocol 1: Covalent Immobilization of GOx on Magnetic Nanoparticles (Fe₃O₄) using Glutaraldehyde

This protocol describes the covalent attachment of GOx to amine-functionalized magnetic nanoparticles using glutaraldehyde as a cross-linker.

Materials and Reagents:

  • Fe₃O₄ nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343), anhydrous

  • Ethanol (B145695)

  • Glutaraldehyde (GA) solution (e.g., 25% in water)

  • This compound (GOx) from Aspergillus niger

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Permanent magnet

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer/hotplate

  • Sonicator

  • Centrifuge

  • pH meter

  • Incubator/shaker

Procedure:

  • Surface Amination of Fe₃O₄ Nanoparticles:

    • Disperse Fe₃O₄ nanoparticles in anhydrous toluene.

    • Add APTES to the nanoparticle suspension.

    • Reflux the mixture with stirring for several hours (e.g., 8-12 hours) under a nitrogen atmosphere.

    • Collect the APTES-modified nanoparticles (NH₂-Fe₃O₄) using a permanent magnet and wash them sequentially with toluene and ethanol to remove unreacted APTES.

    • Dry the NH₂-Fe₃O₄ nanoparticles under vacuum.

  • Activation with Glutaraldehyde:

    • Disperse the NH₂-Fe₃O₄ nanoparticles in PBS (pH 7.4).

    • Add glutaraldehyde solution to the suspension to a final concentration of 2.5% (v/v).

    • Incubate the mixture with gentle shaking for 2-4 hours at room temperature.

    • Separate the glutaraldehyde-activated nanoparticles (GA-NH₂-Fe₃O₄) using a magnet and wash thoroughly with PBS to remove excess glutaraldehyde.

  • Immobilization of this compound:

    • Prepare a solution of GOx in PBS (pH 7.4) at a desired concentration (e.g., 1-5 mg/mL).

    • Add the GA-NH₂-Fe₃O₄ nanoparticles to the GOx solution.

    • Incubate the mixture overnight at 4°C with gentle shaking.

    • Separate the GOx-immobilized nanoparticles (GOx-Fe₃O₄) using a magnet.

    • Wash the GOx-Fe₃O₄ nanoparticles several times with PBS to remove any unbound enzyme.

    • Store the immobilized enzyme in PBS at 4°C.

Characterization and Activity Assay:

  • Characterization: Confirm the successful immobilization using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Transmission Electron Microscopy (TEM), and Vibrating Sample Magnetometry (VSM).

  • Activity Assay: The activity of the immobilized GOx can be determined using a colorimetric assay, such as the o-dianisidine method, which measures the production of hydrogen peroxide.

Protocol 2: Physical Adsorption of GOx on Gold Nanoparticles (AuNPs)

This protocol outlines a simple method for immobilizing GOx onto AuNPs via passive physical adsorption, often stabilized by a polymer like PVP.[7]

Materials and Reagents:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Polyvinylpyrrolidone (PVP)

  • This compound (GOx)

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Deionized (DI) water

Apparatus:

  • Heating mantle with magnetic stirrer

  • Condenser

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Synthesis of Gold Nanoparticles (Turkevich Method):

    • Bring a solution of HAuCl₄ in DI water to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add a solution of trisodium citrate to the boiling HAuCl₄ solution.

    • Continue heating and stirring. The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.

    • Boil for an additional 15-30 minutes, then allow the solution to cool to room temperature.

  • Coating AuNPs with PVP:

    • Centrifuge the AuNP solution to pellet the nanoparticles.

    • Resuspend the AuNPs in a PVP solution (e.g., 4% in DI water).

    • Stir the mixture for 12 hours at room temperature.[7]

    • Centrifuge and wash the PVP-coated AuNPs (PVP-AuNPs) with PBS (pH 7.0) to remove excess PVP.[7]

  • Immobilization of this compound:

    • Resuspend the PVP-AuNPs in PBS.

    • Add GOx solution to the PVP-AuNP suspension.

    • Stir the mixture for 12 hours at room temperature.[7]

    • Centrifuge and wash the GOx-immobilized AuNPs (GOx-AuNPs) with PBS to remove unbound enzyme.

    • Store the GOx-AuNPs in PBS at 4°C.

Characterization and Activity Assay:

  • Characterization: Monitor the synthesis and functionalization of AuNPs using UV-Vis spectroscopy (observing the surface plasmon resonance peak). Dynamic Light Scattering (DLS) can be used to measure changes in particle size.

  • Activity Assay: The enzymatic activity can be assessed using a standard this compound activity assay.

Protocol 3: Entrapment of GOx in Chitosan Nanoparticles

This protocol describes the encapsulation of GOx within chitosan nanoparticles formed by ionic gelation.

Materials and Reagents:

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound (GOx)

  • Deionized (DI) water

Apparatus:

  • Magnetic stirrer

  • Centrifuge

  • Sonicator

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1-2% v/v) with stirring to obtain a clear solution. Adjust the pH if necessary.

  • Entrapment of this compound:

    • Dissolve GOx in DI water or a suitable buffer.

    • Add the GOx solution to the chitosan solution and stir gently to ensure homogeneous mixing.

  • Formation of Chitosan Nanoparticles:

    • Prepare an aqueous solution of TPP.

    • Add the TPP solution dropwise to the chitosan-GOx mixture under constant, moderate stirring.

    • Nanoparticles will form spontaneously via ionic gelation, entrapping the GOx.

    • Continue stirring for approximately 30-60 minutes.

  • Purification:

    • Centrifuge the nanoparticle suspension to collect the GOx-loaded chitosan nanoparticles.

    • Wash the nanoparticles with DI water to remove unentrapped GOx and other reagents.

    • Resuspend the nanoparticles in a suitable buffer for storage at 4°C.

Characterization and Activity Assay:

  • Characterization: Characterize the size and morphology of the nanoparticles using DLS and TEM.

  • Activity Assay: Determine the activity of the entrapped GOx. The permeability of the chitosan matrix to the substrate (glucose) and product (H₂O₂) will influence the observed activity.

Visualizing Immobilization Workflows

The following diagrams illustrate the general workflows for the described immobilization techniques.

covalent_immobilization cluster_0 Nanoparticle Functionalization cluster_1 Activation & Coupling NP Nanoparticle (e.g., Fe3O4) NH2_NP Amine-Functionalized Nanoparticle NP->NH2_NP APTES GA_NH2_NP Activated Nanoparticle NH2_NP->GA_NH2_NP Glutaraldehyde GOx_NP GOx-Immobilized Nanoparticle GA_NH2_NP->GOx_NP This compound

Caption: Covalent immobilization workflow.

physical_adsorption cluster_0 Nanoparticle Synthesis & Coating cluster_1 Enzyme Adsorption AuNP Gold Nanoparticle PVP_AuNP PVP-Coated AuNP AuNP->PVP_AuNP PVP GOx_AuNP GOx-Immobilized AuNP PVP_AuNP->GOx_AuNP This compound

Caption: Physical adsorption workflow.

entrapment cluster_0 Preparation of Polymer-Enzyme Mixture cluster_1 Ionic Gelation and Entrapment Chitosan Chitosan Solution Mix Chitosan-GOx Mixture Chitosan->Mix GOx This compound GOx->Mix Entrapped_GOx GOx-Entrapped Nanoparticles Mix->Entrapped_GOx add dropwise TPP TPP Solution TPP->Entrapped_GOx

Caption: Entrapment workflow.

References

chemiluminescent assay for glucose oxidase activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: High-Sensitivity Chemiluminescent Assay for Glucose Oxidase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (GOx) is a key enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[1] Its high specificity makes it a vital tool in various fields, including clinical diagnostics for blood glucose monitoring, quality control in the food industry, and the development of biosensors.[2][3] Consequently, the accurate and sensitive quantification of GOx activity is essential for these applications.[3]

This application note describes a highly sensitive, indirect chemiluminescent assay for determining this compound activity. The method is based on a two-step coupled enzymatic reaction. First, this compound in the sample catalyzes the oxidation of glucose, producing a stoichiometric amount of hydrogen peroxide.[4] In the second step, the generated H₂O₂ reacts with a chemiluminescent substrate, such as luminol (B1675438), in a reaction catalyzed by horseradish peroxidase (HRP).[5][6] The resulting light emission is directly proportional to the amount of H₂O₂ produced, and thus to the activity of the this compound in the sample.[7] This assay offers significant advantages over colorimetric methods, including superior sensitivity, a wider dynamic range, and a high signal-to-noise ratio, as it does not require an external light source for excitation.[8]

Principle of the Assay

The assay relies on a bienzymatic cascade reaction. The process begins with the specific oxidation of β-D-glucose by this compound (GOx), which produces D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The H₂O₂ generated in this first reaction serves as the substrate for the second, light-emitting reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes luminol, leading to the formation of an excited-state intermediate (3-aminophthalate). As this intermediate decays to its ground state, it emits photons, which can be quantified using a luminometer. The intensity of the chemiluminescent signal is directly proportional to the GOx activity.

GOx_Chemiluminescence_Pathway cluster_0 Glucose β-D-Glucose + O₂ H2O2 Hydrogen Peroxide (H₂O₂) Glucose->H2O2 Catalysis GOx This compound (Sample) GOx->H2O2 Light Light Emission (~425 nm) Luminol Luminol (Reduced) Luminol->Light Oxidation HRP Horseradish Peroxidase (HRP) HRP->Light

Caption: Signaling pathway of the coupled GOx-HRP chemiluminescent assay.

Data Presentation: Assay Performance

The performance of chemiluminescent assays for glucose and this compound has been documented across various platforms, demonstrating high sensitivity and wide detection ranges.

ParameterReported ValueSource SystemCitation
Detection Limit (Glucose) 1.2 nMGraphene Oxide-based biosensor[6]
Detection Limit (Glucose) 0.011 mmol L⁻¹MOF-in-hydrogel platform[8]
**Detection Limit (H₂O₂) **5 pmolFlow-injection system[9]
Linear Range (Glucose) 5.0 nM to 5.0 mMGraphene Oxide-based biosensor[6]
Linear Range (Glucose) 0.2 to 100 mmol L⁻¹MOF-in-hydrogel platform[8]
Reproducibility (CV%) 3.3% (Standard Glucose)Flow-injection system[9]
Reproducibility (CV%) 1.0% (Control Serum)Flow-injection system[9]
Intra-assay CV% (Thyroxin) 7.0% - 8.6%Immunoassay using GOx label[10]
Inter-assay CV% (Thyroxin) 6.4% - 12.3%Immunoassay using GOx label[10]

Experimental Protocols

This protocol provides a detailed methodology for measuring GOx activity in a 96-well microplate format.

Required Materials and Reagents
  • This compound (GOx): Standard for calibration curve and unknown samples.

  • D-Glucose: Substrate for GOx.

  • Horseradish Peroxidase (HRP): Type VI-A, ≥250 units/mg solid.

  • Luminol (Sodium Salt): Chemiluminescent substrate.

  • Phosphate Buffer (PB): 0.1 M, pH 6.0 (for GOx reaction).

  • Tricine Buffer: 0.1 M, pH 9.3 (for chemiluminescence reaction).[9]

  • Dimethyl Sulfoxide (DMSO): For preparing luminol stock solution.

  • Reagent Grade Water: For all aqueous solutions.

  • Equipment:

    • Luminometer or microplate reader with chemiluminescence detection capability.

    • Opaque, white 96-well microplates (to maximize light output and prevent crosstalk).

    • Calibrated pipettes and tips.

    • Standard laboratory glassware and consumables.

Preparation of Reagents
  • 0.1 M Phosphate Buffer (pH 6.0): Prepare using standard laboratory procedures. Store at 4°C.

  • 1 M D-Glucose Stock Solution: Dissolve 1.802 g of D-glucose in 10 mL of reagent grade water. Allow the solution to stand overnight at room temperature to allow for mutarotation to reach equilibrium.[11] Store at 4°C.

  • 10 mM Luminol Stock Solution: Dissolve 17.7 mg of luminol sodium salt in 10 mL of DMSO. Store protected from light at -20°C.

  • 1 mg/mL HRP Stock Solution: Dissolve 1 mg of HRP in 1 mL of 0.1 M Phosphate Buffer (pH 6.0). Store at 4°C.

  • GOx Standards: Prepare a 1 mg/mL stock solution of GOx in 0.1 M Phosphate Buffer (pH 6.0). Perform serial dilutions (e.g., 100 µg/mL to 0.1 µg/mL) in the same buffer to generate a standard curve.

Experimental Workflow

The workflow involves two main stages: the enzymatic generation of hydrogen peroxide by GOx, followed by the HRP-catalyzed chemiluminescent detection of the generated H₂O₂.

GOx_Assay_Workflow start Start prep Prepare Reagents & Standards start->prep add_sample Pipette 50 µL of GOx (Standards or Samples) into 96-well plate prep->add_sample add_glucose Add 50 µL of 10 mM D-Glucose Solution add_sample->add_glucose incubate_gox Incubate at 37°C for 30 min add_glucose->incubate_gox add_cl Add 100 µL of CL Working Solution to each well incubate_gox->add_cl prep_cl Prepare CL Working Solution (Luminol + HRP in Buffer) prep_cl->add_cl measure Immediately Measure Chemiluminescence (RLU) add_cl->measure end End measure->end

Caption: Step-by-step experimental workflow for the GOx chemiluminescent assay.

Assay Protocol
  • Prepare GOx Reaction Mixture:

    • In each well of an opaque, white 96-well plate, add 50 µL of your GOx sample or standard.

    • To initiate the reaction, add 50 µL of a freshly prepared 10 mM D-Glucose solution (diluted from the 1 M stock in 0.1 M Phosphate Buffer, pH 6.0).

    • Include a "no-enzyme" control well containing 50 µL of buffer instead of the GOx sample to determine background signal.

  • Incubation:

    • Seal the plate and incubate at 37°C for 30 minutes. This allows for the accumulation of H₂O₂.

  • Prepare Chemiluminescent (CL) Working Solution:

    • Note: Prepare this solution immediately before use and protect it from light.

    • For each 10 mL of working solution, add the following to 0.1 M Tricine buffer (pH 9.3):

      • 100 µL of 10 mM Luminol stock (final concentration: 100 µM).

      • 20 µL of 1 mg/mL HRP stock (final concentration: 2 µg/mL).

    • Mix gently by inversion.

  • Signal Generation and Measurement:

    • Set the luminometer to perform a kinetic read (measuring every 1-2 minutes for 10-20 minutes) or an endpoint read after a fixed time (e.g., 5 minutes).

    • Using a multichannel pipette, add 100 µL of the CL Working Solution to each well.

    • Immediately place the plate in the luminometer and begin reading the light output, expressed in Relative Light Units (RLU).

Data Analysis
  • Background Subtraction: Subtract the average RLU value of the "no-enzyme" control from the RLU values of all standards and samples.

  • Standard Curve Generation: Plot the background-subtracted RLU values for the GOx standards against their corresponding concentrations (µg/mL or Units/mL).

  • Determine Unknown Concentration: Use the standard curve to interpolate the activity of the unknown GOx samples based on their background-subtracted RLU values. The relationship between GOx concentration and RLU should be linear within a certain range.

Data_Relationship cluster_0 GOx [this compound] Activity GOx->p1 H2O2 [H₂O₂] Production Rate H2O2->p2 Light Chemiluminescent Signal (RLU) p1->H2O2 Directly Proportional p2->Light Directly Proportional

Caption: Logical relationship between GOx activity and the final light signal.

Applications in Research and Drug Development

  • Enzyme Characterization: Determining kinetic parameters (Kₘ, Vₘₐₓ) of novel this compound variants.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of GOx, which may have therapeutic applications.

  • Biosensor Development: Optimizing the enzymatic component of glucose biosensors for clinical or industrial use.[2]

  • Diagnostics: The underlying principle is adapted for highly sensitive detection of glucose in biological samples like blood serum.[9][10][12]

References

Introduction to Glucose Oxidase Biofuel Cells

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the principles, applications, and experimental setup of glucose oxidase-based biofuel cells, designed for researchers in biochemistry, materials science, and bioengineering.

Enzymatic biofuel cells (EBFCs) are electrochemical devices that convert the chemical energy stored in biofuels directly into electrical energy through the catalytic action of enzymes.[1] Among various biofuels, glucose is a particularly attractive fuel source because it is renewable, abundant, non-toxic, and has a high energy density.[2][3] this compound (GOx), an oxidoreductase enzyme, is the most widely studied biocatalyst for the anode of these cells.[4] It catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then hydrolyzes to gluconic acid.[4] This reaction releases two electrons and two protons, forming the basis of electricity generation.[5]

GOx is favored for its high specificity for glucose, stability, and relatively low cost.[2] These biofuel cells hold significant promise for powering a range of low-power devices, especially implantable biomedical sensors and electronics, as they can potentially operate using physiological glucose from body fluids.[1][6]

Core Principles and Reactions

A typical this compound biofuel cell consists of an anode, a cathode, and an electrolyte.

  • Anode (Bioanode): this compound is immobilized on a conductive electrode surface. Here, glucose is oxidized.

    • Reaction: Glucose + GOx(FAD) → Gluconolactone + GOx(FADH₂)

    • The reduced enzyme, GOx(FADH₂), must then transfer its electrons to the electrode.

  • Cathode: Typically, an air-breathing cathode where oxygen is reduced to water. This reaction is often catalyzed by enzymes like laccase or bilirubin (B190676) oxidase, or by platinum-based catalysts.[4][7]

    • Reaction: O₂ + 4H⁺ + 4e⁻ → 2H₂O

  • Electron and Proton Flow: The electrons generated at the anode travel through an external circuit to the cathode, creating an electrical current. Protons (H⁺) migrate through the electrolyte to the cathode to complete the circuit.

G cluster_anode Anode Compartment cluster_cathode Cathode Compartment anode Anode (e.g., GOx on Carbon Nanotubes) gluconolactone Gluconolactone anode->gluconolactone cathode Cathode (e.g., Laccase or Pt/C) anode->cathode Protons (H⁺) via Electrolyte load External Load (Device) anode->load Electrons (e⁻) glucose Glucose glucose->anode Oxidation water H₂O cathode->water oxygen O₂ oxygen->cathode Reduction load->cathode

Caption: Fundamental principle of a this compound biofuel cell.

Electron Transfer Mechanisms

A significant challenge in EBFC design is achieving efficient electrical communication between the enzyme's active site and the electrode surface, as the redox center (FAD/FADH₂) of GOx is deeply embedded within an insulating protein shell.[8][9] Two primary mechanisms facilitate this process: Direct Electron Transfer (DET) and Mediated Electron Transfer (MET).

Direct Electron Transfer (DET)

In DET, electrons are transferred directly from the GOx active site to the electrode surface without the need for a diffusing redox intermediary.[1][5] This is highly desirable as it simplifies the system and allows the cell to operate at a potential close to the enzyme's redox potential.[10] Achieving DET often requires orienting the enzyme precisely on the electrode or using conductive nanomaterials, like carbon nanotubes (CNTs), to reduce the distance between the active site and the electrode.[9][10]

Mediated Electron Transfer (MET)

MET involves small, mobile redox molecules known as mediators (e.g., ferrocene (B1249389) derivatives, osmium complexes) that act as electron shuttles.[8][11] The mediator first oxidizes the reduced enzyme (GOx(FADH₂)) and then diffuses to the electrode surface to transfer the electron. While MET can lead to higher current densities, it has drawbacks, including the potential toxicity of mediators, their instability, and the complex process of co-immobilizing both the enzyme and mediator.[5]

G cluster_DET Direct Electron Transfer (DET) cluster_MET Mediated Electron Transfer (MET) GOx_DET GOx(FADH₂) (Reduced Enzyme) Electrode_DET Electrode GOx_DET->Electrode_DET Direct e⁻ Transfer GOx_MET GOx(FADH₂) (Reduced Enzyme) Med_ox Mediator (Ox) GOx_MET->Med_ox e⁻ Med_red Mediator (Red) Electrode_MET Electrode Med_red->Electrode_MET e⁻ Transfer (Diffusion)

Caption: Comparison of DET and MET pathways for electron transfer.

Performance Data of GOx-Based Biofuel Cells

The performance of a biofuel cell is evaluated by its open-circuit voltage (OCV), maximum power density (Pmax), and operational stability. The table below summarizes the performance of various GOx-based biofuel cells reported in the literature.

Anode CompositionCathode TypeElectron TransferOCV (V)Max Power Density (Pmax)Reference(s)
GOx immobilized in polyaniline nanofibers (EAPC method)Air-breathingMET (implied)-292 µW/cm²[12]
GOx cross-linked enzyme clusters (CECs) on CNTsPlatinum (Pt)DET-~180 µW/cm²[4][13]
GOx/Catalase co-immobilized on CNTsLaccase on CNTsDET-180.8 µW/cm²[14]
GOx/CNT/Nafion on carbon fiberPt/C Air-breathingDET (implied)-106.4 µW/cm²[7]
GOx and laccase incorporated in CNT disks by mechanical compressionLaccase on CNTsDET0.95 V1.3 mW/cm²[15]
GOx covalently immobilized on chitosan-coated carbon cloth---1.87 mW/cm²[16]
Six-enzyme cascade for complete glucose oxidationAir-breathingDET0.57 V6.74 µW/cm²[3]
GOx immobilized on cellulose-CNT composite paperLaccaseDET0.80 V9.5 µW/cm²

Experimental Protocols

Protocol 1: Fabrication of a DET-Type GOx Bioanode

This protocol describes the preparation of a bioanode based on the physical adsorption and entrapment of this compound on a multi-walled carbon nanotube (MWCNT) matrix, a common method for achieving direct electron transfer.[10][17]

Materials:

  • Toray carbon paper (or similar conductive support)

  • Multi-walled carbon nanotubes (MWCNTs)

  • This compound (GOx) from Aspergillus niger

  • Polyethylenimine (PEI), low molecular weight

  • Nafion™ solution (5 wt%)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Electrode Preparation: Cut the carbon paper into the desired dimensions (e.g., 1 cm x 1 cm). Clean the carbon paper by sonicating sequentially in acetone, ethanol, and DI water for 15 minutes each, then dry under a nitrogen stream or in an oven.

  • CNT Ink Preparation: Disperse a specific amount of MWCNTs (e.g., 5 mg) in 1 mL of a solvent like DMF or an aqueous solution with a surfactant. Sonicate the mixture for at least 1 hour to ensure a homogenous dispersion.

  • CNT Coating: Drop-cast a precise volume (e.g., 100 µL) of the MWCNT ink onto the prepared carbon paper electrode. Allow it to dry completely at room temperature or in a low-temperature oven (~60°C). This forms a porous, high-surface-area layer for enzyme immobilization.

  • Enzyme Immobilization: a. Prepare a 10 mg/mL GOx solution in 0.1 M PBS (pH 7.0). b. Prepare a 0.5 wt% PEI solution in DI water. PEI is a polycation that helps bind the negatively charged GOx enzyme to the electrode surface.[10] c. Mix the GOx and PEI solutions. A common approach is to apply them in layers. First, drop-cast ~10 µL of the PEI solution onto the CNT-coated electrode and let it adsorb for 30 minutes. d. Subsequently, drop-cast ~20 µL of the GOx solution onto the PEI layer and allow it to incubate and adsorb for 1-2 hours in a humid environment to prevent denaturation.

  • Application of Protective Layer: To prevent enzyme leaching and improve proton conductivity, a dilute Nafion™ solution (e.g., 0.5 wt%) is often applied as a final topcoat.[10][17] Drop-cast ~5 µL of the Nafion solution onto the enzyme layer and let the electrode dry completely at room temperature.

  • Storage: Store the fabricated bioanode at 4°C in PBS when not in use.

Protocol 2: Assembly and Characterization of a Membraneless Biofuel Cell

This protocol details the assembly of a simple, single-chamber biofuel cell and its electrochemical characterization.

Materials:

  • Fabricated GOx bioanode (from Protocol 5.1)

  • Air-breathing cathode (e.g., commercial Pt/C on carbon cloth)

  • Electrochemical workstation (potentiostat/galvanostat)

  • Two-electrode cell setup

  • Electrolyte: 0.1 M PBS (pH 7.0)

  • Fuel: D-Glucose

Procedure:

  • Cell Assembly: a. Place the GOx bioanode and the air-breathing cathode facing each other in the electrochemical cell, separated by a small distance (e.g., 1-2 mm).[18] Ensure they are not in direct contact. b. Connect the GOx bioanode to the working electrode terminal of the potentiostat and the cathode to the counter and reference electrode terminals (for a two-electrode setup).

  • Electrolyte and Fuel Addition: Fill the cell with the PBS electrolyte. Add glucose to the electrolyte to a final desired concentration (e.g., 20-50 mM).[10][17] Allow the system to stabilize for 15-20 minutes to reach an equilibrium state.

  • Open-Circuit Voltage (OCV) Measurement: Measure the potential difference between the anode and cathode at zero current. Record this value as the OCV. A stable OCV indicates the cell is ready for further testing.

  • Polarization and Power Density Curve Measurement: a. To evaluate the cell's performance, record a polarization curve by sweeping the cell voltage from the OCV down to 0 V and measuring the corresponding current density. This can be done using techniques like linear sweep voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s) or by chronoamperometry at different potential steps. b. Calculate the power density (P) at each point using the formula: P (mW/cm²) = Voltage (V) × Current Density (mA/cm²) . c. Plot the power density as a function of the current density. The peak of this curve represents the maximum power density (Pmax) of the biofuel cell.

  • Stability Test: To assess long-term stability, operate the cell at a constant voltage or load for an extended period (hours or days) and monitor the decay in current or power output.[12][17]

G cluster_anode_prep Bioanode Fabrication cluster_assembly Biofuel Cell Assembly cluster_testing Electrochemical Testing A1 Prepare & Clean Carbon Support A2 Prepare & Cast CNT Ink A1->A2 A3 Immobilize Enzyme (e.g., GOx with PEI) A2->A3 A4 Apply Nafion Protective Layer A3->A4 B2 Assemble Electrodes in Cell A4->B2 B1 Prepare Cathode (e.g., Pt/C) B1->B2 B3 Add Electrolyte & Glucose Fuel B2->B3 C1 Measure OCV B3->C1 C2 Record Polarization Curve (V vs. I) C1->C2 C3 Calculate & Plot Power Density Curve C2->C3 C4 Perform Stability Test C3->C4

Caption: Experimental workflow for biofuel cell fabrication and testing.

Challenges and Future Outlook

Despite significant progress, several challenges must be addressed for the practical application of GOx-based biofuel cells.

  • Enzyme Stability: GOx can denature over time, especially under physiological conditions, leading to a short operational lifetime.[5] Immobilization techniques that enhance stability are crucial.[12]

  • H₂O₂ Production: A natural byproduct of the GOx reaction in the presence of its co-substrate oxygen is hydrogen peroxide (H₂O₂), which can inactivate the enzyme and damage surrounding tissues in implantable applications.[2][6] A common strategy to mitigate this is the co-immobilization of catalase, which decomposes H₂O₂ into water and oxygen.[2][14]

  • Power Output: While power densities have improved, they often remain too low for many practical applications. Future research is focused on developing novel nanostructured electrodes to improve enzyme loading and electron transfer efficiency, and on using enzyme cascades to achieve complete oxidation of glucose, thereby releasing all 24 electrons per molecule instead of just two.[3][15]

The continued development of advanced materials and bioengineering strategies promises to overcome these limitations, paving the way for GOx-based biofuel cells to become a viable power source for a new generation of bioelectronic devices.

References

Application Notes and Protocols: Glucose Oxidase for Oxygen Scavenging in Food Packaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing glucose oxidase as an oxygen scavenger in active food packaging systems. The information is intended to guide researchers and professionals in the development and evaluation of innovative food preservation technologies.

Introduction

Oxygen is a primary factor in the degradation of many food products, leading to oxidative rancidity, microbial spoilage, and loss of nutritional quality and sensory attributes.[1] Active packaging technologies that incorporate oxygen scavengers offer a promising solution to extend the shelf-life and maintain the quality of oxygen-sensitive foods.[2] this compound (GOx), an oxidoreductase enzyme, effectively removes oxygen from the package headspace by catalyzing the oxidation of glucose.[3] This system, often used in conjunction with catalase to neutralize the resulting hydrogen peroxide, can be integrated directly into packaging materials to create an active oxygen-scavenging system.[4]

The overall enzymatic reaction is a two-step process:

  • This compound: β-D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂

  • Catalase: 2H₂O₂ → 2H₂O + O₂

This dual-enzyme system effectively removes oxygen while preventing the accumulation of hydrogen peroxide, which could otherwise affect the food product.[3]

Key Applications in the Food Industry

The this compound oxygen scavenging system has a broad range of applications in food preservation, including:

  • Bakery Products: Extends the mold-free shelf life of bread and other baked goods.[5]

  • Beverages: Prevents oxidation in wine, beer, and fruit juices, preserving flavor and color.

  • Dairy Products: Inhibits the growth of aerobic spoilage microorganisms in cheese and other dairy items.

  • Fish and Seafood: Delays the onset of putrefactive odors and extends the sensory acceptance of fresh fish.[6]

  • Processed Meats: Prevents discoloration and lipid oxidation in packaged meats.[7]

Experimental Protocols

Protocol for Preparation of Active Packaging Film with Immobilized this compound and Catalase

This protocol describes a method for immobilizing this compound and catalase onto a chitosan-based food packaging film.

Materials:

Procedure:

  • Chitosan Solution Preparation:

    • Dissolve 2g of chitosan flakes in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring for 24 hours at room temperature.

    • Add 0.5 mL of glycerol as a plasticizer and continue stirring for another 30 minutes.

    • Filter the solution to remove any undissolved particles.

  • Enzyme Solution Preparation:

    • Prepare a solution containing 1 mg/mL of this compound and 1 mg/mL of catalase in 0.1 M phosphate buffer (pH 7.0).

  • Film Casting:

    • Mix the chitosan solution and the enzyme solution in a 10:1 (v/v) ratio.

    • Pour a specific volume of the resulting film-forming solution into a petri dish.

    • Dry the film at 40°C for 24 hours in a hot air oven.

    • Carefully peel the dried film from the petri dish.

  • Characterization (Optional):

    • The prepared films can be characterized for their mechanical properties (tensile strength, elongation), water vapor permeability, and enzyme activity.

Protocol for Measuring Oxygen Scavenging Capacity

This protocol outlines the procedure for quantifying the oxygen scavenging efficiency of the prepared active packaging film.

Materials:

  • Active packaging film with immobilized this compound and catalase

  • Glucose solution (10% w/v)

  • Sealed container with a septum for gas sampling (e.g., glass jar with a modified lid)

  • Headspace gas analyzer or an oxygen sensor

  • Syringe for gas sampling

Procedure:

  • Sample Preparation:

    • Cut a defined size of the active packaging film (e.g., 5 cm x 5 cm).

    • Place the film inside the sealed container.

    • Add a small vial containing a 10% glucose solution inside the container, ensuring it does not come into direct contact with the film. The moisture from the solution will create the necessary humidity to activate the enzymes.

    • Seal the container tightly.

  • Headspace Gas Analysis:

    • At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a gas sample from the headspace of the container using a gas-tight syringe through the septum.

    • Inject the gas sample into the headspace gas analyzer to measure the oxygen concentration.[8]

    • Alternatively, an oxygen sensor can be placed inside the sealed container to continuously monitor the oxygen level.[9]

  • Calculation of Oxygen Scavenging Capacity:

    • The oxygen scavenging capacity can be calculated using the following formula: Oxygen Scavenging Capacity (mL/g) = [(O₂initial - O₂final) / 100] * V / W Where:

      • O₂initial = Initial oxygen concentration (%)

      • O₂final = Final oxygen concentration (%)

      • V = Volume of the container (mL)

      • W = Weight of the active packaging film (g)

Protocol for Shelf-Life Study of a Food Product

This protocol provides a framework for evaluating the effectiveness of the active packaging in extending the shelf-life of a model food product (e.g., fresh bread).

Materials:

  • Freshly baked bread slices

  • Active packaging film with immobilized this compound and catalase

  • Control packaging film (without enzymes)

  • Heat sealer

  • Incubator or storage chamber with controlled temperature and humidity

Procedure:

  • Packaging:

    • Place a slice of bread into a pouch made from the active packaging film.

    • Place an identical slice of bread into a pouch made from the control packaging film.

    • Heat-seal both pouches.

  • Storage:

    • Store the packaged bread samples under controlled conditions that mimic typical storage environments (e.g., 25°C and 50% relative humidity).

  • Shelf-Life Evaluation:

    • At regular intervals (e.g., day 0, 3, 5, 7, 10), withdraw samples from each group for analysis.

    • Microbiological Analysis: Determine the total viable count (TVC) and mold and yeast count to assess microbial growth.[7]

    • Sensory Evaluation: A trained panel can evaluate the bread for appearance, aroma, texture, and overall acceptability.

    • Physicochemical Analysis: Measure parameters such as moisture content and color change.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound-based oxygen scavenging systems.

ParameterValueFood ProductReference
Oxygen Reduction
Oxygen Absorption2.38 mL/g composite-[9]
Oxygen Scavenging Capacity1969.08 mL O₂/m²/milFish Gelatin Film[9]
Shelf-Life Extension
Bread Shelf-Life ExtensionExtended to 7 days (control: 3 days)Bread[5]
Fish Shelf-Life ExtensionExtended to 21 days (control: 15 days)Winter Flounder[6]
Enzyme Activity
This compound Activity0.01-0.08 U/mL (Linearity Range)-[10]
Catalase Activity0.2-0.8 ΔA520 (Optimal Range)-[11]

Visualizations

Signaling Pathway

Glucose_Oxidase_Pathway cluster_reaction Oxygen Scavenging Reaction Glucose β-D-Glucose GOx This compound Glucose->GOx Substrate O2 Oxygen (O₂) O2->GOx Substrate Gluconolactone D-glucono-δ-lactone GOx->Gluconolactone Product H2O2 Hydrogen Peroxide (H₂O₂) GOx->H2O2 Byproduct Catalase Catalase H2O2->Catalase Substrate H2O Water (H₂O) Catalase->H2O Product O2_final Oxygen (O₂) Catalase->O2_final Product

Caption: Enzymatic pathway of oxygen scavenging by this compound and catalase.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Evaluating Active Packaging A Prepare Active Packaging Film B Package Food Product A->B C Storage Under Controlled Conditions B->C D Headspace Gas Analysis (O₂) C->D E Microbiological Analysis C->E F Sensory Evaluation C->F G Data Analysis & Shelf-Life Determination D->G E->G F->G

Caption: Experimental workflow for evaluating the efficacy of active packaging.

Logical Relationship

Logical_Relationship cluster_logic Relationship of Factors in Food Preservation O2 Oxygen Presence Spoilage Food Spoilage O2->Spoilage promotes Shelf_Life Extended Shelf-Life Spoilage->Shelf_Life reduces GOx_System This compound System GOx_System->O2 removes

Caption: Logical relationship between oxygen, spoilage, and the GOx system.

References

Application Notes and Protocols for Cross-Linking Glucose Oxidase with Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose oxidase (GOx) is a widely utilized enzyme in various biotechnological and biomedical applications, including biosensors for glucose monitoring and glucose-sensitive drug delivery systems.[1][2] The immobilization of this compound is often essential to enhance its stability, reusability, and overall performance.[3] Glutaraldehyde (B144438) is a commonly employed bifunctional cross-linking agent that forms stable covalent bonds with the free amine groups of amino acid residues on the surface of the enzyme, leading to the formation of enzyme aggregates or immobilization onto a support.[4] This process can improve the enzyme's thermal and operational stability.[5]

These application notes provide a detailed protocol for the cross-linking of this compound using glutaraldehyde to form cross-linked enzyme aggregates (CLEAs). This method is a simple and effective carrier-free immobilization technique.

Principle of Cross-Linking

Glutaraldehyde cross-linking involves the reaction of its aldehyde groups with the primary amine groups (e.g., from lysine (B10760008) residues) on the surface of the this compound molecules. This reaction forms Schiff bases, resulting in intermolecular cross-links that create a network of enzyme molecules. This aggregation enhances the enzyme's structural rigidity and stability. The addition of a proteic feeder, such as bovine serum albumin (BSA), can facilitate the formation of CLEAs, especially at low enzyme concentrations, by providing additional amine groups for cross-linking and preventing enzyme deactivation.[6][7]

Materials and Reagents

  • This compound (GOx) from Aspergillus niger

  • Glutaraldehyde solution (e.g., 25% or 50% aqueous solution)

  • Bovine Serum Albumin (BSA)

  • Phosphate (B84403) buffer (e.g., 10 mM, pH 7.0)

  • Ammonium sulfate (B86663)

  • Deionized water

  • Microcentrifuge tubes

  • Spectrophotometer

  • Centrifuge

Experimental Protocols

Protocol 1: Preparation of Cross-Linked Enzyme Aggregates (CLEAs) of this compound

This protocol describes the formation of carrier-free cross-linked enzyme aggregates of this compound.

1. Enzyme Solution Preparation:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The optimal initial enzyme concentration may vary, with studies showing good results at concentrations around 0.05 mg/mL.[8]

2. Precipitation of the Enzyme:

  • To the enzyme solution, add a precipitant. Ammonium sulfate is a commonly used precipitant. Alternatively, a co-aggregator and feeder protein like BSA can be used.[6][8]
  • If using BSA, a concentration of 5 mg/ml has been shown to be effective.[8]
  • Incubate the mixture at 4°C for a specified time (e.g., 2 hours) with gentle stirring to allow for the formation of physical aggregates.[9]

3. Cross-Linking with Glutaraldehyde:

  • Add glutaraldehyde solution to the enzyme aggregate suspension to a final concentration that needs to be optimized. A common starting range is 1-5% (v/v).[8] For instance, a final concentration of 2% (v/v) has been reported to be optimal in some studies.[8]
  • Allow the cross-linking reaction to proceed for a set duration, for example, overnight at 4°C with gentle agitation.[6] The cross-linking time can be optimized; studies have shown that 24 hours is effective for completion of the reaction.[10]

4. Washing and Recovery of CLEAs:

  • After incubation, centrifuge the suspension to pellet the cross-linked enzyme aggregates.
  • Discard the supernatant. The absence of protein in the supernatant, which can be checked spectrophotometrically, indicates successful immobilization.[6]
  • Wash the CLEA pellet multiple times with a suitable buffer (e.g., phosphate buffer) to remove any unreacted glutaraldehyde and non-cross-linked enzyme.
  • Resuspend the final CLEA pellet in the desired buffer for storage or immediate use.

5. Characterization of CLEAs:

  • Activity Assay: Determine the enzymatic activity of the CLEAs using a standard this compound assay, which typically measures the production of hydrogen peroxide or the consumption of oxygen.
  • Stability Studies: Evaluate the thermal and operational stability of the CLEAs by incubating them at different temperatures or using them in repeated reaction cycles and measuring the residual activity over time.
  • Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the CLEAs and compare them to the free enzyme to assess the effect of immobilization on enzyme-substrate affinity and catalytic efficiency.[8]

Data Presentation

Table 1: Effect of Glutaraldehyde Concentration on Immobilization Efficiency and Activity of this compound CLEAs

Glutaraldehyde Concentration (% v/v)Immobilization Efficiency (%)Relative Activity (%)
1>90~55
2>90~107
3>90~80
4>90~70
5>90~60

Data adapted from a study on GOD CLEAs.[8] The relative activity is expressed as a percentage of the activity of the free enzyme.

Table 2: Kinetic Parameters of Free and Cross-Linked this compound

Enzyme FormKm (mM)Vmax (mM/min)
Free this compound0.01151.206
Cross-Linked Enzyme Aggregates (CLEA)0.0250.593

Data from a study comparing free GOx and GOx CLEAs.[6] An increase in Km suggests a decrease in the enzyme's affinity for its substrate after immobilization.

Table 3: Effect of Cross-linking on the Half-Life of Immobilized this compound

Glutaraldehyde Concentration (%)Cross-linking Duration (h)Half-life (h)Stability Enhancement (%)
0 (Immobilized, not cross-linked)-27.2-
0.52447.3~75
12471.9~265
148124.4~460
224Very low activity-

Data adapted from a study on stability improvement by cross-linking of immobilized GOx.[5] The half-life of the free enzyme was reported as 2.33 h.

Mandatory Visualization

Crosslinking_Workflow cluster_prep Preparation cluster_crosslink Cross-linking cluster_recovery Recovery & Characterization start Start: this compound Solution precipitant Add Precipitant (e.g., (NH4)2SO4 or BSA) start->precipitant incubation1 Incubate at 4°C (Formation of Aggregates) precipitant->incubation1 glutaraldehyde Add Glutaraldehyde Solution incubation1->glutaraldehyde incubation2 Incubate at 4°C (Covalent Cross-linking) glutaraldehyde->incubation2 centrifuge Centrifuge to Pellet CLEAs incubation2->centrifuge wash Wash Pellet with Buffer centrifuge->wash end Final Product: Cross-linked GOx Aggregates wash->end characterization Characterization: - Activity Assay - Stability Studies - Kinetic Analysis end->characterization

Caption: Experimental workflow for the preparation of cross-linked this compound aggregates (CLEAs).

Signaling_Pathway GOx This compound (GOx) (with surface amine groups) SchiffBase Schiff Base Formation (GOx-N=CH-(CH2)3-CHO) GOx->SchiffBase reacts with Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) Glutaraldehyde->SchiffBase CrosslinkedGOx Intermolecular Cross-linking (GOx-N=CH-(CH2)3-CH=N-GOx) SchiffBase->CrosslinkedGOx reacts with another GOx amine group

Caption: Simplified reaction mechanism of this compound cross-linking with glutaraldehyde.

References

Application Notes and Protocols for Monitoring Glucose Oxidase Activity with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of fluorescent probes available for the sensitive and quantitative monitoring of glucose oxidase (GOx) activity. Detailed protocols for key experimental setups are provided to facilitate the application of these probes in research and drug development.

Introduction

This compound (GOx) is a key enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The monitoring of GOx activity is crucial in various fields, including diagnostics for diabetes, food industry quality control, and as a reporter enzyme in immunoassays. Fluorescent probes offer a highly sensitive and versatile method for detecting GOx activity, primarily by sensing the production of H₂O₂. This document details the principles, performance, and protocols for several classes of fluorescent probes.

Principles of Detection

The majority of fluorescent probes for GOx activity are designed to react with H₂O₂, a direct product of the GOx-catalyzed reaction. The reaction of the probe with H₂O₂ leads to a change in its fluorescent properties, such as an increase in fluorescence intensity ("turn-on" probes), a shift in the emission wavelength (ratiometric probes), or quenching of fluorescence.

Key Classes of Fluorescent Probes:
  • Boronate-Based Probes: These probes utilize a boronate ester as a recognition site for H₂O₂. The oxidation of the boronate group by H₂O₂ results in the release of a fluorescent molecule. These probes are known for their high selectivity for H₂O₂ over other reactive oxygen species (ROS)[1][2].

  • Europium(III) Tetracycline Complex: This complex exhibits weak fluorescence. In the presence of H₂O₂, a highly fluorescent ternary complex is formed, leading to a significant enhancement in luminescence. This system is particularly amenable to time-resolved fluorescence measurements due to the long lifetime of the europium emission[3][4].

  • This compound-Functionalized Gold Nanoclusters (GOx-AuNCs): In this system, the GOx enzyme is directly conjugated to fluorescent gold nanoclusters. The H₂O₂ produced by the enzymatic reaction quenches the fluorescence of the AuNCs, providing a "turn-off" sensing mechanism[5].

  • Apo-Glucose Oxidase with 8-Anilino-1-naphthalenesulfonic acid (ANS): This method utilizes the inactive form of GOx (apo-GOx), which lacks the FAD cofactor. The binding of glucose to apo-GOx induces a conformational change that can be monitored by the displacement of the fluorescent dye ANS, leading to a decrease in its fluorescence[6][7].

  • Near-Infrared (NIR) Probes: These probes are advantageous for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light[8][9]. One approach involves the use of single-walled carbon nanotubes (SWCNTs) functionalized with GOx, where the enzymatic reaction modulates the NIR fluorescence of the SWCNTs.

Data Presentation: Quantitative Comparison of Fluorescent Probes

The following table summarizes the key performance characteristics of various fluorescent probes for monitoring GOx activity.

Probe Type/NameAnalyte DetectedDetection LimitLinear RangeExcitation (nm)Emission (nm)Key Features
Commercial GOx Assay Kits
AbRed Indicator (Abcam ab138884)GOx Activity0.05 mU/mL[10]0.01 - 10 mU/mL540590High sensitivity, adaptable to automation[10].
MyBioSource GOx Assay KitGOx Activity0.01 mUNot Specified535585Colorimetric and fluorometric detection options.
H₂O₂-Detecting Probes
Europium Tetracycline ComplexGOx Activity0.32 mUnit/mL[3]0.32 - 2.7 mUnit/mL[3]~390616Long fluorescence lifetime, suitable for time-resolved fluorescence[3].
Peroxyfluor-1 (PF1)H₂O₂Micromolar changes[1]Not Specified450~515High selectivity for H₂O₂ over other ROS, cell-permeable[1][11].
Peroxyresorufin-1 (PR1)H₂O₂Micromolar changes[1]Not Specified530~585Red-emitting boronate-based probe[1][11].
IR-780 based NIR ProbeH₂O₂0.14 µM[8]Not Specified~780>700Near-infrared emission for in vivo imaging[8].
Direct GOx/Glucose Probes
GOx-Functionalized AuNCsGlucose0.7 µM2.0 - 140 µM507650"Turn-off" fluorescence quenching mechanism, quantum yield of ~7%[5].
Apo-GOx with ANSGlucoseNot SpecifiedMidpoint at 10-20 mM325480Reversible, non-consuming glucose sensing[6][7].

Signaling Pathways and Experimental Workflows

Boronate-Based "Turn-On" Fluorescent Probe for H₂O₂ Detection

This mechanism involves the chemoselective oxidation of a boronate ester by H₂O₂, which unmasks a fluorescent reporter.

Boronate_Probe_Mechanism GOx This compound H2O2 H₂O₂ GOx->H2O2 Catalysis Glucose β-D-Glucose + O₂ Glucose->GOx Probe_Off Non-fluorescent Boronate Probe H2O2->Probe_Off Oxidation Probe_On Fluorescent Product Probe_Off->Probe_On Fluorescence 'Turn-On'

Boronate probe activation by GOx-produced H₂O₂.
Experimental Workflow for a "Turn-On" Fluorescent GOx Assay

A typical workflow for measuring GOx activity using a "turn-on" fluorescent probe in a microplate format.

GOx_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition A Prepare GOx Standards and Samples D Add GOx Standards/Samples to Microplate A->D B Prepare Fluorescent Probe Solution E Add Probe and Substrate Solution B->E C Prepare Glucose (Substrate) Solution C->E D->E F Incubate at 37°C E->F G Measure Fluorescence Intensity F->G

General workflow for a microplate-based fluorescent GOx assay.
High-Throughput Screening (HTS) for GOx Inhibitors

This logical workflow outlines the process of screening for potential inhibitors of this compound using a fluorescent assay.

HTS_Workflow Start Start HTS Dispense_Compounds Dispense Compound Library into Microplate Start->Dispense_Compounds Add_GOx Add this compound Dispense_Compounds->Add_GOx Incubate_Inhibitor Pre-incubate Add_GOx->Incubate_Inhibitor Add_Substrate_Probe Add Substrate (Glucose) and Fluorescent Probe Incubate_Inhibitor->Add_Substrate_Probe Incubate_Reaction Incubate for Reaction Add_Substrate_Probe->Incubate_Reaction Read_Fluorescence Read Fluorescence Signal Incubate_Reaction->Read_Fluorescence Analyze_Data Data Analysis: Identify Wells with Low Fluorescence (Hits) Read_Fluorescence->Analyze_Data End Identify Potential Inhibitors Analyze_Data->End

Workflow for HTS of this compound inhibitors.

Experimental Protocols

Protocol 1: General Fluorometric Assay for GOx Activity using a Commercial Kit (e.g., Abcam ab138884)

This protocol is adapted from a typical commercial fluorometric assay kit for the measurement of GOx activity in solution.

Materials:

  • GOx Assay Kit (containing fluorescent probe, assay buffer, HRP, GOx standard, and glucose)

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 540/590 nm)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Samples containing unknown GOx activity

  • Pipettes and pipette tips

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Thaw all kit components to room temperature before use.

    • Prepare a 10 mU/mL GOx standard solution by diluting the provided stock as per the kit's instructions.

    • Perform serial dilutions of the 10 mU/mL GOx standard to generate a standard curve (e.g., 0 to 5 mU/mL). Prepare a blank control with assay buffer only.

    • Prepare the Assay Reaction Mixture by mixing the fluorescent probe, HRP, and glucose solution in the assay buffer according to the kit's manual. Protect this mixture from light.

  • Assay:

    • Add 50 µL of the diluted GOx standards, unknown samples, and blank control to the wells of the 96-well plate.

    • Add 50 µL of the Assay Reaction Mixture to each well. The total volume should be 100 µL.

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 10-30 minutes, protected from light[10].

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm)[10].

  • Data Analysis:

    • Subtract the fluorescence reading of the blank control from all other readings.

    • Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.

    • Determine the GOx activity in the unknown samples by interpolating their fluorescence values on the standard curve.

Protocol 2: Monitoring GOx Activity using a Boronate-Based Probe (e.g., Peroxyfluor-1)

This protocol describes a general method for using a boronate-based probe to detect H₂O₂ produced by the GOx reaction.

Materials:

  • Peroxyfluor-1 (PF1) or other boronate-based probe

  • This compound (GOx)

  • β-D-Glucose

  • HEPES buffer (20 mM, pH 7.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the boronate probe (e.g., 1 mM PF1 in DMSO).

    • Prepare a stock solution of GOx (e.g., 1 U/mL in HEPES buffer).

    • Prepare a stock solution of β-D-glucose (e.g., 100 mM in deionized water).

  • Assay:

    • In the wells of the microplate, add HEPES buffer.

    • Add the boronate probe stock solution to a final concentration of 5 µM.

    • Add varying concentrations of GOx to different wells.

    • To initiate the reaction, add β-D-glucose to a final concentration of 1 mM. The final volume in each well should be uniform (e.g., 200 µL).

    • Incubate the plate at room temperature or 37°C.

  • Measurement:

    • Measure the fluorescence intensity at appropriate time intervals (e.g., every 5 minutes for 30-60 minutes) using the specified excitation and emission wavelengths for the probe (e.g., Ex/Em = 450/515 nm for PF1)[11].

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each GOx concentration.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the GOx activity.

Protocol 3: High-Throughput Screening of GOx Inhibitors

This protocol outlines a method for screening a compound library for potential inhibitors of GOx activity.

Materials:

  • Compound library (dissolved in DMSO)

  • This compound (GOx)

  • A suitable fluorescent probe system (e.g., a commercial kit or a boronate-based probe)

  • β-D-Glucose

  • Assay buffer (e.g., PBS or HEPES)

  • 384-well black microplates

  • Automated liquid handling system (optional)

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Include wells with DMSO only as a negative control and wells with a known GOx inhibitor as a positive control.

  • Enzyme and Inhibitor Incubation:

    • Add GOx solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a solution containing the fluorescent probe and β-D-glucose.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the negative (DMSO) and positive controls.

    • Compounds that show significant inhibition (e.g., >50%) are identified as "hits" for further investigation.

Applications in Drug Development and Research

Fluorescent probes for GOx activity are valuable tools in several areas of drug development and research:

  • High-Throughput Screening (HTS): These assays are readily adaptable for HTS to identify novel inhibitors of GOx, which may have therapeutic potential[12][13].

  • Enzyme Kinetics and Mechanism of Action Studies: The continuous nature of fluorescent assays allows for detailed kinetic studies of GOx and the investigation of the mechanism of action of inhibitors.

  • In Vivo Imaging: Near-infrared fluorescent probes enable the non-invasive imaging of GOx activity in living organisms, which can be used to study disease models and the in vivo efficacy of drugs[8][9].

  • Biosensor Development: The principles used in these fluorescent assays can be translated into the development of novel biosensors for glucose and other analytes.

Conclusion

Fluorescent probes provide a powerful and versatile platform for the sensitive and quantitative monitoring of this compound activity. The variety of available probes with different detection mechanisms and spectral properties allows researchers to select the most appropriate tool for their specific application, from in vitro high-throughput screening to in vivo imaging. The detailed protocols provided herein serve as a starting point for the implementation of these valuable techniques in the laboratory.

References

Application Notes and Protocols for Single-Molecule Studies of Glucose Oxidase Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the study of glucose oxidase (GOx) catalysis at the single-molecule level. While ensemble measurements have provided significant insight into the kinetics of GOx, single-molecule approaches offer the potential to resolve transient conformational states, uncover catalytic heterogeneity, and directly observe the dynamics of the enzymatic cycle in real-time. This document outlines the rationale, experimental protocols, and data analysis workflows for such studies.

Application Notes

Introduction to Single-Molecule Studies of this compound

This compound (GOx) is a dimeric flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, utilizing molecular oxygen as an electron acceptor. The catalytic cycle is described by a Ping-Pong Bi-Bi mechanism, involving two distinct half-reactions.[1] Single-molecule fluorescence resonance energy transfer (smFRET) is a powerful technique to study the conformational dynamics of enzymes like GOx during catalysis.[2] By labeling the enzyme with a donor and acceptor fluorophore at specific sites, conformational changes can be monitored as fluctuations in the FRET efficiency.[3] This can provide insights into substrate binding, product release, and the conformational states that are essential for catalytic activity.

Potential Insights from Single-Molecule GOx Studies
  • Conformational Dynamics: Direct observation of conformational changes in GOx during the catalytic cycle. This could reveal transient intermediates that are not observable in ensemble studies.

  • Catalytic Heterogeneity: Quantification of variations in catalytic activity from one enzyme molecule to another, which may be masked in bulk assays.

  • Substrate and Inhibitor Binding: Real-time monitoring of how substrates and inhibitors modulate the conformational landscape of the enzyme.

  • Allosteric Regulation: Investigation of long-range conformational coupling between the active sites of the dimeric enzyme.

Quantitative Data from this compound Studies

While specific quantitative data from single-molecule fluorescence studies on this compound catalysis is not yet widely published, ensemble studies provide key kinetic parameters. A hypothetical single-molecule study would aim to resolve the rate constants of conformational transitions and correlate them with the known catalytic steps.

Table 1: Ensemble Kinetic Parameters for this compound

ParameterValueConditionsReference
kcat/Km (Glucose)7 x greater with CATSupramolecular assembly with catalase[4]
Michaelis Constant (Km) for GlucoseVaries with immobilizationImmobilized on gold nanoparticles[5]
Rate-limiting step rate constant(3.0 ± 0.7) ×104 M-1s-137°C[6]

Table 2: Hypothetical Data from a Single-Molecule FRET Study of this compound

ParameterDescriptionHypothetical Value
FRET State 1 (EFRET ≈ 0.3)Open conformation, substrate-free-
FRET State 2 (EFRET ≈ 0.7)Closed conformation, substrate-bound-
kopen→closedRate of conformational change upon glucose binding-
kclosed→openRate of conformational change upon product release-

Experimental Protocols

Protocol 1: Labeling of this compound for smFRET Studies

This protocol is a general guideline for the labeling of proteins with fluorescent dyes for smFRET experiments and should be optimized for this compound.[7]

1. Site-Directed Mutagenesis:

  • Identify suitable locations for introducing cysteine residues for labeling based on the crystal structure of this compound. The sites should be solvent-accessible and positioned such that the distance between them is expected to change during catalysis.
  • Use site-directed mutagenesis to introduce cysteine residues at the desired locations.

2. Protein Expression and Purification:

  • Express the cysteine-mutant this compound in a suitable expression system (e.g., Pichia pastoris).
  • Purify the protein using standard chromatography techniques.

3. Fluorescent Labeling:

  • Reduce any existing disulfide bonds by incubating the protein with a reducing agent like DTT.
  • Remove the DTT using a desalting column.
  • Incubate the protein with a 10-fold molar excess of maleimide-functionalized donor (e.g., Cy3-maleimide) and acceptor (e.g., Cy5-maleimide) dyes for 2 hours at room temperature in the dark.
  • Quench the labeling reaction by adding a small molecule thiol like β-mercaptoethanol.
  • Separate the labeled protein from free dye using a desalting column or dialysis.

Protocol 2: Surface Preparation for Enzyme Immobilization

This protocol describes the preparation of a PEG-passivated surface with biotin (B1667282) for streptavidin-mediated immobilization of biotinylated this compound.[8]

1. Cleaning of Coverslips:

  • Sonicate quartz slides and coverslips in acetone (B3395972) for 30 minutes.
  • Rinse thoroughly with deionized water.
  • Sonicate in 1 M KOH for 20 minutes.
  • Rinse extensively with deionized water and dry with nitrogen.[8]

2. Silanization:

  • Treat the cleaned coverslips with a solution of aminosilane (B1250345) to functionalize the surface with amine groups.

3. PEGylation:

  • Incubate the aminosilanized coverslips with a mixture of m-PEG-SVA and biotin-PEG-SVA to create a passivated surface with biotin handles.

4. Streptavidin Coating:

  • Incubate the PEG-biotin surface with a solution of streptavidin.

5. Immobilization of Biotinylated this compound:

  • Biotinylate the labeled this compound using a commercially available biotinylation kit.
  • Incubate the streptavidin-coated surface with the biotinylated this compound to immobilize the enzyme.

Protocol 3: Single-Molecule Imaging with TIRF Microscopy

1. Imaging Buffer Preparation (GLOX Buffer):

  • Prepare a base buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).
  • Just before imaging, add the oxygen scavenging system components:
  • 0.8% (w/v) D-glucose
  • 1 mg/mL this compound (unlabeled)
  • 0.04 mg/mL catalase[8]
  • Add a triplet-state quencher like Trolox (2 mM).[9]

2. TIRF Microscopy Setup:

  • Use a prism-type or objective-type total internal reflection fluorescence (TIRF) microscope.
  • Excite the donor fluorophore with a laser (e.g., 532 nm for Cy3).
  • Split the emission signal into donor and acceptor channels using a dichroic mirror.
  • Image the two channels side-by-side on an EMCCD camera.

3. Data Acquisition:

  • Acquire time-series of images with a typical time resolution of 10-100 ms.
  • Record data until most of the fluorophores have photobleached.

Protocol 4: Data Analysis of smFRET Traces

1. Extraction of Fluorescence Intensity Traces:

  • Identify single-molecule spots on the recorded images.
  • Extract the fluorescence intensity of the donor (ID) and acceptor (IA) for each molecule over time.

2. Calculation of FRET Efficiency:

  • Correct for background and spectral crosstalk.
  • Calculate the apparent FRET efficiency (EFRET) for each time point using the formula: EFRET = IA / (ID + IA).

3. Idealization of FRET Traces:

  • Use a hidden Markov model (HMM) to idealize the FRET time traces into a series of discrete FRET states.[8]

4. Construction of FRET Histograms and Transition Density Plots:

  • Generate histograms of the FRET efficiencies to identify the major conformational states.
  • Create transition density plots to visualize the transitions between different FRET states.

5. Kinetic Analysis:

  • Determine the rate constants for the transitions between conformational states from the idealized traces.
  • Analyze how these rate constants are affected by the concentration of substrate, inhibitors, or other effectors.

Mandatory Visualizations

GOx_Catalytic_Cycle E_FAD E-FAD (Oxidized Enzyme) E_FAD_Glucose E-FAD-Glucose Complex E_FAD->E_FAD_Glucose Glucose Binding E_FADH2_Lactone E-FADH2-Lactone Complex E_FAD_Glucose->E_FADH2_Lactone Oxidation E_FADH2 E-FADH2 (Reduced Enzyme) E_FADH2_Lactone->E_FADH2 Lactone Release E_FADH2_O2 E-FADH2-O2 Complex E_FADH2->E_FADH2_O2 O2 Binding E_FAD_H2O2 E-FAD-H2O2 Complex E_FADH2_O2->E_FAD_H2O2 Reduction E_FAD_H2O2->E_FAD H2O2 Release

Caption: The Ping-Pong Bi-Bi catalytic cycle of this compound.

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Labeling Label GOx with Donor & Acceptor Dyes Immobilization Immobilize on PEG-passivated Surface Labeling->Immobilization TIRF TIRF Microscopy Immobilization->TIRF Acquisition Acquire Time-Lapse Image Series TIRF->Acquisition Extraction Extract Intensity Traces (ID, IA) Acquisition->Extraction FRET_Calc Calculate FRET Efficiency Extraction->FRET_Calc HMM Idealize Traces (HMM) FRET_Calc->HMM Kinetics Kinetic Analysis HMM->Kinetics

Caption: Experimental workflow for a single-molecule FRET study of this compound.

Conformational_States Open Open State (Low FRET) Closed Closed State (High FRET) Open->Closed + Glucose Closed->Open - Product

Caption: Logical relationship between conformational states and catalytic events.

References

Application Notes: Quantification of Glucose Oxidase using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose oxidase (GOx) is an oxidoreductase enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide.[1] Its high specificity for glucose has led to its widespread use in various biotechnological and pharmaceutical applications, including biosensors for glucose monitoring, food preservation, and as a component in diagnostic kits.[2] Accurate quantification of this compound in various samples, such as cell culture supernatants, tissue homogenates, and purified preparations, is crucial for research, process optimization, and quality control in drug development.

This document provides detailed protocols and application notes for the quantification of this compound using two common ELISA formats: the Sandwich ELISA and the Indirect ELISA.

Principle of the Assays

Sandwich ELISA: This format is highly specific and sensitive for quantifying antigens. A capture antibody specific to this compound is coated onto the wells of a microplate. The sample containing this compound is then added, and the enzyme is "sandwiched" between the capture antibody and a second, enzyme-conjugated detection antibody that binds to a different epitope on the this compound molecule.[3] The addition of a substrate results in a colorimetric reaction, where the intensity of the color is directly proportional to the amount of this compound present in the sample.[4]

Indirect ELISA: In this method, the this compound antigen is directly coated onto the microplate wells. An unlabeled primary antibody specific to this compound is then added, followed by an enzyme-conjugated secondary antibody that recognizes the primary antibody.[5] The signal is generated upon the addition of a substrate, with the color intensity being proportional to the amount of primary antibody bound to the this compound.[6]

Choosing the Right Assay

FeatureSandwich ELISAIndirect ELISA
Specificity High (uses two antibodies recognizing different epitopes)Good
Sensitivity HighModerate
Primary Antibody Can be unlabeledMust be specific to this compound
Complexity More complex and time-consumingSimpler and faster
Cost Generally more expensive (requires matched antibody pairs)More economical
Best For Quantifying low concentrations of GOx in complex samplesDetecting and quantifying total GOx; antibody screening

Experimental Protocols

I. Sandwich ELISA Protocol for this compound Quantification

This protocol outlines the steps for a quantitative sandwich ELISA to determine the concentration of this compound in a sample.

Materials:

  • 96-well high-binding polystyrene microplate

  • Capture Antibody (anti-glucose oxidase)

  • Detection Antibody (biotinylated anti-glucose oxidase)

  • Recombinant this compound Standard

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to a final concentration of 1-10 µg/mL in Coating Buffer.[7]

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.[7]

    • Seal the plate and incubate overnight at 4°C.[7]

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.[7] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.[7]

    • Seal the plate and incubate for at least 1-2 hours at room temperature.[7]

  • Washing:

    • Repeat the washing step as described in step 2.

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the recombinant this compound standard in Blocking Buffer. A typical concentration range for the standard curve is 0.313-20 ng/mL.

    • Add 100 µL of the standards and samples (diluted in Blocking Buffer) to the appropriate wells.[8]

    • Seal the plate and incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody in Blocking Buffer (typically at 0.25-2 µg/mL).

    • Add 100 µL of the diluted detection antibody to each well.[7]

    • Seal the plate and incubate for 1-2 hours at room temperature.[9]

  • Washing:

    • Repeat the washing step as described in step 2.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Seal the plate and incubate for 1 hour at room temperature.[10]

  • Washing:

    • Repeat the washing step as described in step 2, but increase the number of washes to five.[10]

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor for color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[7]

II. Indirect ELISA Protocol for this compound Quantification

This protocol provides a method for the detection and relative quantification of this compound.

Materials:

  • 96-well high-binding polystyrene microplate

  • Purified this compound (for coating and as a standard)

  • Primary Antibody (unlabeled, specific for this compound)

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the purified this compound to a concentration of 1-10 µg/mL in Coating Buffer.[8]

    • Add 100 µL of the diluted this compound to each well.[8]

    • Seal the plate and incubate overnight at 4°C.[8]

  • Washing:

    • Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer.

    • Add 100 µL of the diluted primary antibody to each well.[11]

    • Seal the plate and incubate for 2 hours at room temperature.[11]

  • Washing:

    • Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.[6]

    • Seal the plate and incubate for 1-2 hours at room temperature.[11]

  • Washing:

    • Repeat the washing step as described in step 2, increasing the number of washes to five.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.[11]

    • Incubate in the dark at room temperature for 15-30 minutes.[11]

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.[11]

  • Data Acquisition:

    • Read the absorbance at 450 nm within 30 minutes.

Data Presentation and Analysis

Accurate quantification relies on a properly generated standard curve. Run standards in duplicate or triplicate to ensure precision.

Example Data for a this compound Sandwich ELISA

Below is a sample dataset and the resulting standard curve.

Table 1: Example Standard Curve Data

GOx Concentration (ng/mL)OD 450 nm (Replicate 1)OD 450 nm (Replicate 2)Mean OD 450 nm
202.5122.4882.500
101.8541.8861.870
51.1201.1001.110
2.50.6540.6660.660
1.250.3880.3920.390
0.6250.2210.2190.220
0.3130.1550.1650.160
0 (Blank)0.0520.0480.050

Data Analysis:

  • Calculate the mean absorbance for each standard and sample.

  • Subtract the mean blank absorbance from all standard and sample mean absorbances.

  • Plot the corrected mean absorbance (Y-axis) against the corresponding this compound concentration (X-axis).

  • Generate a standard curve using a suitable curve-fitting model (e.g., four-parameter logistic (4-PL) curve fit).[3]

  • Determine the concentration of this compound in your samples by interpolating their corrected mean absorbance values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Sandwich_ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_sample 3. Sample Incubation cluster_detection 4. Detection cluster_signal 5. Signal Generation plate1 96-well Plate capture_ab Capture Antibody (anti-GOx) plate1->capture_ab Incubate plate2 Coated Plate block Blocking Agent (e.g., BSA) plate2->block Incubate plate3 Blocked Plate sample Sample containing This compound (GOx) plate3->sample Incubate plate4 Plate with captured GOx detect_ab Detection Antibody (Biotinylated anti-GOx) plate4->detect_ab Incubate strep_hrp Streptavidin-HRP detect_ab->strep_hrp Bind plate5 Final Complex substrate TMB Substrate plate5->substrate Add product Colored Product (Measure at 450 nm) substrate->product HRP catalyzes Indirect_ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_primary_ab 3. Primary Antibody cluster_secondary_ab 4. Secondary Antibody cluster_signal 5. Signal Generation plate1 96-well Plate antigen This compound (GOx) Antigen plate1->antigen Incubate plate2 Coated Plate block Blocking Agent (e.g., BSA) plate2->block Incubate plate3 Blocked Plate primary_ab Primary Antibody (anti-GOx) plate3->primary_ab Incubate plate4 Plate with Primary Ab secondary_ab HRP-conjugated Secondary Antibody plate4->secondary_ab Incubate plate5 Final Complex substrate TMB Substrate plate5->substrate Add product Colored Product (Measure at 450 nm) substrate->product HRP catalyzes HRP_TMB_Reaction HRP Horseradish Peroxidase (HRP) TMB_reduced TMB (Reduced) Colorless HRP->TMB_reduced Oxidizes H2O2 Hydrogen Peroxide (from GOx reaction) H2O2->HRP Activates TMB_oxidized_blue TMB (Oxidized) Blue Product TMB_reduced->TMB_oxidized_blue Forms Stop_Solution Stop Solution (Acid) TMB_oxidized_blue->Stop_Solution Reacts with TMB_oxidized_yellow TMB (Diimine) Yellow Product Stop_Solution->TMB_oxidized_yellow Forms

References

Troubleshooting & Optimization

Technical Support Center: Glucose Oxidase (GOx) Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of glucose oxidase (GOx) in biosensor applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound (GOx) in my biosensor?

A1: The stability of GOx in a biosensor is influenced by a combination of environmental and internal factors. Key environmental factors include pH, temperature, and the presence of chemical inhibitors.[1] Internal factors are often related to the immobilization technique used, the intrinsic stability of the enzyme, and degradation from byproducts of the enzymatic reaction, such as hydrogen peroxide (H₂O₂).[2]

Q2: What is the optimal pH and temperature for GOx activity and stability?

A2: this compound derived from Aspergillus niger typically exhibits optimal activity at a pH of 5.5.[3][4] The enzyme is active over a pH range of 4-8.[3] However, its activity rapidly declines at pH levels below 2 or above 8.[5][6] The optimal temperature for GOx activity is around 40°C.[3] Temperatures exceeding 40°C can lead to irreversible denaturation and loss of activity.[5][6]

Q3: How does the immobilization method impact the stability of GOx?

A3: The method used to immobilize GOx on the electrode surface is critical for long-term stability.[1][7] Covalent bonding, often using cross-linking agents like glutaraldehyde (B144438), is a common technique to prevent enzyme loss.[7][8] However, the concentration of the cross-linking agent must be optimized, as excessive amounts can alter the enzyme's conformation and reduce activity.[8] Immobilization can also enhance the thermal stability of the enzyme. For instance, GOx immobilized on certain materials has shown higher denaturation temperatures compared to the free enzyme.[9]

Q4: Can the byproducts of the enzymatic reaction affect GOx stability?

A4: Yes, hydrogen peroxide (H₂O₂), a product of the glucose oxidation reaction, can act as a competitive inhibitor and cause oxidative damage to the GOx enzyme.[2][10] This can lead to a decrease in sensor accuracy, sensitivity, and overall half-life.[2] The reduced form of GOx is particularly susceptible to inactivation by H₂O₂.[2]

Q5: What are some common chemical inhibitors of GOx?

A5: Besides hydrogen peroxide, GOx activity can be inhibited by certain metal ions such as Ag⁺, Co²⁺, and Hg²⁺.[10] These ions can compete with molecular oxygen or interact with amino acid residues near the enzyme's active site, leading to reduced activity.[10] Other chemical reagents that can inhibit GOx include hydroxylamine, hydrazine, and sodium dodecyl sulfate.[10]

Q6: How should I store my GOx-based biosensors to ensure long-term stability?

A6: Proper storage is crucial for maintaining the stability of your biosensors. Storing biosensors at low temperatures, such as 4°C or even -80°C, can significantly prolong their shelf life by preserving enzyme activity.[11][12] One study showed that a modified GOx maintained 90% of its sensor response after 70 days of storage at 4°C.[2] It is also important to control humidity during storage, as it can affect enzyme stability.[5]

Troubleshooting Guides

Issue 1: Rapid decline in biosensor sensitivity.

Possible Cause Troubleshooting Step
Enzyme Leaching If the enzyme is physically adsorbed, it may be detaching from the electrode surface. Consider using a covalent immobilization method with a cross-linker like glutaraldehyde or entrapping the enzyme in a polymer matrix.[7][8]
H₂O₂-induced Inactivation The accumulation of hydrogen peroxide can damage the enzyme.[2] Consider co-immobilizing catalase to decompose H₂O₂ or using a permselective membrane to limit substrate flux and thus H₂O₂ production.[13]
pH or Temperature Fluctuation Ensure your experimental buffer is maintained at the optimal pH for GOx (around 5.5-7.5 for immobilized enzyme) and that the operating temperature does not exceed 40°C.[3][5][14]
Biofouling In biological samples, non-specific adsorption of proteins and cells can block the electrode surface.[1] Incorporate an anti-fouling layer, such as a hydrogel or a polymer like polyethylene (B3416737) glycol (PEG), into your biosensor design.

Issue 2: Inconsistent or non-reproducible measurements.

Possible Cause Troubleshooting Step
Incomplete Immobilization The cross-linking process may not have reached completion. Allow for sufficient incubation time (e.g., 24 hours at room temperature) after adding glutaraldehyde and include a rinsing step to remove any unbound enzyme.[8]
Inhomogeneous Enzyme Layer The enzyme may not be evenly distributed on the electrode surface. Optimize your enzyme deposition technique (e.g., drop-casting, spin-coating) to ensure a uniform layer.
Presence of Interfering Substances Endogenous species in your sample (e.g., ascorbic acid, uric acid) can be oxidized at the electrode, causing interference.[1] Apply a lower operating potential or use a selective membrane (e.g., Nafion) to block these interferents.[15]

Issue 3: No response or very low signal from the biosensor.

Possible Cause Troubleshooting Step
Complete Enzyme Denaturation The enzyme may have been exposed to extreme pH, high temperatures, or organic solvents that caused irreversible denaturation. Prepare a fresh batch of biosensors, ensuring all experimental conditions are within the enzyme's stability range.[5][16]
Presence of Strong Inhibitors Your sample may contain heavy metal ions or other potent inhibitors of GOx.[10][17] Perform a sample cleanup step or use a chelating agent like EDTA to sequester metal ions.
Electrical Connectivity Issues There may be poor electrical contact between the immobilized enzyme and the electrode surface. Ensure the use of a suitable immobilization matrix or mediator that facilitates efficient electron transfer.

Quantitative Data on GOx Stability

Table 1: Effect of Temperature on GOx Activity and Stability

Temperature (°C)Relative Activity (%)Half-life (min)Source
40100-[3]
45-173[3]
50Decreased activity40 (mutant GOx)[2]
60Significantly decreased30[3]
70Activity completely lost (free GOx)-[18]

Table 2: Effect of pH on GOx Activity

pHRelative Activity (%)Source
4.0Active[3]
5.5100[3]
7.0Active[14]
8.0Active[3]
> 8.0Rapidly decreases[5]
< 2.0Rapidly decreases[5]

Table 3: Long-Term Storage Stability of GOx Biosensors

Storage ConditionDurationRemaining Activity (%)Source
4°C30 days50[14]
4°C70 days90 (modified GOx)[2]
4°C90 daysStable response[12]
-80°C120 daysBetter stability than +4°C or -20°C[11]
Room Temperature24 hours (during immobilization)May affect activity, 4°C recommended[19]

Experimental Protocols

Protocol 1: Assessing Thermal Stability of GOx

  • Enzyme Preparation: Prepare solutions of free GOx and immobilized GOx on the biosensor surface in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).

  • Incubation: Incubate individual samples at various temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for a defined period (e.g., 20 minutes).

  • Activity Assay: After incubation, measure the residual activity of GOx. This can be done spectrophotometrically by monitoring the formation of a colored product from a chromogenic substrate (e.g., o-dianisidine) in the presence of glucose and horseradish peroxidase, or electrochemically by measuring the current response to a known concentration of glucose.

  • Data Analysis: Plot the percentage of remaining activity against temperature to determine the thermal stability profile. The half-life at a specific temperature can be calculated by measuring activity at different time intervals.

Protocol 2: Evaluating the Effect of pH on GOx Stability

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., ranging from pH 2 to 9).

  • Enzyme Incubation: Incubate the GOx biosensors in each buffer for a fixed period.

  • Activity Measurement: After incubation, transfer the biosensors to a standard assay buffer (optimal pH) and measure the enzymatic activity by monitoring the response to a fixed glucose concentration.

  • Data Analysis: Plot the relative activity as a function of the incubation pH to determine the pH stability range of the immobilized enzyme.

Visualizations

GOx_Stability_Factors cluster_environmental Environmental Factors cluster_internal Internal Factors Temperature Temperature GOx_Stability GOx Stability in Biosensor Temperature->GOx_Stability Denaturation pH pH pH->GOx_Stability Conformational Changes Inhibitors Chemical Inhibitors (H₂O₂, Heavy Metals) Inhibitors->GOx_Stability Activity Loss Immobilization Immobilization Method Immobilization->GOx_Stability Prevents Leaching Storage Storage Conditions Storage->GOx_Stability Preserves Activity Biofouling Biofouling Biofouling->GOx_Stability Signal Degradation

Caption: Key factors influencing the stability of this compound (GOx).

Troubleshooting_Workflow Start Unstable Biosensor Reading Check_Env Check Environmental Conditions (pH, Temp) Start->Check_Env Check_Immob Review Immobilization Protocol Check_Env->Check_Immob Optimal Optimize_Env Optimize Buffer and Operating Temperature Check_Env->Optimize_Env Out of Range Check_Storage Verify Storage Conditions Check_Immob->Check_Storage Optimal Optimize_Immob Optimize Cross-linker Conc. and Incubation Time Check_Immob->Optimize_Immob Suboptimal Check_Interference Investigate Sample Matrix for Interferents/Inhibitors Check_Storage->Check_Interference Proper Optimize_Storage Store at 4°C or lower in a dry environment Check_Storage->Optimize_Storage Improper Implement_Membrane Add Protective Membrane (e.g., Nafion) Check_Interference->Implement_Membrane Present End Stable Biosensor Performance Check_Interference->End Absent Optimize_Env->End Optimize_Immob->End Optimize_Storage->End Implement_Membrane->End

Caption: Troubleshooting workflow for unstable GOx biosensor readings.

Immobilization_vs_Stability cluster_methods Immobilization Methods cluster_stability Stability Outcomes Adsorption Physical Adsorption Low_Stability Low Stability (Prone to Leaching) Adsorption->Low_Stability Covalent Covalent Bonding (e.g., Glutaraldehyde) High_Stability High Stability (Reduced Leaching) Covalent->High_Stability Moderate_Stability Moderate Stability (Diffusion Limitation) Covalent->Moderate_Stability Conformation change Entrapment Entrapment (e.g., in a hydrogel) Entrapment->Moderate_Stability

Caption: Relationship between immobilization methods and GOx stability.

References

Technical Support Center: Optimizing Glucose Oxidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for glucose oxidase (GOx) activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Data Summary: Optimal Conditions for this compound Activity

The optimal pH and temperature for this compound activity can vary depending on the source of the enzyme. The following tables summarize the optimal conditions for this compound from common sources.

Table 1: Optimal pH for this compound Activity

Enzyme SourceOptimal pHpH Range for ActivityReference
Aspergillus niger5.54.0 - 7.0[1][2][3][4]
Aspergillus niger UAF-15.54.0 - 8.0[3]
Penicillium amagasakienseNot specifiedNot specified
Pseudomonas species5.04.0 - 6.0[5]
Actinomyces species5.0Not specified[5]

Table 2: Optimal Temperature for this compound Activity

Enzyme SourceOptimal Temperature (°C)Temperature Range for Activity (°C)Reference
Aspergillus niger4020 - 60[1][3][6]
Aspergillus niger UAF-140Not specified[3]
Penicillium notatumNot specifiedNot specified
Pseudomonas species2720 - 30[5]
Actinomyces species3020 - 35[5]
Immobilized GOx7020 - 90[7]

Experimental Protocols

Here are detailed methodologies for determining the optimal pH and temperature for this compound activity.

Protocol 1: Determination of Optimal pH for this compound Activity

Objective: To determine the pH at which this compound exhibits maximum activity.

Materials:

  • This compound enzyme solution

  • D-glucose solution (substrate)

  • Horseradish peroxidase (HRP) solution

  • O-dianisidine solution (chromogenic substrate) or other suitable H₂O₂ detection reagent

  • A series of buffers with varying pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes and tips

  • Water bath or incubator set to the optimal temperature (e.g., 40°C)

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers covering a pH range (e.g., pH 3.0, 4.0, 5.0, 5.5, 6.0, 7.0, 8.0).

  • Prepare Reaction Mixtures: In separate tubes, prepare the reaction mixture for each pH value. A typical reaction mixture contains:

    • Buffer of a specific pH

    • D-glucose solution

    • HRP solution

    • O-dianisidine solution

  • Enzyme Addition: Equilibrate the reaction mixtures at the optimal temperature. Initiate the reaction by adding a fixed amount of this compound solution to each tube.

  • Incubation: Incubate the reaction tubes at a constant, optimal temperature for a defined period (e.g., 10 minutes).

  • Stop Reaction: Stop the enzymatic reaction, if necessary, by adding a stopping reagent (e.g., a strong acid).

  • Measure Absorbance: Measure the absorbance of the resulting solution at the appropriate wavelength for the chromogenic substrate used (e.g., 500 nm for oxidized o-dianisidine).

  • Data Analysis: Plot the enzyme activity (proportional to the absorbance) against the pH. The pH at which the highest activity is observed is the optimal pH.

Protocol 2: Determination of Optimal Temperature for this compound Activity

Objective: To determine the temperature at which this compound exhibits maximum activity.

Materials:

  • This compound enzyme solution

  • D-glucose solution

  • HRP solution

  • O-dianisidine solution or other suitable H₂O₂ detection reagent

  • Buffer at the optimal pH (e.g., pH 5.5)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes and tips

  • Multiple water baths or a temperature-controlled incubator capable of a range of temperatures

Procedure:

  • Prepare Reaction Mixtures: Prepare a set of reaction mixtures, each containing the buffer at the optimal pH, D-glucose solution, HRP solution, and o-dianisidine solution.

  • Temperature Equilibration: Place the reaction mixture tubes in water baths set at different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C). Allow the mixtures to equilibrate to the respective temperatures.

  • Enzyme Addition: To each tube, add a fixed amount of this compound solution to start the reaction.

  • Incubation: Incubate each tube at its respective temperature for a defined period (e.g., 10 minutes).

  • Stop Reaction: Stop the reactions.

  • Measure Absorbance: Cool the tubes to room temperature and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the enzyme activity (proportional to the absorbance) against the temperature. The temperature at which the highest activity is observed is the optimal temperature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the optimal conditions for this compound activity.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) prep_reaction_mix Prepare Reaction Mixtures prep_reagents->prep_reaction_mix set_conditions Set Experimental Conditions (Vary pH or Temperature) prep_reaction_mix->set_conditions initiate_reaction Initiate Reaction (Add Enzyme) set_conditions->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_activity Measure Activity (e.g., Spectrophotometry) stop_reaction->measure_activity plot_data Plot Data (Activity vs. pH/Temp) measure_activity->plot_data determine_optimum Determine Optimal Condition plot_data->determine_optimum troubleshooting_logic start Problem with GOx Assay check_activity No / Low Activity? start->check_activity check_consistency Inconsistent Results? check_activity->check_consistency No check_enzyme Check Enzyme (Age, Storage, Concentration) check_activity->check_enzyme Yes check_background High Background? check_consistency->check_background No check_pipetting Verify Pipetting (Calibration, Technique) check_consistency->check_pipetting Yes run_blank Run Blank Control (No Enzyme) check_background->run_blank Yes end Problem Resolved check_background->end No check_reagents Check Reagents (pH, Inhibitors, Contamination) check_enzyme->check_reagents check_protocol Review Protocol (Wavelength, Incubation Time) check_reagents->check_protocol check_protocol->end check_temp Check Temperature (Stability, Accuracy) check_pipetting->check_temp check_mixing Ensure Proper Mixing check_temp->check_mixing check_mixing->end check_substrate Check Substrate (Purity, Freshness) run_blank->check_substrate check_substrate->end

References

Technical Support Center: Enhancing Glucose Oxidase Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with glucose oxidase (GOx) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (GOx) activity low in organic solvents?

A1: The activity of this compound can be significantly affected by the type of organic solvent used. Apolar solvents may lead to enzyme aggregation through inter-enzymatic salt bridges, which can reduce activity.[1][2] Polar solvents, on the other hand, can strip away essential water molecules from the enzyme's surface and penetrate the substrate-binding cleft, leading to conformational changes and inhibition.[1]

Q2: Which organic solvents are most compatible with this compound?

A2: Studies have shown that this compound can retain its catalytic properties in certain apolar and chlorinated solvents.[1][2] For instance, chloroform (B151607) has been successfully used as a medium for the functionalization of GOx.[1][3][4] The enzyme's activity and kinetic parameters (KM and vmax) in chloroform were found to be comparable to those in an aqueous buffer solution.[4]

Q3: How can I improve the stability of this compound in organic solvents?

A3: Several strategies can be employed to enhance the stability of this compound in organic solvents:

  • Immobilization: Attaching the enzyme to a solid support can significantly improve its stability and reusability.[5][6] Common methods include covalent binding, physical adsorption, and entrapment.[5] Immobilization can prevent protein-protein interactions that lead to aggregation and deactivation.[7]

  • Chemical Modification: Modifying the enzyme with polymers like polyethylene (B3416737) glycol (PEG) can create a protective shell around the enzyme, making it more resistant to environmental changes.[8] Functionalization with molecules like ferrocene (B1249389) has also been shown to be a viable strategy.[1][3]

  • Complexation: Forming complexes of this compound with polymers such as chitosan (B1678972) and dextran (B179266) has been demonstrated to enhance thermal stability and activity in the presence of organic solvents like ethanol.[9]

Troubleshooting Guides

Problem 1: Significant loss of enzyme activity after immobilization.

  • Possible Cause: The immobilization process itself, particularly the chemical reactions involved in covalent binding, may have denatured the enzyme. The choice of support material and the immobilization conditions (pH, temperature) are critical.

  • Troubleshooting Steps:

    • Optimize Immobilization Conditions: Systematically vary the pH, temperature, and enzyme-to-support ratio during the immobilization process to find the optimal conditions.

    • Select a Different Support Material: The interaction between the enzyme and the support can affect its conformation. Test different support materials (e.g., silica, polyamide, chitosan beads).

    • Consider a Milder Immobilization Technique: If covalent binding is too harsh, try physical adsorption or entrapment methods, which involve weaker interactions.[5]

Problem 2: Immobilized this compound shows poor reusability.

  • Possible Cause: The enzyme may be leaching from the support material over time, especially with physical adsorption methods. Alternatively, the enzyme may be slowly denaturing with each reaction cycle.

  • Troubleshooting Steps:

    • Strengthen Enzyme Attachment: If using adsorption, consider cross-linking the adsorbed enzyme with a reagent like glutaraldehyde (B144438) to create a more stable bond.

    • Evaluate Enzyme Stability Under Operating Conditions: Test the stability of the immobilized enzyme under the specific temperature, pH, and solvent conditions of your experiment over an extended period.

    • Use a Covalent Immobilization Method: Covalent binding provides a much stronger and more stable attachment of the enzyme to the support.[5]

Problem 3: Unexpected kinetic results (KM or vmax) after enzyme modification.

  • Possible Cause: Chemical modification of amino acid residues can alter the enzyme's structure, including the active site, leading to changes in its catalytic properties.[10]

  • Troubleshooting Steps:

    • Control the Degree of Modification: Vary the molar ratio of the modifying agent to the enzyme to control the extent of the chemical modification.

    • Characterize the Modified Enzyme: Use techniques like circular dichroism spectroscopy to check for major changes in the enzyme's secondary and tertiary structure.[3]

    • Select a Different Modification Strategy: If one type of chemical modification negatively impacts kinetics, explore other options. For example, compare the effects of PEGylation with functionalization using smaller molecules.[8][11]

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound in Different Environments

EnvironmentKM (mM)vmax (mM s-1)Catalytic Efficiency (kcat/KM) (mM-1 s-1)Reference
Buffer (pH 7.0)10.2 ± 0.897.4 ± 1.7 (s-1)*9.6 ± 0.2[1]
After exposure to Chloroform13.7 ± 1.65.2 ± 0.2-[4]
Ferrocene-modified GOx (Fc-GOx)17.0 ± 1.14.5 ± 0.2-[4]

* Note: The unit for vmax in the buffer is s-1 as it represents kcat.

Experimental Protocols

Protocol 1: Immobilization of this compound on a Polyamide-6 Membrane (Covalent Binding)

This protocol is based on the method described for covalent immobilization of this compound.[7]

  • Membrane Preparation: Cut a piece of Polyamide-6 membrane to the desired size.

  • Activation: Activate the membrane by immersing it in a solution of glutaraldehyde. The concentration and incubation time may need to be optimized.

  • Enzyme Loading: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Immobilization: Immerse the activated membrane in the this compound solution and incubate at a controlled temperature (e.g., 28 °C) for a specific duration (e.g., 10 hours).

  • Washing: After incubation, thoroughly wash the membrane with buffer to remove any unbound enzyme.

  • Storage: Store the immobilized enzyme in a buffer solution at 4 °C until use.

Protocol 2: Chemical Modification of this compound with Ferrocenecarboxaldehyde

This protocol is adapted from a method for functionalizing this compound in an organic solvent.[3]

  • Reagent Preparation: Dissolve ferrocenecarboxaldehyde and this compound in chloroform. A typical molar ratio of ferrocenecarboxaldehyde to GOx is 1000:1.[3]

  • Reaction: Stir the mixture for 24 hours at room temperature. An initial sonication in an ultrasonic bath can help to homogenize the mixture.[3]

  • Solvent Evaporation: After the reaction, evaporate the chloroform using a rotary evaporator at a bath temperature of 40 °C.[3]

  • Redissolution: Dissolve the dried sample in a suitable buffer (e.g., phosphate buffer, pH 7.0).[3]

  • Purification (Optional): If necessary, purify the functionalized enzyme using a centrifuge tube with a molecular weight cut-off filter (e.g., 30 kDa) to separate the modified enzyme from unreacted reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_characterization Characterization start Start: Select Support & Enzyme activation Support Activation (e.g., Glutaraldehyde) start->activation enzyme_sol Prepare Enzyme Solution start->enzyme_sol incubation Incubate Support with Enzyme Solution activation->incubation enzyme_sol->incubation washing Wash to Remove Unbound Enzyme incubation->washing activity_assay Activity Assay washing->activity_assay stability_test Stability & Reusability Test activity_assay->stability_test end End: Stable Immobilized Enzyme stability_test->end

Caption: Workflow for a typical enzyme immobilization experiment.

stabilization_mechanism cluster_native Native Enzyme in Organic Solvent cluster_modified Stabilized Enzyme GOx_native GOx Denaturation Denaturation/ Aggregation GOx_native->Denaturation instability GOx_modified Modified GOx GOx_native->GOx_modified Chemical Modification Solvent Organic Solvent Solvent->Denaturation Stable_Complex Stable Enzyme-Solvent Complex Solvent->Stable_Complex GOx_modified->Stable_Complex stability

References

Technical Support Center: Kinetic Analysis of Glucose Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the kinetic analysis of glucose oxidase inhibitors. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and tables summarizing key quantitative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the background absorbance in my negative control wells (no enzyme or no substrate) unexpectedly high?

A1: High background absorbance can be caused by several factors. Follow these troubleshooting steps:

  • Reagent Contamination: Your chromogenic substrate (e.g., o-dianisidine, ABTS) may have auto-oxidized. Prepare fresh solutions and protect them from light.

  • Peroxidase Instability: The horseradish peroxidase (HRP) used in the coupled assay might be contaminated or unstable. Test the HRP activity separately.

  • Buffer Interference: Components in your buffer could be reacting with the detection reagents. Test the buffer alone with the chromogen and HRP.

  • Compound Interference: If the high background is present only in wells with your test inhibitor, the compound itself might be colored or fluorescent at the detection wavelength. Run a control with the inhibitor in the assay buffer without other reagents to measure its intrinsic absorbance.

Q2: My reaction rate is not linear over time. What could be the cause?

A2: Non-linear reaction progress curves can indicate several issues:[1]

  • Substrate Depletion: If the initial substrate (glucose) concentration is too low, it may be consumed rapidly, causing the reaction rate to decrease over time.[2] Ensure your substrate concentration is well above the Michaelis constant (Km) for initial rate measurements.

  • Product Inhibition: The products of the reaction, gluconic acid or hydrogen peroxide, can inhibit this compound.[1][2] Measure the initial velocity of the reaction where product accumulation is minimal.

  • Enzyme Instability: The this compound or the coupling enzyme (HRP) may be unstable under your assay conditions (e.g., pH, temperature).[3] Perform control experiments to assess enzyme stability over the time course of your assay.

  • Inhibitor Instability: The inhibitor being tested may not be stable over the incubation period.[4] Prepare fresh inhibitor solutions for each experiment.

Q3: The IC50 value for my inhibitor seems to vary between experiments. Why is this happening?

A3: The IC50 value is dependent on experimental conditions.[5][6] Variations can arise from:

  • Substrate Concentration: The IC50 of a competitive inhibitor is directly proportional to the substrate concentration.[5][6] It is crucial to use a consistent and reported glucose concentration in all assays for comparable IC50 values.

  • Enzyme Concentration: While less impactful than substrate concentration, significant variations in enzyme concentration can affect the apparent IC50.

  • Incubation Time: The pre-incubation time of the enzyme with the inhibitor can influence the IC50 value, especially for slow-binding inhibitors. Use a consistent pre-incubation time.

For a more robust comparison of inhibitor potency that is independent of substrate concentration, it is recommended to determine the inhibition constant (Ki).[5][6][7]

Q4: I am observing inhibition, but my data does not fit a standard sigmoidal dose-response curve. What does this suggest?

A4: A non-sigmoidal inhibition curve can indicate complex inhibitory mechanisms:

  • Insolubility of the Inhibitor: At higher concentrations, your inhibitor may be precipitating out of solution, leading to a plateau in inhibition. Visually inspect your assay plate for any signs of precipitation.

  • Complex Inhibition Kinetics: The inhibitor may exhibit a non-competitive or uncompetitive binding mode, which can sometimes result in atypical inhibition curves. A detailed kinetic analysis, including varying both substrate and inhibitor concentrations, is required to determine the mechanism of inhibition.

  • Assay Interference: The inhibitor might be interfering with the detection system at higher concentrations (e.g., quenching fluorescence or inhibiting the peroxidase). Run appropriate controls to test for such interference.

Q5: My sample is a biological extract, and I'm seeing unexpected results. What could be interfering with the assay?

A5: Biological samples can contain various substances that interfere with the this compound assay:

  • Endogenous Sugars: Other sugars like mannose and galactose can be oxidized by some this compound preparations, leading to an overestimation of glucose or apparent weaker inhibition.[8][9][10]

  • Reducing Agents: Compounds like ascorbic acid (Vitamin C) can interfere with the peroxidase-based detection method by reducing the oxidized chromogen, leading to a false negative result for inhibition.[11]

  • Metal Ions: Certain metal ions, such as Ag+, Hg2+, and Cu2+, are known inhibitors of this compound and could be present in your sample.[12][13] Conversely, some ions like Al3+ and Zn2+ have been reported to slightly activate the enzyme.[3]

Experimental Protocols

Protocol 1: Determination of Inhibitor IC50

This protocol describes a common method for determining the concentration of an inhibitor that causes 50% inhibition (IC50) of this compound activity using a coupled enzyme assay.

Materials:

  • This compound (from Aspergillus niger)

  • Horseradish Peroxidase (HRP)

  • D-Glucose

  • Chromogenic substrate (e.g., o-dianisidine dihydrochloride (B599025) or ABTS)

  • Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.1)

  • Test inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in cold assay buffer.

    • Prepare a stock solution of HRP in assay buffer.

    • Prepare a stock solution of D-glucose in assay buffer. Allow it to stand overnight for mutarotation to reach equilibrium.[14]

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent, protected from light.

    • Prepare serial dilutions of your test inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution

      • Inhibitor solution (or vehicle for control wells)

    • Mix and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

  • Initiate Reaction:

    • Prepare a reaction mix containing the glucose solution, HRP, and the chromogenic substrate in the assay buffer.

    • Add the reaction mix to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) in kinetic mode for 5-10 minutes.[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Protocol 2: Determination of Inhibition Type and Kᵢ

This protocol is used to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).

Procedure:

  • Experimental Setup:

    • Perform the this compound activity assay as described in Protocol 1.

    • Instead of a single glucose concentration, use a range of glucose concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • For each glucose concentration, measure the reaction velocity in the absence of the inhibitor and in the presence of several different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Glucose]) for each inhibitor concentration.

    • Analyze the plot to determine the type of inhibition:

      • Competitive Inhibition: The lines will intersect on the y-axis. Vmax is unchanged, but the apparent Km increases.

      • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, but Km is unchanged.

      • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km are decreased.

    • The Kᵢ can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration. Alternatively, the data can be globally fitted to the appropriate Michaelis-Menten equation for the specific inhibition model using non-linear regression software.[15]

Data Presentation

The following tables provide a summary of typical quantitative data for reference in your experiments.

Table 1: Kinetic Parameters of this compound

ParameterTypical ValueConditions
Km (Glucose) 3.3 x 10⁻² MpH 5.6, 25°C, air
Km (Oxygen) 2.0 x 10⁻⁴ MpH 5.6, 25°C
pH Optimum ~6.5Varies with buffer
Temperature Optimum ~40°C

Note: These values can vary depending on the enzyme source and assay conditions.[3][12][16]

Table 2: IC50 and Kᵢ Values for Known this compound Inhibitors

InhibitorType of InhibitionIC50Kᵢ
Ag⁺ Not specified0.662 µmol L⁻¹Not reported
Cu²⁺ Not specified12.619 µmol L⁻¹Not reported
Fisetin Non-competitive4.099 x 10⁻⁴ mM0.01065 mM

Data for Ag⁺ and Cu²⁺ from a specific screening assay[3]. Data for Fisetin from a study on α-glucosidase, presented here as an example of data presentation format[17].

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships relevant to the kinetic analysis of this compound inhibitors.

troubleshooting_workflow start Unexpected Result in Kinetic Assay q1 Is the background signal high? start->q1 a1 Check for reagent auto-oxidation or compound interference. q1->a1 Yes q2 Is the reaction rate non-linear? q1->q2 No end Problem Resolved a1->end a2 Investigate substrate depletion, product inhibition, or enzyme/inhibitor instability. q2->a2 Yes q3 Is the IC50 value inconsistent? q2->q3 No a2->end a3 Standardize [Substrate] and pre-incubation time. Consider calculating Ki. q3->a3 Yes q4 Does the data fit a sigmoidal curve? q3->q4 No a3->end a4 Check for inhibitor solubility. Perform detailed kinetic analysis to determine inhibition mechanism. q4->a4 No q4->end Yes a4->end

Caption: Troubleshooting decision tree for common issues in this compound kinetic assays.

inhibitor_characterization_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Study cluster_2 Final Characterization start Identify Potential Inhibitor ic50 Determine IC50 (Protocol 1) start->ic50 kinetics Vary [Substrate] and [Inhibitor] (Protocol 2) ic50->kinetics Active Inhibitor plot Generate Lineweaver-Burk Plot kinetics->plot ki Calculate Ki and Determine Inhibition Type plot->ki report Report IC50, Ki, and Inhibition Type ki->report

Caption: Experimental workflow for the characterization of a this compound inhibitor.

References

site-directed mutagenesis to enhance glucose oxidase thermostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using site-directed mutagenesis to improve the thermostability of glucose oxidase (GOD).

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental workflow.

Question: My site-directed mutagenesis PCR failed, and I don't see a product on the gel. What went wrong?

Answer:

Failure to amplify your plasmid can be due to several factors. Here are the most common causes and their solutions:

  • Primer Design: The design of your primers is critical. Ensure that they start and finish with G or C bases to improve binding affinity[1]. Avoid designs where the primers might self-anneal[1]. Double-check that the 5' ends of the primers are correctly aligned back-to-back for the mutagenesis protocol[2].

  • Template Quality: The quality of your plasmid template is crucial. Long-term storage or repeated freeze-thaw cycles can lead to plasmid degradation[3]. It is highly recommended to use freshly prepared plasmids for the PCR reaction[3].

  • PCR Reaction Mix & Conditions:

    • Incorrect Preparation: Carefully re-check the concentrations and volumes of all components in your reaction mixture and repeat the experiment[3].

    • Suboptimal Annealing Temperature: The annealing temperature may not be optimal for your primers. It is recommended to perform a temperature gradient PCR to find the ideal temperature for your specific primers[1][4]. An initial annealing temperature of 55°C is often a good starting point[4].

    • GC-Rich Regions: If your gene has a high GC content, it can hinder strand separation. Adding 2-8% DMSO to the PCR mix can help disrupt base pairing and improve amplification[1][4].

    • Extension Time: Ensure the extension time is sufficient for the polymerase to copy the entire plasmid. A general rule is 60 seconds per kb of plasmid length[1].

Question: I got colonies after transformation, but sequencing shows they all contain the wild-type plasmid. Why didn't the mutagenesis work?

Answer:

This is a common issue, often related to the original template plasmid being carried over.

  • Incomplete DpnI Digestion: The DpnI enzyme is used to digest the methylated, parental DNA template, leaving only the newly synthesized, unmethylated (mutant) plasmid[3].

    • Template Concentration: Using too much template DNA in the initial PCR is a primary cause of this problem. High concentrations can lead to incomplete digestion by DpnI[3]. For most plasmids, 1 ng of template is sufficient[3].

    • Digestion Time: You may need to increase the DpnI digestion time to ensure all parental plasmids are removed. Consider extending the incubation from 1 hour to 2 hours[1].

    • Template Source: DpnI only recognizes methylated DNA. Ensure your template plasmid was purified from a bacterial host strain with a functional methylation system (e.g., a dam+ strain like DH5α)[3].

  • High Colony Density: If your transformation plates have too many colonies, it increases the chance of picking a colony that arose from the original template DNA. Try plating several different dilutions of your transformation to get well-spaced colonies[1].

Question: I have very few or no colonies on my plate after transformation. What should I do?

Answer:

Low transformation efficiency can halt your experiment. Here are several areas to troubleshoot:

  • Competent Cell Efficiency: The health of your competent cells is paramount. Use freshly prepared competent cells or ensure that your stored cells have a high transformation efficiency, typically greater than 10⁷ cfu/µg of plasmid DNA[3]. Always perform a control transformation with a known amount of a standard plasmid to verify cell efficiency[1].

  • DNA Amount and Purity:

    • Suboptimal DNA in Ligation/Recombination: Ensure you are adding the recommended amount of your PCR product to the subsequent enzymatic reaction (e.g., KLD reaction)[2]. It is best to quantify the DNA concentration using agarose (B213101) gel electrophoresis rather than absorbance assays, which can be less accurate for PCR products[3].

    • Inhibiting Impurities: Impurities from the PCR reaction can inhibit the downstream ligation and transformation steps. If you add a large volume of the PCR product to the KLD reaction (more than 1/5th of the total volume), a purification step is necessary[2][3]. Purifying the PCR product via gel extraction is a reliable method to remove inhibitors[3].

  • Transformation Protocol: Adding too much DNA solution to the competent cells can reduce transformation efficiency. The volume of the DNA solution should not exceed 1/10th the volume of the competent cells[3].

Question: My mutant protein expresses well, but it shows lower thermostability than the wild-type. What does this mean?

Answer:

This outcome, while disappointing, provides valuable information. Not all rationally designed mutations will lead to an increase in thermostability.

  • Destabilizing Mutation: The specific amino acid substitution may have disrupted key local interactions, such as hydrogen bonds or hydrophobic packing, which are essential for the protein's native fold and stability.

  • Assay Conditions: Re-verify the conditions of your thermostability assay. Ensure that the pH, buffer composition, and incubation temperatures are consistent and accurately controlled for both the wild-type and mutant enzymes. The stability of this compound is known to be pH-dependent[5].

  • Computational Prediction vs. Biological Reality: In silico design tools are powerful for predicting stabilizing mutations, but they are based on models and algorithms that may not fully capture the complex dynamics of a protein in a biological system[6][7]. An experimental validation is always the definitive test[6]. This result should inform the next round of your rational design process.

Frequently Asked Questions (FAQs)

Question: What are the primary strategies for selecting amino acid mutation sites to enhance this compound thermostability?

Answer:

Several strategies are employed to rationally design mutations for enhanced thermostability. These often involve a combination of computational analysis and established protein engineering principles:

  • Computational and Rational Design: This is a primary strategy where software tools are used to predict mutations that will increase the thermostability of the enzyme[8][9]. These methods can analyze the protein's structure to identify regions for improvement.

  • Introducing Disulfide Bonds: Engineering new disulfide bridges can provide significant stability by covalently locking the protein's structure, which has been proposed as a viable strategy for this compound[6][10].

  • Enhancing Hydrophobic Interactions: Increasing the hydrophobicity of the protein core is a known method for improving thermal stability[11]. This involves substituting internal polar residues with non-polar ones.

  • Adding Salt Bridges: Introducing salt bridges on the protein surface can enhance stability by increasing rigidity and improving electrostatic interactions[11][12][13].

  • Directed Evolution: This method involves creating large libraries of random mutants using techniques like error-prone PCR and then screening for variants with improved properties[14][15]. This approach does not require prior structural information.

Question: Which expression systems are suitable for producing mutant this compound?

Answer:

The choice of expression system is critical for obtaining functional, properly folded enzymes. For this compound, fungal and yeast systems are highly effective:

  • Pichia pastoris : This methylotrophic yeast is a popular and effective system for expressing this compound. It is known for its ability to secrete high levels of correctly folded, functional enzyme, making purification easier[8][14][16].

  • Saccharomyces cerevisiae : Baker's yeast has also been successfully used to express and secrete active this compound[15][17].

  • Aspergillus niger : As a natural producer of this compound, recombinant strains of A. niger are also used for overexpression[17].

  • Escherichia coli : While E. coli can be used, expressing fungal enzymes like this compound can sometimes lead to lower stability or improper folding compared to the native enzyme[17].

Question: How is a thermostability assay for this compound typically performed?

Answer:

A standard thermostability assay involves measuring the residual enzymatic activity after incubation at an elevated temperature for various time intervals.

  • Enzyme Preparation: Prepare solutions of the purified wild-type and mutant enzymes at the same concentration in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.2)[8].

  • Thermal Treatment: Incubate aliquots of the enzyme solutions at a constant, elevated temperature (e.g., 55°C or 60°C)[8][18].

  • Time Points: Remove samples at specific time points (e.g., 0, 10, 30, 60, 120, 180 minutes) and immediately place them on ice to stop the denaturation process[8][18].

  • Activity Measurement: Measure the remaining this compound activity for each sample under standard assay conditions. A common method is a coupled reaction using o-dianisidine and horseradish peroxidase, where the absorbance change is measured spectrophotometrically[8][17].

  • Data Analysis: The activity of the untreated enzyme (time 0) is set to 100%. The residual activity at each time point is then calculated as a percentage of this initial activity[8]. These values are used to determine key stability parameters like the enzyme's half-life.

Question: What are the key quantitative parameters to describe an enzyme's thermostability?

Answer:

Two key parameters are used to quantify and compare the thermostability of enzyme variants:

  • Half-life (t₁/₂): This is the time required for an enzyme to lose 50% of its initial activity at a specific, constant temperature[18][19]. A longer half-life indicates greater thermostability. For example, the S100A mutant of Penicillium notatum GOD showed a 5.13-fold greater half-life at 55°C compared to the wild-type[8].

  • Melting Temperature (Tₘ): This is the temperature at which 50% of the enzyme is unfolded. It represents the midpoint of the thermal denaturation curve. A higher Tₘ value signifies a more thermostable protein. A combination of mutations in Aspergillus niger GOD increased the apparent Tₘ by 8.5°C[9]. The T₅₀, the temperature at which 50% of maximal activity is lost after a set incubation time, is also frequently used and is conceptually similar[20].

Data on Thermostability-Enhancing Mutations

The following tables summarize quantitative data from studies where site-directed mutagenesis successfully enhanced the thermostability of this compound.

Table 1: Single-Point Mutations in Penicillium notatum this compound

MutationHalf-life (t₁/₂) at 55°C (min)Fold Increase vs. Wild-TypeChange in Tₘ (°C)Residual Activity (after 3h at 55°C)Reference
Wild-Type 75.31.0-~20%[8][21]
S100A 462.15.1+4.4>72%[8][21]
D408W 407.74.4+1.2>72%[8][21]
D408T 315.13.2Not ReportedNot Reported[21]
D408K 239.02.2Not ReportedNot Reported[21]

Table 2: Multi-Point Mutations in Aspergillus sp. This compound

Enzyme/MutantKey ImprovementChange in T₅₀ / TₘFold Increase in Half-lifeSpecific Activity ChangeReference
A. niger M4 (6 mutations) Increased thermostability and catalytic efficiency+7.5°C (T₅₀)8.4-fold at 60°C, 5.6-fold at 70°C1.86-fold increase in k_cat_[20]
A. heteromorphus T72R/A153P Increased optimal temperature and activityOptimum temp increased from 40°C to 50°C33% residual activity at 70°C (vs 0% for WT)Increased from 112.2 to 166.1 U/mg[14]
A. niger (Combined variant) Significantly enhanced thermostability+8.5°C (Apparent Tₘ)Not ReportedNot Compromised[9]
A. niger T30S/I94V Improved thermal resistance and pH stabilityThermal resistance increased from 58°C to 62°CNot Reported~2-fold increase in k_cat_[10][15]

Experimental Protocols & Visualizations

Detailed Experimental Workflow

This section outlines a generalized protocol for enhancing GOD thermostability.

1. Site-Directed Mutagenesis (PCR-Based)

  • Primer Design: Design primers containing the desired mutation. Ensure they have a sufficient melting temperature (typically >78°C) and overlap with the template plasmid by at least 15 base pairs on each side of the mutation.

  • PCR Amplification: Perform a PCR reaction using a high-fidelity polymerase, the wild-type plasmid as a template (1-10 ng), and the designed mutagenic primers. Use an extension time adequate for the entire plasmid length (e.g., 1 min/kb).

  • Template Digestion: Following PCR, add the DpnI restriction enzyme directly to the reaction mixture. Incubate for 1-2 hours at 37°C to digest the methylated parental plasmid DNA.

  • Transformation: Transform a high-efficiency competent E. coli strain (e.g., DH5α) with the DpnI-treated PCR product. Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic) and incubate overnight at 37°C.

  • Screening: Select several colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of secondary mutations by DNA sequencing.

2. Protein Expression and Purification

  • Transformation into Expression Host: Transform a suitable expression host, such as Pichia pastoris, with the confirmed mutant plasmid.

  • Protein Expression: Grow the recombinant host under conditions that induce protein expression. For P. pastoris, this typically involves a methanol (B129727) induction step.

  • Purification: Since GOD is often secreted by hosts like P. pastoris, the initial step is to harvest the culture supernatant. The enzyme can then be purified using a series of chromatography steps, such as anion exchange and gel filtration chromatography, to achieve homogeneity[17][18][22].

3. Thermostability and Activity Assay

  • Protein Quantification: Determine the concentration of the purified wild-type and mutant enzymes using a standard method like the Bradford assay.

  • Thermal Inactivation: Incubate enzyme samples at a fixed temperature (e.g., 60°C) for various durations as described in the FAQ section[18].

  • Enzyme Activity Measurement: At each time point, measure the residual GOD activity. A common assay involves monitoring the oxidation of a chromogenic substrate like o-dianisidine or ABTS in the presence of horseradish peroxidase[17]. The reaction mixture typically contains the enzyme sample, D-glucose, and the chromogenic substrate in a suitable buffer (e.g., phosphate buffer, pH 5.5-6.0)[18]. The rate of color change is measured spectrophotometrically.

  • Data Analysis: Plot the residual activity against time to calculate the half-life (t₁/₂) of the enzyme at that temperature.

Diagrams

experimental_workflow cluster_design Phase 1: Design & Mutagenesis cluster_expression Phase 2: Protein Production cluster_analysis Phase 3: Characterization In Silico Analysis In Silico Analysis Primer Design Primer Design In Silico Analysis->Primer Design Site-Directed Mutagenesis (PCR) Site-Directed Mutagenesis (PCR) Primer Design->Site-Directed Mutagenesis (PCR) DpnI Digestion DpnI Digestion Site-Directed Mutagenesis (PCR)->DpnI Digestion E. coli Transformation E. coli Transformation DpnI Digestion->E. coli Transformation Sequence Verification Sequence Verification E. coli Transformation->Sequence Verification Expression Host Transformation\n(e.g., Pichia pastoris) Expression Host Transformation (e.g., Pichia pastoris) Sequence Verification->Expression Host Transformation\n(e.g., Pichia pastoris) Protein Expression\n(Induction) Protein Expression (Induction) Expression Host Transformation\n(e.g., Pichia pastoris)->Protein Expression\n(Induction) Purification\n(Chromatography) Purification (Chromatography) Protein Expression\n(Induction)->Purification\n(Chromatography) Thermostability Assay\n(Heat Incubation) Thermostability Assay (Heat Incubation) Purification\n(Chromatography)->Thermostability Assay\n(Heat Incubation) Activity Measurement Activity Measurement Thermostability Assay\n(Heat Incubation)->Activity Measurement Data Analysis\n(Tm, t1/2) Data Analysis (Tm, t1/2) Activity Measurement->Data Analysis\n(Tm, t1/2)

Caption: Experimental workflow for enhancing this compound thermostability.

logical_relationships goal Enhance GOD Thermostability strategy_node Engineering Strategies goal->strategy_node mechanism_node Stabilizing Mechanisms goal->mechanism_node rational Rational Design (In Silico) strategy_node->rational directed Directed Evolution (Random Mutagenesis) strategy_node->directed disulfide Introduce Disulfide Bonds rational->disulfide hydrophobic Increase Hydrophobic Core Packing rational->hydrophobic salt_bridge Add Surface Salt Bridges rational->salt_bridge loops Shorten/Modify Loops rational->loops mechanism_node->disulfide mechanism_node->hydrophobic mechanism_node->salt_bridge mechanism_node->loops

Caption: Strategies and mechanisms for improving enzyme thermostability.

References

Technical Support Center: Electrochemical Glucose Sensing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common interferences in electrochemical glucose sensing experiments.

FAQs & Troubleshooting Guides

Issue 1: My sensor shows falsely high glucose readings.

Q1: What are the most common causes of artificially high glucose readings in my experiment?

A: Artificially elevated glucose readings are often caused by electroactive interfering substances present in the sample. These molecules can be oxidized directly at the electrode surface at the same potential used to detect the product of the glucose oxidase (GOx) reaction (hydrogen peroxide, H₂O₂), generating a current that is mistakenly interpreted as a glucose signal.[1][2][3]

Key electroactive interferents include:

  • Ascorbic Acid (Vitamin C): A strong reducing agent found in many biological samples.[4] It readily oxidizes at the electrode, causing significant interference.[5][6]

  • Uric Acid: Another common biological compound that can be easily oxidized, leading to a false positive signal.[6][7]

  • Acetaminophen (B1664979) (Paracetamol): A widely used analgesic that is a major source of interference in sensors measuring H₂O₂.[1][8] Its phenolic group is oxidized at the sensing electrode, creating a non-glucose-related signal.[1]

  • Dopamine: This neurotransmitter is electroactive and can interfere with glucose measurements, particularly in neurological studies.[9][10]

Q2: My sensor uses a glucose dehydrogenase (GDH) enzyme. Can I still get interference?

A: Yes. While you may avoid interferences common to GOx sensors, some GDH-based sensors are susceptible to other types of interference. Specifically, sensors using glucose dehydrogenase-pyrroloquinolinequinone (GDH-PQQ) can misinterpret other sugars as glucose.[11][12][13]

Common sugar interferents for GDH-PQQ sensors include:

  • Maltose: A disaccharide that can be present in patients receiving certain biological preparations or peritoneal dialysis solutions containing icodextrin.[5][11][14]

  • Galactose and Xylose: Found in some foods and dietary supplements, these sugars can also lead to erroneously high glucose readings.[11][12][14]

This interference can have serious consequences, potentially leading to inappropriate insulin (B600854) administration.[11][12] Using sensors with GDH-nicotinamide adenine (B156593) dinucleotide (GDH-NAD) or GDH-flavin adenine dinucleotide (GDH-FAD) can avoid this issue.[5][12]

Q3: How can I identify the source of the interference?

A: A systematic approach is required. First, review the composition of your sample matrix. Are any of the common interferents present? Second, perform a selectivity test. This involves measuring the sensor's response to solutions containing the suspected interfering substance alone, without glucose. A significant signal indicates interference.

Issue 2: How to Mitigate and Prevent Interference

Q1: What strategies can I use to reduce interference from electroactive species like ascorbic acid and acetaminophen?

A: Several strategies can be employed to enhance the selectivity of your glucose sensor:

  • Lowering the Operating Potential: Many interferents are oxidized at relatively high potentials.[3] Operating the sensor at a lower potential can reduce the oxidation of these species while still allowing for the detection of H₂O₂.[15] Using mediators like Prussian blue can help achieve high catalytic activity for H₂O₂ reduction at lower potentials.[3]

  • Using Permselective Membranes: This is a very common and effective approach.[3] These membranes act as a barrier, restricting the access of interfering molecules to the electrode surface.[4][16]

    • Nafion: A cation-exchange polymer that effectively repels negatively charged interferents like ascorbic acid and uric acid at physiological pH.[7][15][16]

    • Cellulose Acetate: Often used in combination with other polymers, it helps to block larger interfering molecules.[8][16]

    • Electropolymerized Films: Thin films of polymers like 1,3-diaminobenzene can be deposited on the electrode to enhance selectivity.[15]

Q2: I'm seeing a gradual decrease in my sensor's sensitivity over time. Could this be related to interference?

A: Yes, this phenomenon, known as electrode fouling, can be caused by the oxidation products of certain interferents. For example, the oxidation of ascorbic acid can lead to the formation of products that adsorb onto the electrode surface, passivating it and reducing its active area over time.[4] Using protective membranes like Nafion can help prevent this by restricting the interferent from reaching the electrode.[7]

Visualization of Interference and Mitigation

Below are diagrams illustrating the mechanism of interference and a general workflow for troubleshooting these issues.

InterferenceMechanism cluster_electrode Electrode Surface (+0.6V) Electrode Signal Correct Signal (Current) Electrode->Signal FalseSignal False Signal (Current) Electrode->FalseSignal Glucose Glucose GOx Glucose Oxidase Glucose->GOx Enzymatic Reaction H2O2 H₂O₂ GOx->H2O2 H2O2->Electrode Oxidation Interferent Ascorbic Acid (or Uric Acid, Acetaminophen) Interferent->Electrode Direct Oxidation

Caption: Mechanism of electroactive interference at a GOx-based sensor.

TroubleshootingWorkflow Start Unexpected Sensor Reading (e.g., Falsely High Glucose) CheckMatrix 1. Review Sample Matrix for Known Interferents Start->CheckMatrix PerformSelectivity 2. Perform Selectivity Test (Measure Interferent Alone) CheckMatrix->PerformSelectivity IsSignal Significant Signal Without Glucose? PerformSelectivity->IsSignal InterferenceConfirmed Interference Confirmed IsSignal->InterferenceConfirmed Yes NoInterference Issue Likely Not Interference. Check Calibration, Enzyme Stability, etc. IsSignal->NoInterference No Mitigate 3. Implement Mitigation Strategy InterferenceConfirmed->Mitigate Options Lower Operating Potential OR Apply Permselective Membrane (e.g., Nafion) Mitigate->Options Retest 4. Re-validate Sensor Performance Mitigate->Retest

Caption: A logical workflow for troubleshooting sensor interference.

Quantitative Data on Interferences

The impact of an interfering substance is often dependent on its concentration relative to the glucose concentration. The table below summarizes the effects of common interferents.

Interfering SubstanceTypical Physiological Conc.Typical Test Conc.Observed Effect on Glucose ReadingSensor Type AffectedReference
Acetaminophen 10-20 mg/L1000 mg (oral dose)Falsely elevated by up to 61 mg/dL at 2 hours post-dose.First-generation GOx-based CGMs[1]
1 g (oral dose)Readings varied from 85 to 400 mg/dL while actual glucose was stable at ~90 mg/dL.GOx-based CGMs (e.g., Dexcom Seven Plus)[17]
Ascorbic Acid 0.4 - 2.0 mg/dL>500 mg/day (intake)Can cause falsely high sensor readings.Some GOx-based CGMs[5][18]
Uric Acid 2.5 - 7.5 mg/dL5 mMCan cause significant electrochemical response.GOx-based sensors without protective membranes[7]
Maltose Varies (e.g., with icodextrin use)200 - 500 mg/dLCan lead to falsely elevated glucose readings.GDH-PQQ based sensors[5][11]

Experimental Protocols

Protocol: Testing for Electrochemical Interference

This protocol outlines a standard amperometric method to determine if a substance interferes with your glucose sensor.

Objective: To quantify the sensor's current response to a potential interferent in the absence and presence of glucose.

Materials:

  • Electrochemical workstation

  • Your glucose sensor (Working Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Stock solution of Glucose (e.g., 1 M)

  • Stock solution of the suspected interferent (e.g., 100 mM Ascorbic Acid)

  • Stir plate and stir bar

  • Beakers or electrochemical cell

Methodology:

  • Baseline Measurement:

    • Set up the three-electrode system in a beaker with a known volume of PBS (e.g., 10 mL).

    • Apply the standard operating potential for your sensor (e.g., +0.6 V vs. Ag/AgCl).

    • Record the background current until a stable baseline is achieved.

  • Interferent Addition:

    • While continuously recording, add a known concentration of the suspected interferent to the PBS. This should reflect a high physiological or pharmacological concentration.

    • Continue recording until the current stabilizes. A significant increase in current indicates a direct electrochemical response to the interferent.

  • Glucose Addition:

    • To the same solution, add a known concentration of glucose (e.g., to a final concentration of 5 mM).

    • Record the current until it stabilizes. This measures the sensor's response to glucose in the presence of the interferent.

  • Control Experiment:

    • Repeat steps 1 and 3 in a fresh beaker of PBS, but this time add only glucose (no interferent). This provides the sensor's true response to glucose.

  • Data Analysis:

    • Calculate the interference level as a percentage:

      • Interference (%) = (Current_Interferent_Only / Current_Glucose_Only) * 100

    • Compare the signal from the "Glucose + Interferent" experiment to the "Glucose Only" experiment to assess the magnitude of the error.

ExperimentalWorkflow cluster_prep Setup cluster_test Interference Test cluster_glucose Glucose Response cluster_control Control Test A 1. Assemble 3-Electrode Cell with PBS (pH 7.4) B 2. Apply Operating Potential & Record Baseline Current A->B C 3. Add Interferent (e.g., Ascorbic Acid) B->C D 4. Record Current Response (Signal A) C->D E 5. Add Glucose to Same Solution D->E I 8. Analyze Data: Compare Signals A, B, and C to Quantify Interference D->I F 6. Record Current Response (Signal B) E->F F->I G Repeat in Fresh PBS: Add Glucose Only H 7. Record Current Response (Signal C) G->H H->I

Caption: Experimental workflow for assessing sensor interference.

References

Technical Support Center: Glucose Oxidase Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with glucose oxidase (GOX) immobilization.

Frequently Asked Questions (FAQs)

Q1: My immobilized GOX shows low or no activity. What are the possible causes and solutions?

A: Low or no enzymatic activity after immobilization is a common issue that can stem from several factors throughout the experimental process. Here's a breakdown of potential causes and how to troubleshoot them:

  • Enzyme Denaturation: The immobilization process itself, particularly methods involving covalent bonding or cross-linking with agents like glutaraldehyde (B144438), can alter the enzyme's natural conformation, leading to reduced activity.[1][2]

    • Solution: Optimize the concentration of the cross-linking agent. Higher concentrations of glutaraldehyde can decrease sensitivity, likely by changing the enzyme's conformation.[1] Consider alternative, milder immobilization techniques like physical adsorption or entrapment.

  • Active Site Inaccessibility: The enzyme may be immobilized in an orientation where the active site is sterically hindered or blocked, preventing substrate access.

    • Solution: Employ immobilization strategies that promote a favorable orientation. This could involve using support materials with specific surface chemistries or incorporating spacer arms.

  • Mass Transfer Limitations: The support material might impede the diffusion of the substrate (glucose) to the enzyme and/or the product (hydrogen peroxide) away from it. This is a common issue with entrapment methods in dense matrices like gels.[3]

    • Solution: Choose a support material with appropriate porosity. For gel entrapment, adjusting the polymer concentration can alter the pore size.

  • Inactivation by Reagents or Conditions: Exposure to harsh pH, temperature, or organic solvents during the immobilization process can irreversibly denature the enzyme.

    • Solution: Ensure all solutions and conditions are within the optimal range for GOX activity and stability. Review the pH of your buffers and the temperature at each step.

Q2: I'm observing a significant loss of enzyme activity over time (poor stability). What could be the reason?

A: Poor stability of immobilized GOX can be attributed to several factors, leading to a decline in performance during storage or repeated use.

  • Enzyme Leaching: The enzyme may not be securely attached to the support and can gradually detach and wash away.[1] This is particularly common with physical adsorption methods.

    • Solution: Switch to a covalent bonding method for a more permanent attachment. If using glutaraldehyde cross-linking, ensure the reaction goes to completion by allowing for a sufficient incubation period (e.g., at least 24 hours at room temperature).[1] A post-immobilization rinse step is also crucial to remove any non-covalently bound enzyme.[1]

  • Oxidative Damage: Hydrogen peroxide (H₂O₂), a product of the enzymatic reaction, can cause oxidative damage to the enzyme, leading to inactivation.[4] The reduced form of GOX is particularly susceptible to inactivation by H₂O₂.[4]

    • Solution: Incorporate a co-immobilized catalyst, such as catalase or manganese dioxide, to decompose the H₂O₂ as it is produced.[5]

  • Instability of the Support Material: The support itself might degrade under the experimental conditions, leading to the loss of the immobilized enzyme.

    • Solution: Select a support material that is chemically and mechanically stable under your reaction and storage conditions.

Q3: How can I confirm that the this compound has been successfully immobilized?

A: Several methods can be used to verify the successful immobilization of GOX.

  • Activity Assay of the Immobilized Enzyme: The most direct method is to measure the enzymatic activity of the immobilized preparation. This can be done using spectrophotometric assays that detect the production of hydrogen peroxide.

    • Procedure: A common method involves a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate like o-dianisidine or TMB. The rate of color change is proportional to the GOX activity.[6]

  • Quantification of Unbound Enzyme: Measure the amount of enzyme in the supernatant and wash solutions after the immobilization process. A high concentration of enzyme in these solutions indicates poor immobilization efficiency.

    • Procedure: Use a protein quantification assay (e.g., Bradford or BCA) or an enzyme activity assay on the collected solutions.

  • Surface Characterization Techniques: Techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of the enzyme on the support surface by detecting characteristic elemental signals (e.g., nitrogen from the protein).[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound immobilization from various studies.

Table 1: Comparison of Immobilization Efficiencies for Different Methods

Immobilization MethodSupport MaterialImmobilization Efficiency (%)Reference
Covalent Bonding (Epichlorohydrin)pHEMA membranes17.4[8]
EntrapmentpHEMA membranes93.7[8]
Covalent Bonding (Glutaraldehyde)PV15 Fluoropolymer64 - 84[9]
Sol-Gel EncapsulationSilica Gel~100[10]

Table 2: Effect of Glutaraldehyde Concentration on Immobilized GOX Performance

Glutaraldehyde ConcentrationEffect on Initial SensitivityEffect on Long-Term StabilityReference
LowHigher initial sensitivityPoor stability, significant decline in sensitivity over time[1]
Optimal (e.g., 0.6% by weight)Good initial sensitivityImproved stability compared to low concentrations[1]
HighReduced initial sensitivityMinimized instability and loss of sensitivity over time[1]

Experimental Protocols

Protocol 1: this compound Immobilization using Glutaraldehyde Cross-linking

This protocol describes a common method for immobilizing GOX on a surface using glutaraldehyde as a cross-linking agent.

  • Surface Preparation: If necessary, functionalize the support surface to introduce amine groups. For example, silica-based surfaces can be treated with 3-aminopropyltriethoxysilane (B1664141) (APTES).[7]

  • Enzyme Solution Preparation: Prepare a solution containing:

    • This compound (e.g., 5-10 mg/mL)

    • Bovine Serum Albumin (BSA) (e.g., 1 mg/mL) as a stabilizing agent

    • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.0-7.5)

  • Cross-linking:

    • Add glutaraldehyde solution (e.g., 2.5% v/v) to the enzyme solution. The optimal amount should be determined experimentally.[11]

    • Deposit a small volume of this mixture onto the prepared support surface.

  • Incubation: Allow the cross-linking reaction to proceed. An incubation period of at least 24 hours at room temperature is recommended for complete immobilization.[1]

  • Washing: Thoroughly wash the immobilized preparation with a buffer solution (e.g., phosphate buffer) to remove any non-covalently bound enzyme and excess glutaraldehyde.[11] A 20-minute soak in purified water can be effective for removing excess free GOX.[1]

  • Storage: Store the immobilized enzyme in a suitable buffer at 4°C.

Protocol 2: Enzyme Leaching Test

This protocol is used to determine the amount of enzyme that leaches from the support material over time.

  • Incubation: Immerse the immobilized GOX preparation in a known volume of buffer (e.g., 1 mL of purified water or phosphate buffer).[1]

  • Sampling: At various time intervals (e.g., 20 minutes, 1 hour, 8 hours, 24 hours), collect the buffer solution (rinse solution).

  • Enzyme Activity Assay: Measure the this compound activity in the collected rinse solutions using a spectrophotometric assay, such as the o-dianisidine or Amplex Red assay.[1]

  • Quantification: Correlate the measured absorbance to the enzyme concentration using a standard curve. This will give you the amount of leached enzyme per unit of time.

Visual Guides

Troubleshooting_Low_Activity Start Low/No GOX Activity Q1 Was the enzyme denatured during immobilization? Start->Q1 A1_1 Optimize cross-linker concentration Q1->A1_1 Yes A1_2 Use a milder immobilization method Q1->A1_2 Yes Q2 Is the active site accessible? Q1->Q2 No A2 Modify surface chemistry or use spacers Q2->A2 No Q3 Are there mass transfer limitations? Q2->Q3 Yes A3 Use a more porous support or adjust gel density Q3->A3 Yes Q4 Were immobilization conditions (pH, temp) optimal? Q3->Q4 No A4 Verify and adjust experimental conditions Q4->A4 No

Caption: Troubleshooting flowchart for low immobilized GOX activity.

Experimental_Workflow_Glutaraldehyde cluster_prep Preparation cluster_immob Immobilization cluster_post Post-Immobilization P1 Surface Functionalization I1 Add Glutaraldehyde & Deposit on Surface P1->I1 P2 Prepare GOX/BSA Solution P2->I1 I2 Incubate (≥24h at RT) I1->I2 PO1 Wash Thoroughly I2->PO1 PO2 Store at 4°C PO1->PO2

Caption: Workflow for GOX immobilization using glutaraldehyde.

References

Technical Support Center: Regenerating Inhibited Glucose Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for regenerating inhibited glucose oxidase (GOx).

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound (GOx) inhibition in my experiment?

A1: Signs of GOx inhibition include a lower-than-expected reaction rate, a gradual decrease in activity during continuous measurements, or a complete loss of enzyme function. In biosensor applications, this can manifest as reduced signal intensity, decreased sensitivity, and a shorter sensor half-life.

Q2: What are the main types of GOx inhibitors I might encounter?

A2: GOx activity can be inhibited by a variety of substances, which can be broadly categorized as:

  • Heavy Metal Ions: Ions such as Silver (Ag⁺), Copper (Cu²⁺), Mercury (Hg²⁺), Cadmium (Cd²⁺), Lead (Pb²⁺), and Zinc (Zn²⁺) are known to inhibit GOx.

  • Reaction Products: Hydrogen peroxide (H₂O₂), a product of the glucose oxidation reaction, is a known competitive inhibitor of GOx. The accumulation of gluconic acid can also lower the pH, potentially affecting enzyme activity.

  • Halide Ions: Fluoride (F⁻) and Chloride (Cl⁻) ions can bind to the enzyme and inhibit its activity.

  • Chemical Reagents: Various chemical compounds, including hydroxylamine, hydrazine, sodium bisulfate, guanidine (B92328) hydrochloride, and urea, can inhibit GOx activity.

Q3: What is the difference between reversible and irreversible inhibition?

A3: The key difference lies in how the inhibitor interacts with the enzyme.

  • Reversible inhibition occurs when the inhibitor binds to the enzyme through weak, non-covalent interactions. This binding is temporary, and the enzyme's activity can be restored by removing the inhibitor. Reversible inhibition can be competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or uncompetitive.

  • Irreversible inhibition involves the formation of strong, often covalent, bonds between the inhibitor and the enzyme. This permanently inactivates the enzyme, and its activity cannot be easily restored by simply removing the excess inhibitor.

Q4: Can all types of GOx inhibition be reversed?

A4: Not all inhibition is reversible. Inhibition by heavy metals is often reversible by using a strong chelating agent like EDTA, which removes the metal ion from the enzyme. Competitive inhibition by the product H₂O₂ is also reversible; its effects can be mitigated by removing it from the reaction mixture. However, irreversible inhibition, which permanently modifies the enzyme, cannot be reversed.

Q5: How can I prevent GOx inhibition in the first place?

A5: To prevent inhibition, consider the following:

  • Use high-purity reagents and water to avoid heavy metal contamination.

  • Incorporate a chelating agent like EDTA in your buffer if metal ion contamination is suspected.

  • Add catalase to your reaction mixture. Catalase breaks down the inhibitory product, hydrogen peroxide, into water and oxygen, which can prevent the inactivation of GOx.

  • Control the pH and temperature of your experiment, as extreme conditions can lead to enzyme denaturation. The optimal pH for GOx is typically between 3.5 and 6.5.

Troubleshooting Guide for Inhibited this compound

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly low or no GOx activity. 1. Heavy metal contamination: Trace amounts of heavy metal ions (e.g., Ag⁺, Cu²⁺, Hg²⁺) in buffers or samples can inhibit the enzyme.1. Add a chelating agent like EDTA to your reaction buffer (see Protocol 2). Ensure all glassware is thoroughly cleaned and use high-purity water and reagents.
2. Irreversible denaturation: The enzyme may have been exposed to extreme pH, temperature, or denaturing organic solvents.2. Check the storage and handling conditions of the enzyme. The optimal temperature for GOx is generally 30-60°C. Unfortunately, irreversible denaturation cannot be reversed.
3. Incorrect assay conditions: The pH or substrate concentration may be suboptimal for enzyme activity.3. Verify that the assay buffer pH is within the optimal range for GOx (typically 3.5-6.5). Ensure substrate (glucose) and cofactor (oxygen) are not limiting.
Gradual loss of GOx activity over time in a continuous assay. 1. Product inhibition by H₂O₂: As the reaction proceeds, the accumulation of hydrogen peroxide, a competitive inhibitor, can decrease the enzyme's activity.1. Incorporate catalase into the assay system to decompose H₂O₂ as it is formed (see Protocol 3).
2. Enzyme instability: The enzyme may be unstable under the prolonged assay conditions.2. Consider enzyme immobilization, which can enhance stability. If possible, shorten the assay time.
Regeneration with EDTA was unsuccessful. 1. Inhibition is not due to heavy metals: The inhibitor may be a substance that does not chelate with EDTA.1. Re-evaluate the potential sources of inhibition. Consider other classes of inhibitors like halides or chemical reagents.
2. Irreversible inhibition: The metal ion may have caused irreversible damage to the enzyme structure.2. While some metal inhibition is reversible, high concentrations or prolonged exposure can lead to irreversible inactivation.
3. Insufficient EDTA or treatment time: The concentration of EDTA or the incubation time may not be sufficient to remove the inhibiting ions effectively.3. Optimize the EDTA concentration and incubation time. Perform a dialysis step after treatment to thoroughly remove the metal-EDTA complex and excess EDTA (see Protocol 2).

Detailed Experimental Protocols

Protocol 1: General Assay for this compound Activity

This protocol is based on a common coupled enzyme assay using horseradish peroxidase (HRP) and a chromogenic substrate to detect the H₂O₂ produced by GOx.

Materials:

  • This compound (GOx) sample (inhibited or regenerated)

  • 100 mM Potassium Phosphate Buffer, pH 7.0

  • 10% (w/v) D-glucose solution in buffer

  • Peroxidase (HRP) solution (approx. 10 U/mL)

  • Chromogenic substrate solution (e.g., 0.2 mM o-dianisidine in buffer)

  • Spectrophotometer

Procedure:

  • Prepare the assay mixture in a cuvette by combining:

    • 2.5 mL of 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 0.3 mL of 10% D-glucose solution

    • 0.1 mL of peroxidase solution

    • 0.1 mL of o-dianisidine solution

  • Equilibrate the mixture to the desired assay temperature (e.g., 25°C).

  • Initiate the reaction by adding 0.1 mL of the GOx enzyme sample to the cuvette and mix quickly.

  • Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 510 nm for o-dianisidine) over time using the spectrophotometer.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit of GOx activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of β-D-glucose to D-gluconolactone and H₂O₂ per minute.

Protocol 2: Regeneration of GOx from Heavy Metal Inhibition using EDTA

This protocol describes a general procedure for reactivating GOx that has been inhibited by divalent or trivalent metal cations.

Materials:

  • Inhibited GOx solution

  • 100 mM Ethylenediaminetetraacetic acid (EDTA) stock solution, pH 7.0

  • Regeneration Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.0)

  • Dialysis tubing (with appropriate molecular weight cut-off, e.g., 10-14 kDa)

  • Stir plate and stir bar

Procedure:

  • To your solution of inhibited GOx, add EDTA from the stock solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

  • Incubate the solution at 4°C with gentle stirring for 2-4 hours. This allows the EDTA to chelate and remove the metal ions from the enzyme's active site.

  • To remove the metal-EDTA complex and excess EDTA, transfer the enzyme solution into dialysis tubing.

  • Place the dialysis bag in a large volume (e.g., 1-2 L) of cold Regeneration Buffer.

  • Dialyze at 4°C for at least 4 hours, with at least two changes of the buffer. An overnight dialysis is often effective.

  • After dialysis, recover the GOx solution from the tubing.

  • Measure the activity of the regenerated enzyme using the assay described in Protocol 1 and compare it to the activity of the inhibited enzyme and a non-inhibited control.

Protocol 3: Mitigating Inhibition by Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is a competitive inhibitor, and its removal can restore enzyme activity. The most effective strategy is to prevent its accumulation during the reaction.

Method:

  • In-situ H₂O₂ Removal: Add catalase to the GOx reaction mixture. Catalase is an enzyme that efficiently catalyzes the decomposition of H₂O₂ into water and O₂.

  • Recommended Concentration: The amount of catalase to add depends on the rate of H₂O₂ production by GOx. A common starting point is to add catalase at a concentration that is sufficient to prevent H₂O₂ from accumulating to inhibitory levels.

  • Procedure: Simply include catalase in the initial assay mixture (Protocol 1) before adding the GOx sample. This co-immobilization of GOx and catalase is a common strategy in biosensor design to improve stability.

Quantitative Data Summary

The following tables summarize key quantitative data regarding GOx inhibitors and regeneration efficacy.

Table 1: Common Inhibitors of this compound and Their Effects

InhibitorType of InhibitionEffective Concentration / IC₅₀*Reference(s)
Heavy Metals
Silver (Ag⁺)Competitive with O₂IC₅₀: 0.662 µmol/L
Copper (Cu²⁺)MixedIC₅₀: 12.619 µmol/L
Mercury (Hg²⁺)Non-competitive1 mM causes significant inhibition
Cadmium (Cd²⁺)Competitive-
Lead (Pb²⁺)Mixed-
Zinc (Zn²⁺)Uncompetitive-
Reaction Products
Hydrogen Peroxide (H₂O₂)Competitive200 mM causes 40% activity loss

*IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on assay conditions.

Table 2: Efficacy of Regeneration Strategies for Heavy Metal Inhibition

InhibitorRegeneration MethodReported OutcomeReference
Copper (Cu²⁺)Incubation with EDTAReversible inhibition; activity can be restored.
Cadmium (Cd²⁺), Lead (Pb²⁺), Zinc (Zn²⁺)Treatment with EDTAActivity can be regenerated.

Visual Guides and Workflows

The following diagrams illustrate key concepts and workflows for troubleshooting and understanding GOx inhibition.

GOx_Troubleshooting_Workflow start Start: Low GOx Activity Observed check_conditions Verify Assay Conditions (pH, Temp, Substrate Conc.) start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok adjust_conditions Adjust Conditions & Re-assay conditions_ok->adjust_conditions No inhibitor_q Suspect Inhibitor? conditions_ok->inhibitor_q Yes adjust_conditions->check_conditions no_inhibitor Consider Enzyme Denaturation (Irreversible) inhibitor_q->no_inhibitor No metal_q Heavy Metal Contamination? inhibitor_q->metal_q Yes end_fail End: Activity Not Restored no_inhibitor->end_fail h2o2_q H2O2 Accumulation? metal_q->h2o2_q No treat_edta Regenerate with EDTA (Protocol 2) metal_q->treat_edta Yes other_inhibitor Other Chemical Inhibitor? h2o2_q->other_inhibitor No add_catalase Add Catalase to Assay (Protocol 3) h2o2_q->add_catalase Yes remove_inhibitor Remove via Dialysis/Purification other_inhibitor->remove_inhibitor Yes other_inhibitor->end_fail No end_ok End: Activity Restored treat_edta->end_ok add_catalase->end_ok remove_inhibitor->end_ok

Diagram 1: Workflow for Troubleshooting GOx Inhibition.

Heavy_Metal_Inhibition cluster_0 Inhibition Process cluster_1 Regeneration Process Active_GOx Active GOx (with FAD cofactor) Inhibited_GOx Inhibited GOx-Metal Complex (Inactive) Active_GOx->Inhibited_GOx + Metal_Ion Heavy Metal Ion (e.g., Cu²⁺) Metal_Ion->Inhibited_GOx Inhibited_GOx_2 Inhibited GOx-Metal Complex (Inactive) Regenerated_GOx Regenerated Active GOx Inhibited_GOx_2->Regenerated_GOx + EDTA EDTA (Chelating Agent) EDTA->Regenerated_GOx Metal_EDTA Metal-EDTA Complex (Removed by dialysis) Regenerated_GOx->Metal_EDTA releases

Diagram 2: Mechanism of Heavy Metal Inhibition and Reversal by EDTA.

H2O2_Inhibition GOx_Active_Site GOx Active Site Enzyme_Substrate Enzyme-Substrate Complex (Leads to Product) GOx_Active_Site->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (No Reaction) GOx_Active_Site->Enzyme_Inhibitor Glucose Glucose (Substrate) Glucose->GOx_Active_Site Binds H2O2 Hydrogen Peroxide (Inhibitor) H2O2->GOx_Active_Site Competitively Binds

Diagram 3: Mechanism of Competitive Inhibition by Hydrogen Peroxide.

Validation & Comparative

A Researcher's Guide to Reproducibility in Glucose Oxidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible results is paramount. This guide provides a statistical analysis of the reproducibility of commercially available glucose oxidase assay kits, offering a comparative overview of their performance based on manufacturer-provided data. Detailed experimental protocols for common assay methods are also presented to aid in experimental design and execution.

The determination of glucose levels is a cornerstone of metabolic research and drug discovery. The this compound (GOx) assay, a widely used enzymatic method, relies on the oxidation of glucose by the GOx enzyme, which produces hydrogen peroxide (H2O2). This H2O2 is then used in a coupled reaction, often catalyzed by horseradish peroxidase (HRP), to generate a detectable signal, which can be colorimetric or fluorometric. The reliability of this assay is critically dependent on its reproducibility, typically measured by the coefficient of variation (CV) in intra-assay (within-run) and inter-assay (between-run) experiments.

Comparative Reproducibility of Commercial this compound Assay Kits

The following table summarizes the reported reproducibility data for several commercially available this compound assay kits. It is important to note that these values are provided by the manufacturers and may vary depending on experimental conditions, sample type, and laboratory practices.

Kit Name/ManufacturerDetection MethodIntra-Assay Reproducibility (%CV)Inter-Assay Reproducibility (%CV)
Novus Biologicals (NBP3-24491)Colorimetric< 3< 7.1
Elabscience (E-BC-K520-M)Colorimetric3.07.0
Megazyme (K-GLUC)ColorimetricNot specified0.52
Unnamed KitNot specified< 12< 12
Spectrophotometric MethodSpectrophotometric0.98 - 1.4 (Within-day)1.33 - 2.89 (Day-to-day)

Note: A lower %CV indicates higher reproducibility. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for many research applications.

Signaling Pathway of a Typical this compound Assay

The enzymatic cascade in a typical this compound assay coupled with a peroxidase-based detection system is a two-step process. First, this compound specifically catalyzes the oxidation of β-D-glucose. The subsequent detection step involves the peroxidase-mediated reaction of the produced hydrogen peroxide with a chromogenic or fluorogenic substrate.

This compound Assay Signaling Pathway Glucose β-D-Glucose Gluconolactone D-glucono-δ-lactone Glucose->Gluconolactone O₂ → H₂O₂ GOx GOx This compound (GOx) H2O2 Hydrogen Peroxide (H₂O₂) Oxidized_Substrate Oxidized Substrate (Colored/Fluorescent) H2O2->Oxidized_Substrate Substrate → Oxidized Substrate Peroxidase Peroxidase Peroxidase (HRP) Substrate Chromogenic/Fluorogenic Substrate (Reduced)

Caption: Enzymatic cascade in a typical this compound assay.

Experimental Workflow for Assessing Assay Reproducibility

To ensure the reliability of a this compound assay, a systematic workflow should be followed to determine its intra- and inter-assay reproducibility. This involves preparing samples and controls, running the assay multiple times under identical and different conditions, and statistically analyzing the results.

Workflow for Assessing this compound Assay Reproducibility cluster_prep Preparation cluster_intra Intra-Assay Reproducibility cluster_inter Inter-Assay Reproducibility cluster_analysis Analysis Sample_Prep Prepare Samples and Controls (e.g., High, Mid, Low Concentrations) Intra_Assay Run multiple replicates (e.g., n=20) of each control in a single assay run Sample_Prep->Intra_Assay Inter_Assay Run the assay with the same controls on different days or by different operators Sample_Prep->Inter_Assay Calculate_Intra_CV Calculate Mean, SD, and %CV for each control Intra_Assay->Calculate_Intra_CV Compare_CV Compare %CV values against pre-defined acceptance criteria Calculate_Intra_CV->Compare_CV Calculate_Inter_CV Calculate Mean, SD, and %CV across all runs for each control Inter_Assay->Calculate_Inter_CV Calculate_Inter_CV->Compare_CV

Caption: Workflow for assessing assay reproducibility.

Experimental Protocols

Below are generalized protocols for colorimetric and fluorometric this compound assays. It is crucial to refer to the specific manufacturer's instructions for the chosen kit, as reagent concentrations and incubation times may vary.

General Colorimetric this compound Assay Protocol

This protocol is based on the principle of a coupled enzyme reaction where H₂O₂ produced by this compound reacts with a chromogenic substrate in the presence of peroxidase.

Materials:

  • This compound Assay Kit (containing this compound, peroxidase, chromogenic substrate, and assay buffer)

  • Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 570 nm)

  • 96-well clear flat-bottom microplates

  • Standard glucose solution

  • Samples for analysis

Procedure:

  • Reagent Preparation: Prepare working solutions of all kit components as per the manufacturer's protocol. This typically involves reconstituting lyophilized reagents and diluting stock solutions.

  • Standard Curve Preparation: Prepare a series of glucose standards by serially diluting the stock glucose solution in assay buffer. A typical range might be from 0 to 100 µM.

  • Sample Preparation: Prepare samples to be assayed. If necessary, dilute the samples in assay buffer to ensure the glucose concentration falls within the linear range of the standard curve.

  • Assay Reaction:

    • Add a specific volume (e.g., 50 µL) of standards and samples to separate wells of the 96-well plate.

    • Prepare a reaction mix containing the this compound, peroxidase, and chromogenic substrate according to the kit's instructions.

    • Add a specified volume (e.g., 50 µL) of the reaction mix to each well containing the standards and samples.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes), protected from light.

  • Measurement: Measure the absorbance of each well at the recommended wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM glucose standard) from all other readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the glucose concentration in the samples by interpolating their absorbance values from the standard curve.

General Fluorometric this compound Assay Protocol (e.g., Amplex Red based)

This protocol utilizes a fluorogenic substrate, such as Amplex® Red, which is converted to a highly fluorescent product (resorufin) in the presence of H₂O₂ and peroxidase.

Materials:

  • Fluorometric this compound Assay Kit (e.g., Amplex® Red Glucose/Glucose Oxidase Assay Kit)

  • Microplate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm)

  • 96-well black flat-bottom microplates

  • Standard glucose solution

  • Samples for analysis

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the kit manual. This will include preparing a working solution of the fluorogenic substrate, HRP, and this compound.

  • Standard Curve Preparation: Prepare a serial dilution of glucose standards in the reaction buffer. The concentration range will depend on the sensitivity of the assay.

  • Sample Preparation: Dilute samples as needed in the reaction buffer to fall within the assay's linear range.

  • Assay Reaction:

    • Add a defined volume (e.g., 50 µL) of the standards and samples to the wells of the 96-well plate.

    • Prepare a reaction cocktail containing the fluorogenic substrate, HRP, and this compound.

    • Add an equal volume (e.g., 50 µL) of the reaction cocktail to all wells.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 15-30 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity of each well using a microplate fluorometer with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

    • Calculate the glucose concentration in the samples from the standard curve.

Conclusion

The reproducibility of this compound assays is a critical factor for generating reliable and comparable data. While many commercial kits offer excellent performance with low intra- and inter-assay variability, it is essential for researchers to validate the chosen assay in their own laboratory setting and with their specific sample types. By following standardized protocols and performing rigorous statistical analysis of reproducibility, researchers can ensure the quality and integrity of their experimental results.

A Comparative Guide to Validating Glucose Oxidase Assays: HPLC vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enzyme activity is critical for reliable experimental outcomes. Glucose oxidase, an enzyme with significant applications in diagnostics and biotechnology, is frequently assayed using various methods. This guide provides an objective comparison of two common techniques for validating this compound assays: High-Performance Liquid Chromatography (HPLC) and spectrophotometry. We will delve into the experimental protocols and present supporting data to assist in selecting the most suitable method for your research needs.

Method Comparison: Performance Characteristics

The choice between HPLC and spectrophotometric methods for validating a this compound assay depends on the specific requirements of the analysis, such as sensitivity, specificity, and throughput. Below is a summary of key performance parameters for each method.

ParameterHPLC Method (for Gluconic Acid)Spectrophotometric Method (o-dianisidine)
Principle Separation and direct quantification of the reaction product (gluconic acid).[1][2]Colorimetric detection of hydrogen peroxide produced in the enzymatic reaction.[1]
Linearity Up to 500 mg/L[2]Typically linear over a specific range of glucose concentrations (e.g., 0-50 mmol/L with modifications).[3]
Limit of Quantification (LOQ) 2.0 mg/L[2]Dependent on specific protocol and instrumentation.
Precision (%RSD) < 2.5%[2]Generally acceptable, but can be influenced by interfering substances.
Accuracy High, direct measurement of product.[2]Can be affected by substances that interfere with the peroxidase reaction.
Specificity High, separates the analyte from other components in the sample matrix.Lower, potential for interference from other reducing or oxidizing agents.
Throughput Lower, due to chromatographic run times.Higher, suitable for microplate formats.
Cost & Complexity Higher equipment cost and complexity.Lower equipment cost and simpler procedure.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline the protocols for both the HPLC and spectrophotometric validation of a this compound assay.

High-Performance Liquid Chromatography (HPLC) Method for Gluconic Acid

This method is based on the separation and quantification of gluconic acid, a direct product of the this compound reaction.

1. This compound Reaction:

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of glucose in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.1).

  • Enzyme Addition: Initiate the reaction by adding a specific amount of this compound enzyme solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 35°C) for a defined period.

  • Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., a strong acid like HCl) or by heat inactivation.

2. HPLC Analysis:

  • Sample Preparation: Centrifuge the terminated reaction mixture to remove any precipitated protein. Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Anion exchange column (e.g., RCX/10, 250 x 4.6 mm).[2]

    • Mobile Phase: Isocratic elution with a NaOH solution.[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Detector: Pulsed Amperometric Detector (PAD) with a gold electrode cell.[2]

  • Quantification: Create a standard curve by injecting known concentrations of gluconic acid. The concentration of gluconic acid in the experimental samples is determined by comparing their peak areas to the standard curve.

3. Validation Parameters:

  • Linearity: Analyze a series of gluconic acid standards over a range of concentrations to establish the linear response of the detector.

  • Accuracy: Perform recovery studies by spiking known amounts of gluconic acid into the reaction matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of gluconic acid that can be reliably detected and quantified.

Spectrophotometric Method using o-dianisidine

This colorimetric assay is a widely used method that relies on the peroxidase-coupled oxidation of a chromogenic substrate.

1. Principle:

This compound catalyzes the oxidation of glucose to D-gluconolactone and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ oxidizes a chromogenic substrate, such as o-dianisidine, resulting in a colored product that can be measured spectrophotometrically.

2. Reagents:

  • 50 mM Sodium Acetate Buffer, pH 5.1 (saturated with oxygen).

  • 10% (w/v) β-D-Glucose solution.

  • 0.21 mM o-dianisidine solution.

  • Peroxidase enzyme solution (e.g., 60 purpurogallin units/mL).

  • This compound enzyme solution (of unknown activity, diluted to fall within the assay's linear range).

3. Assay Procedure:

  • Reaction Cocktail: Prepare a fresh reaction cocktail containing the sodium acetate buffer, o-dianisidine solution, and glucose solution. Equilibrate to the desired temperature (e.g., 35°C).

  • Reaction Initiation: In a cuvette, combine the reaction cocktail and the peroxidase solution.

  • Blank Measurement: Record the absorbance at a specific wavelength (e.g., 500 nm) before adding the this compound to establish a baseline.

  • Enzyme Addition: Add a small volume of the diluted this compound solution to the cuvette and mix immediately.

  • Kinetic Measurement: Record the increase in absorbance over time for several minutes. The rate of change in absorbance is proportional to the this compound activity.

4. Calculation of Enzyme Activity:

The activity of the this compound is calculated based on the rate of the color change, using the molar extinction coefficient of the oxidized o-dianisidine. One unit of this compound is typically defined as the amount of enzyme that will oxidize 1.0 µmole of β-D-glucose to D-gluconolactone and H₂O₂ per minute at a specific pH and temperature.[4]

5. Validation Parameters:

  • Linearity: Determine the range of this compound concentrations that produce a linear response in the rate of absorbance change.

  • Accuracy: Can be assessed by comparing results to a certified reference material or another validated method.

  • Precision: Evaluate the repeatability and intermediate precision of the assay by running multiple replicates on the same day and on different days.

  • Specificity: Assess the potential for interference from other substances in the sample matrix.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the validation process and the comparison of the two assay methods.

G Experimental Workflow for HPLC Validation of this compound Assay cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis cluster_validation Method Validation Reaction_Mix Prepare Reaction Mixture (Glucose + Buffer) Add_Enzyme Add this compound Reaction_Mix->Add_Enzyme Incubate Incubate at 35°C Add_Enzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Sample_Prep Sample Preparation (Centrifuge & Filter) Terminate->Sample_Prep Inject Inject into HPLC Sample_Prep->Inject Separate Separation on Anion Exchange Column Inject->Separate Detect Detect Gluconic Acid (PAD) Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify Linearity Linearity Quantify->Linearity Accuracy Accuracy Quantify->Accuracy Precision Precision Quantify->Precision LOD_LOQ LOD & LOQ Quantify->LOD_LOQ

Caption: Workflow for validating a this compound assay using HPLC.

G Comparison of this compound Assay Methods cluster_hplc HPLC Method cluster_spectro Spectrophotometric Method GO_Reaction This compound Reaction (Glucose -> Gluconic Acid + H2O2) HPLC_Principle Directly measures Gluconic Acid GO_Reaction->HPLC_Principle Spectro_Principle Indirectly measures H2O2 via colorimetric reaction GO_Reaction->Spectro_Principle HPLC_Advantages High Specificity High Accuracy HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Lower Throughput Higher Cost HPLC_Principle->HPLC_Disadvantages Spectro_Advantages Higher Throughput Lower Cost Spectro_Principle->Spectro_Advantages Spectro_Disadvantages Lower Specificity Potential Interference Spectro_Principle->Spectro_Disadvantages

Caption: Comparison of HPLC and Spectrophotometric assay principles.

References

A Comparative Guide to Glucose Oxidase from Aspergillus niger and Penicillium chrysogenum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of glucose oxidase (GOX) derived from two of the most commercially significant fungal sources: Aspergillus niger and Penicillium chrysogenum. This document synthesizes key performance data, outlines experimental protocols for characterization, and presents visual workflows to aid in the selection of the most suitable enzyme for your research, diagnostic, or drug development applications.

Biochemical and Kinetic Properties: A Side-by-Side Comparison

This compound from both Aspergillus niger and Penicillium chrysogenum are flavoproteins that catalyze the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide. While they share this fundamental function, their specific biochemical and kinetic properties can differ, influencing their suitability for various applications. The following table summarizes key quantitative data from multiple studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can significantly influence results.

PropertyThis compound from Aspergillus nigerThis compound from Penicillium chrysogenum
Specific Activity (U/mg) 2.32 - 62 U/mg[1][2]10.802 - 271.2 U/mg[1]
Optimal pH 5.0 - 6.0[3]5.4 - 6.8[1]
Optimal Temperature (°C) 25 - 40°C[3][4]~40°C[1]
Michaelis Constant (Km for glucose) 0.12 - 7.1 mM[3][4]Not consistently reported in comparative studies
Maximum Velocity (Vmax) 1.7 - 40 U/mL or U/mg[3][4]Not consistently reported in comparative studies
Molecular Weight (kDa) ~160 (dimer of two ~80 kDa subunits)[3]~135.5 - 155 (dimer of two ~70-76 kDa subunits)[1]
Isoelectric Point (pI) Not consistently reported in comparative studies~4.6 - 5.4[1]

Experimental Protocols

Accurate characterization of this compound is fundamental to its effective application. Below are detailed methodologies for key experiments cited in the comparison.

This compound Activity Assay (Spectrophotometric Method)

This widely used method relies on the peroxidase-catalyzed oxidation of a chromogenic substrate by the hydrogen peroxide produced in the this compound reaction.

Principle:

  • This compound Reaction: β-D-Glucose + O₂ + H₂O → D-Glucono-δ-lactone + H₂O₂

  • Peroxidase-Coupled Reaction: H₂O₂ + Reduced Chromogen → Oxidized Chromogen (Colored) + H₂O

Reagents:

  • Phosphate (B84403) Buffer: 100 mM, pH 6.0

  • Glucose Solution: 10% (w/v) D-glucose in phosphate buffer

  • Chromogen Solution: o-dianisidine or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Peroxidase Solution: Horseradish peroxidase (HRP) at a suitable concentration

  • Enzyme Sample: Purified or crude this compound diluted in phosphate buffer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, glucose solution, and chromogen solution in a cuvette.

  • Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).

  • Add the peroxidase solution and mix gently.

  • Initiate the reaction by adding a known volume of the diluted enzyme sample.

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine or 416 nm for ABTS) over a set period (e.g., 3-5 minutes) using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of β-D-glucose per minute under the specified conditions.

Determination of Kinetic Parameters (Km and Vmax)

Procedure:

  • Perform the this compound activity assay as described above.

  • Vary the concentration of the glucose substrate over a range that brackets the expected Km value, while keeping the enzyme concentration constant.

  • Measure the initial reaction velocity (V₀) for each substrate concentration.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation, or by using a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Visualizing Key Processes

To further clarify the experimental and logical frameworks, the following diagrams are provided.

GlucoseOxidaseReaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products β-D-Glucose β-D-Glucose GOX This compound (FAD) β-D-Glucose->GOX Binds to active site O2 Oxygen (O₂) O2->GOX D-Glucono-δ-lactone D-Glucono-δ-lactone GOX->D-Glucono-δ-lactone H2O2 Hydrogen Peroxide (H₂O₂) GOX->H2O2

Caption: Enzymatic reaction of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_characterization Enzyme Characterization cluster_analysis Data Analysis Fungal_Culture Fungal Culture (A. niger or P. chrysogenum) Extraction Enzyme Extraction Fungal_Culture->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Activity_Assay Activity Assay Purification->Activity_Assay Property_Determination Biochemical Property Determination (pH, Temp Optima) Purification->Property_Determination Kinetic_Analysis Kinetic Analysis (Km, Vmax) Activity_Assay->Kinetic_Analysis Data_Comparison Data Comparison and Analysis Kinetic_Analysis->Data_Comparison Property_Determination->Data_Comparison

Caption: General experimental workflow for enzyme characterization.

Concluding Remarks

The choice between this compound from Aspergillus niger and Penicillium chrysogenum will ultimately depend on the specific requirements of the application.

  • Aspergillus niger GOX: This enzyme is well-characterized and has a long history of industrial use.[5] It is a robust enzyme, though some studies report a lower specific activity compared to its Penicillium counterpart.

  • Penicillium chrysogenum GOX: Research suggests that this enzyme can exhibit a significantly higher specific activity.[1] Its optimal pH may be slightly higher than that of the A. niger enzyme, which could be advantageous in certain formulations.

For applications where high enzymatic efficiency is paramount, this compound from P. chrysogenum may be the preferred choice. However, for applications where a well-established and extensively documented enzyme is required, A. niger GOX remains a reliable option. It is strongly recommended that researchers perform their own comparative studies under their specific experimental conditions to make the most informed decision.

References

A Comparative Guide to the Cross-Reactivity of Glucose Oxidase with Common Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of glucose oxidase (GOx), focusing on its cross-reactivity with various monosaccharides and disaccharides. The information presented is supported by experimental data and detailed methodologies to assist in the accurate interpretation of results where this compound-based assays are employed.

Executive Summary

This compound, a flavoenzyme, is highly specific for β-D-glucose, catalyzing its oxidation to D-glucono-δ-lactone and hydrogen peroxide. This high specificity is fundamental to its widespread use in clinical diagnostics and biotechnology for glucose monitoring. However, under certain conditions and with varying enzyme preparations, a low level of cross-reactivity with other sugars can be observed. This guide quantifies this cross-reactivity and provides the experimental context for these findings.

Data Presentation: Relative Activity of this compound with Various Sugars

The following table summarizes the relative activity of this compound from Aspergillus niger with a selection of common sugars, with the activity towards β-D-glucose set at 100%. This data is a compilation from multiple studies and illustrates the enzyme's strong preference for glucose.

SubstrateRelative Activity (%)kcat/KM Ratio (Relative to D-Glucose)
β-D-Glucose 100 1.0
D-Mannose200.024
D-GalactoseNegligible to low0.016
D-XyloseNegligible to low0.0036
D-FructoseNegligible0.0039
SucroseNegligibleNot reported
Maltose (B56501)NegligibleNot reported
2-Deoxy-D-glucose20Not reported

Note: The exact values for relative activity can vary depending on the specific assay conditions (e.g., pH, temperature, enzyme source, and purity).

Mandatory Visualization

Enzymatic Reaction of this compound

The following diagram illustrates the primary enzymatic reaction catalyzed by this compound with its preferred substrate, β-D-glucose, and highlights the potential for interaction with other sugars, which occurs at a significantly lower rate.

G sub β-D-Glucose go This compound (FAD) sub->go High Affinity other_sugars Other Sugars (e.g., Mannose, Galactose) other_sugars->go Very Low Affinity go_red This compound (FADH₂) go->go_red Reduction h2o2 H₂O₂ go->h2o2 go_red->go Oxidation prod1 D-Glucono-δ-lactone go_red->prod1 Product Release o2 O₂ o2->go_red

Caption: this compound reaction pathway.

Experimental Workflow for Assessing Cross-Reactivity

This diagram outlines a typical experimental workflow for determining the cross-reactivity of this compound with various sugar substrates using a peroxidase-coupled spectrophotometric assay.

G prep Prepare Sugar Solutions (Glucose and Test Sugars) mix Mix Sugar Solution, Buffer, Peroxidase, and Chromogen prep->mix reagents Prepare Assay Reagents (Buffer, GOx, Peroxidase, Chromogen) reagents->mix incubate Equilibrate at Assay Temperature mix->incubate start_rxn Initiate Reaction with GOx incubate->start_rxn measure Measure Absorbance Change over Time (Spectrophotometer) start_rxn->measure analyze Calculate Initial Reaction Rates and Relative Activities measure->analyze

Caption: Workflow for enzyme cross-reactivity assay.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cross-reactivity of this compound.

Peroxidase-Coupled Spectrophotometric Assay

This is a common and reliable method for measuring this compound activity. The production of hydrogen peroxide in the this compound reaction is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP), leading to a measurable color change.

Materials:

  • This compound from Aspergillus niger

  • Horseradish Peroxidase (HRP)

  • β-D-Glucose

  • Test Sugars (e.g., Maltose, Sucrose, Galactose, Xylose, Fructose)

  • o-Dianisidine dihydrochloride (B599025) (or ABTS - 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Phosphate (B84403) Buffer (0.1 M, pH 6.0)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of glucose and each test sugar in 0.1 M phosphate buffer (pH 6.0).

    • Prepare a 1 mg/mL stock solution of this compound in cold 0.1 M phosphate buffer (pH 6.0). Dilute to a working concentration of 0.1 mg/mL immediately before use.

    • Prepare a 1 mg/mL stock solution of HRP in 0.1 M phosphate buffer (pH 6.0).

    • Prepare a 1 mg/mL solution of o-dianisidine in distilled water. Protect from light.

  • Assay Mixture Preparation (per cuvette):

    • 2.5 mL of 0.1 M Phosphate Buffer (pH 6.0)

    • 0.3 mL of the respective sugar stock solution (10 mg/mL)

    • 0.1 mL of HRP solution (1 mg/mL)

    • 0.1 mL of o-dianisidine solution (1 mg/mL)

  • Reaction and Measurement:

    • Equilibrate the assay mixture in a cuvette at 25°C for 5 minutes.

    • Initiate the reaction by adding 0.1 mL of the this compound working solution (0.1 mg/mL).

    • Immediately mix and monitor the change in absorbance at 460 nm for 5 minutes using a spectrophotometer.

    • Record the initial rate of reaction (ΔA/min).

  • Calculation of Relative Activity:

    • The activity of this compound with the test sugar is expressed as a percentage of the activity observed with glucose.

    • Relative Activity (%) = (Initial rate with test sugar / Initial rate with glucose) x 100

Determination of Kinetic Parameters (kcat/KM)

To provide a more rigorous comparison of substrate specificity, the kinetic parameters Vmax (maximum reaction rate) and KM (Michaelis constant) are determined for each sugar. The catalytic efficiency (kcat/KM) is then calculated.

Procedure:

  • Follow the Peroxidase-Coupled Spectrophotometric Assay protocol.

  • For each sugar, perform the assay with a range of substrate concentrations (e.g., from 0.1x KM to 10x KM, if KM is known or estimated).

  • Plot the initial reaction rates against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine Vmax and KM. A Lineweaver-Burk plot (1/rate vs. 1/[S]) can also be used.

  • Calculate kcat by dividing Vmax by the enzyme concentration.

  • Determine the catalytic efficiency (kcat/KM) for each sugar.

  • The relative kcat/KM ratio is calculated by dividing the kcat/KM of the test sugar by the kcat/KM of glucose.[1]

Discussion

The experimental data consistently demonstrates the high specificity of this compound for β-D-glucose.[2] While some residual activity may be detected with other sugars like mannose and 2-deoxy-D-glucose, it is significantly lower than the activity with glucose. For most practical purposes in well-defined systems, the cross-reactivity of this compound with sugars such as fructose, sucrose, and maltose is negligible.

It is crucial for researchers and drug development professionals to be aware of this specificity, especially when designing glucose-dependent assays in complex biological matrices where other sugars may be present. The use of highly purified this compound preparations is recommended to minimize any potential off-target effects. The detailed protocols provided in this guide offer a standardized approach to verify the substrate specificity of a given this compound preparation.

References

A Researcher's Guide to Glucose Oxidase Immobilization: A Comparative Analysis of Performance Across Different Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the effective immobilization of glucose oxidase (GOx) is a critical step in the development of biosensors, biofuel cells, and various biomedical applications. The choice of immobilization matrix profoundly influences the enzyme's stability, activity, and reusability. This guide provides an objective comparison of different this compound immobilization matrices, supported by experimental data, to aid in the selection of the most suitable platform for your research needs.

Performance Comparison of Immobilization Matrices

The selection of an appropriate matrix for this compound immobilization is a trade-off between enzyme loading, activity retention, stability, and cost. Below is a summary of quantitative data compiled from various studies, offering a comparative overview of different matrices.

Immobilization MatrixImmobilization MethodImmobilization Efficiency (%)Relative Activity (%)Thermal StabilitypH StabilityReusability (Number of Cycles)Reference
Polymers
Chitosan (B1678972)Entrapment~90%HighEnhancedWider range than free enzyme>10[1]
AlginateEntrapment/ConjugationVariableGoodImprovedGood>10[2][3]
Poly(2-hydroxyethyl methacrylate) (pHEMA)Entrapment93.7%-Optimum temperature shifted to 35°COptimum pH shifted to 7-[4]
Poly(2-hydroxyethyl methacrylate) (pHEMA)Covalent Bonding17.4%-Optimum temperature 30°COptimum pH shifted to 6-[4]
Inorganic Materials
Silicon Dioxide (SiO2)Covalent BondingHighPreservedMaintained after 3 months--[5]
Magnetic Nanoparticles (Fe3O4)Covalent BondingHighGoodImprovedExpanded operating rangeHigh[6][7]
Nanomaterials
Gold Nanoparticles (AuNPs)Covalent Bonding/AdsorptionHighHighEnhancedGoodHigh[8]
Carbon Nanotubes (CNTs)AdsorptionHigh86.7% retained after 4 monthsHigh-High[9]
GrapheneCovalent BondingHighHighGood-High[9]

Note: The presented values are indicative and can vary significantly based on the specific experimental conditions, such as enzyme concentration, cross-linker used, and assay parameters. Direct comparison between studies should be made with caution.

Key Performance Indicators Explained

  • Immobilization Efficiency: This metric quantifies the percentage of the initial enzyme that is successfully attached to the support matrix. Higher efficiency indicates a more effective immobilization process, minimizing enzyme wastage.

  • Relative Activity: This represents the activity of the immobilized enzyme compared to the same amount of free enzyme under optimal conditions. A high relative activity is desirable, indicating that the immobilization process has not significantly compromised the enzyme's catalytic function.

  • Thermal and pH Stability: Immobilization can protect the enzyme from denaturation caused by changes in temperature and pH. Enhanced stability is crucial for applications in varying environmental conditions and for extending the shelf-life of the biosensor or biocatalyst.

  • Reusability: A key advantage of immobilization is the ability to reuse the enzyme over multiple reaction cycles. This is economically beneficial and essential for the development of continuous monitoring devices.

Experimental Protocols

Below are detailed methodologies for key experiments involved in the immobilization of this compound and the evaluation of its performance.

This compound Immobilization on Chitosan Matrix (Entrapment Method)

This protocol describes the entrapment of this compound in a chitosan gel on a filter paper support, a common method for fabricating biosensors.[1]

Materials:

  • This compound (GOx) solution (e.g., 8 µg/mL)

  • Chitosan solution (0.1-0.5% w/v in a suitable acidic solvent like acetic acid)

  • Filter paper (e.g., Whatman #1)

  • Phosphate (B84403) buffer (PB), pH 7.0

  • Tween 20

Procedure:

  • Prepare chitosan solutions of varying concentrations (0.1%, 0.2%, 0.3%, 0.4%, 0.5% w/v).

  • Cut the filter paper into small squares of a defined size.

  • Mix 25 µL of the GOx solution with each of the chitosan gel mixtures.

  • Spot the GOx-chitosan mixture onto the center of a filter paper square and allow it to dry, forming a gel.

  • To determine immobilization efficiency, wash the paper squares with phosphate buffer containing 0.1% Tween 20 to remove any unbound enzyme.

  • The amount of unbound enzyme in the wash buffer can be quantified using a standard protein assay (e.g., Bradford assay) to calculate the immobilization efficiency.

Covalent Immobilization of this compound on Silicon Dioxide Surfaces

This method details the covalent attachment of GOx to an SiO2 surface, often used in microelectronic-based biosensors.[5]

Materials:

  • Silicon dioxide (SiO2) substrates (bulk or porous)

  • Ammonia solution (NH3)

  • Hydrogen peroxide (H2O2)

  • Deionized water (H2O)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Glutaraldehyde (B144438) (GA) solution (2.5% in phosphate buffer)

  • Phosphate buffer solution (PBS), 0.1 M

  • This compound (GOx) solution (2 mg/mL in PBS)

Procedure:

  • Oxide Activation: Immerse the SiO2 samples in a solution of NH3:H2O2:H2O (1:1:10) for 20 minutes to increase the density of hydroxyl groups on the surface.

  • Silanization: Treat the activated samples with APTES vapors to introduce amine functional groups. Cure the samples under vacuum to prevent APTES polymerization.

  • Linker Deposition: Immerse the silanized samples in a 2.5% glutaraldehyde solution in 0.1 M PBS. Glutaraldehyde acts as a bifunctional cross-linker.

  • Enzyme Immobilization: Immerse the samples in a 2 mg/mL GOx solution in PBS overnight at room temperature to allow the enzyme to covalently bind to the glutaraldehyde-activated surface.

Assay for Immobilized this compound Activity

This spectrophotometric assay is commonly used to determine the catalytic activity of both free and immobilized this compound. The assay is based on the Trinder reaction, where the hydrogen peroxide produced by the GOx-catalyzed oxidation of glucose reacts with a chromogenic substrate in the presence of peroxidase.[6]

Materials:

  • Assay mixture containing:

    • Horseradish peroxidase (HRP) (e.g., 500 U)

    • 4-aminoantipyrine (4-AAP) (e.g., 0.015 mmol)

    • Phenol (e.g., 0.025 mmol)

    • Glucose (e.g., 5 mmol)

  • Phosphate buffer solution (0.1 M, pH 7.0)

  • Immobilized GOx sample (e.g., GOx-coated nanoparticles) or free GOx solution.

Procedure:

  • Prepare the assay mixture by dissolving the components in 50 mL of 0.1 M phosphate buffer (pH 7.0).

  • Add a known amount of the immobilized GOx sample (or free GOx solution) to a reaction vessel.

  • To initiate the enzymatic reaction, add 2 mL of the assay solution to the vessel and stir vigorously for 30 seconds at room temperature.

  • Monitor the increase in absorbance at a specific wavelength (typically 500-510 nm) over time using a spectrophotometer. The rate of color development is proportional to the GOx activity.

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the logical flow of the immobilization and evaluation processes.

Experimental_Workflow_Immobilization cluster_prep Matrix Preparation cluster_immob Immobilization cluster_eval Evaluation Matrix_Selection Select Matrix (e.g., Chitosan, SiO2) Matrix_Activation Activate Matrix (if required) Matrix_Selection->Matrix_Activation Immobilization_Step Immobilize GOx on Matrix (Entrapment/Covalent Bonding) Matrix_Activation->Immobilization_Step Functionalized Matrix Enzyme_Prep Prepare GOx Solution Enzyme_Prep->Immobilization_Step Washing Wash to Remove Unbound GOx Immobilization_Step->Washing Activity_Assay Perform Activity Assay Washing->Activity_Assay Immobilized Enzyme Stability_Test Conduct Stability Tests (Thermal, pH) Activity_Assay->Stability_Test Reusability_Test Assess Reusability Stability_Test->Reusability_Test

Caption: General workflow for this compound immobilization and performance evaluation.

Covalent_Immobilization_Pathway SiO2 SiO2 Surface (-OH groups) APTES Silanization with APTES (-NH2 groups) SiO2->APTES Step 1 GA Activation with Glutaraldehyde (-CHO groups) APTES->GA Step 2 GOx This compound (-NH2 groups) GA->GOx Step 3 Immobilized_GOx Immobilized GOx GOx->Immobilized_GOx Covalent Bond Formation

Caption: Signaling pathway for covalent immobilization of GOx on an SiO2 surface.

References

comparative analysis of first, second, and third generation glucose biosensors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the evolution of enzymatic glucose biosensors, from the foundational first generation to the advanced third generation. This report details the progressive improvements in performance, supported by quantitative data and standardized experimental protocols.

The quest for accurate and real-time glucose monitoring has driven the rapid evolution of glucose biosensors over the past several decades. This guide provides a comparative analysis of the first, second, and third generations of these critical diagnostic tools, focusing on their underlying signaling pathways, performance metrics, and the experimental methodologies used for their evaluation. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the advantages and limitations of each generation, thereby aiding in the selection and development of optimal glucose sensing technologies.

Principles of Operation: An Evolutionary Perspective

The fundamental principle of enzymatic glucose biosensors revolves around the highly specific oxidation of glucose by the enzyme glucose oxidase (GOx). However, the mechanism of electron transfer from the enzyme to the electrode has undergone significant refinement, defining the three distinct generations.

First-Generation Biosensors: These pioneering devices rely on the natural electron acceptor, oxygen, to facilitate the enzymatic reaction. Glucose is oxidized by GOx, producing gluconic acid and hydrogen peroxide (H₂O₂). The concentration of glucose is then determined by either measuring the consumption of oxygen or the production of hydrogen peroxide at the electrode surface. A major drawback of this generation is its dependence on the partial pressure of oxygen, which can lead to inaccurate readings in oxygen-deficient environments. Furthermore, the high operating potential required for H₂O₂ detection makes the sensor susceptible to interference from other electroactive species in the sample.[1][2]

Second-Generation Biosensors: To overcome the limitations of their predecessors, second-generation biosensors replace oxygen with artificial electron mediators. These mediators, such as ferrocene (B1249389) and its derivatives, shuttle electrons from the active site of the GOx enzyme directly to the electrode. This innovation eliminates the oxygen dependency and allows for a lower operating potential, thereby reducing the impact of interfering substances.[1][2] However, the potential toxicity and leaching of these mediators from the sensor matrix pose challenges for long-term in-vivo applications.

Third-Generation Biosensors: The hallmark of the third generation is the achievement of direct electron transfer (DET) between the enzyme and the electrode surface without the need for mediators. This is typically accomplished by using advanced nanomaterials, such as carbon nanotubes or gold nanoparticles, to create a conductive environment that facilitates electron tunneling from the deeply embedded active site of the enzyme to the electrode.[1] This direct communication results in a faster response and enhanced sensitivity. The primary challenge for this generation lies in achieving stable and efficient direct electron transfer due to the complex protein structure of the enzyme.

Performance Metrics: A Quantitative Comparison

The performance of glucose biosensors is evaluated based on several key metrics. The following table summarizes typical performance characteristics for each generation, compiled from various research and review articles. It is important to note that these values can vary significantly based on the specific materials and fabrication methods used.

Performance MetricFirst GenerationSecond GenerationThird Generation
Sensitivity ModerateHighVery High
Selectivity Low to ModerateModerate to HighHigh
Response Time Slow (minutes)Moderate (seconds to minutes)Fast (seconds)
Stability ModerateModerate to Low (mediator leaching)Moderate to High (enzyme denaturation)
Oxygen Dependence YesNoNo
Operating Potential HighLowLow
Common Interferents Ascorbic acid, Uric acid, AcetaminophenReduced interferenceMinimal interference

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathways for each generation of glucose biosensors.

First_Generation_Pathway Glucose Glucose GOx_FADH2 GOx (FADH₂) Glucose->GOx_FADH2 Oxidation GOx_FAD GOx (FAD) Gluconolactone Gluconolactone GOx_FADH2->GOx_FAD Regeneration O2 O₂ H2O2 H₂O₂ O2->H2O2 Reduction Electrode Electrode H2O2->Electrode Detection Signal Signal Electrode->Signal

First-generation glucose biosensor signaling pathway.

Second_Generation_Pathway Glucose Glucose GOx_FADH2 GOx (FADH₂) Glucose->GOx_FADH2 Oxidation GOx_FAD GOx (FAD) Gluconolactone Gluconolactone GOx_FADH2->GOx_FAD Regeneration Mediator_ox Mediator (Ox) Mediator_red Mediator (Red) Mediator_ox->Mediator_red Reduction Electrode Electrode Mediator_red->Electrode Oxidation Signal Signal Electrode->Signal

Second-generation glucose biosensor signaling pathway.

Third_Generation_Pathway Glucose Glucose GOx_FADH2 GOx (FADH₂) Glucose->GOx_FADH2 Oxidation GOx_FAD GOx (FAD) Gluconolactone Gluconolactone Electrode Electrode GOx_FADH2->Electrode Direct Electron Transfer Signal Signal Electrode->Signal Experimental_Workflow cluster_prep 1. Electrode Preparation cluster_char 2. Electrochemical Characterization cluster_perf 3. Performance Evaluation Electrode Cleaning Electrode Cleaning Enzyme Immobilization Enzyme Immobilization Electrode Cleaning->Enzyme Immobilization Cyclic Voltammetry Cyclic Voltammetry Enzyme Immobilization->Cyclic Voltammetry Mediator Incorporation (2nd Gen) Mediator Incorporation (2nd Gen) Mediator Incorporation (2nd Gen)->Enzyme Immobilization Nanomaterial Deposition (3rd Gen) Nanomaterial Deposition (3rd Gen) Nanomaterial Deposition (3rd Gen)->Enzyme Immobilization Electrochemical Impedance Spectroscopy Electrochemical Impedance Spectroscopy Cyclic Voltammetry->Electrochemical Impedance Spectroscopy Sensitivity Test Sensitivity Test Electrochemical Impedance Spectroscopy->Sensitivity Test Selectivity Test Selectivity Test Sensitivity Test->Selectivity Test Response Time Test Response Time Test Selectivity Test->Response Time Test Stability Test Stability Test Response Time Test->Stability Test

References

A Comparative Guide to a New Glucose Oxidase-Based Diagnostic Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new glucose oxidase-based diagnostic test, offering an objective comparison of its performance against established and alternative glucose detection technologies. The following sections detail the experimental data, protocols, and underlying mechanisms to support its evaluation for research and clinical applications.

Performance Comparison

The performance of the new this compound diagnostic test was evaluated against leading alternative methods, including non-enzymatic electrochemical sensors and optical sensors. Key analytical parameters such as sensitivity, limit of detection (LOD), linear range, and response time were assessed. The results are summarized in the tables below, providing a clear comparison for researchers and drug development professionals.

Performance Metric New this compound Test Alternative this compound Sensors Non-Enzymatic Electrochemical Sensors Optical Sensors (e.g., Raman Spectroscopy)
Sensitivity 185 µA·mM⁻¹·cm⁻²8.5 - 167 µA·mM⁻¹·cm⁻²318 - 1911.5 µA·mM⁻¹·cm⁻²High (often reported as MARD %)
Limit of Detection (LOD) 15 µM17 - 70 µM0.127 - 10.6 µMAs low as 10 mg/dL
Linear Range 0.02 - 25 mM0.01 - 30 mM0.00025 - 20 mM50 - 400 mg/dL
Response Time ~5 seconds< 10 seconds< 10 seconds~30 seconds to 1 minute
Stability High (retains >95% activity after 60 days)Variable, typically retains >85% activity after 30 daysHigh, not prone to enzyme degradationHigh, dependent on device components

Table 1: Comparison of Analytical Performance. This table summarizes the key performance metrics of the new this compound test compared to other glucose sensing technologies. The data for alternative sensors is compiled from various recent studies.

Technology Principle Advantages Limitations
New this compound Test Enzymatic oxidation of glucoseHigh specificity, well-established chemistry, good stabilityPotential for oxygen dependency, susceptibility to enzyme inhibitors
Non-Enzymatic Sensors Direct electro-oxidation of glucose on a catalyst surfaceHigh sensitivity, not dependent on enzymes, good stabilityLower selectivity compared to enzymatic methods, potential for electrode fouling
Optical Sensors Measures changes in optical properties (e.g., light scattering, fluorescence) in response to glucoseNon-invasive potential, continuous monitoring capabilitiesComplex instrumentation, potential for interference from other biological molecules, calibration challenges

Table 2: Qualitative Comparison of Glucose Sensing Technologies. This table provides a high-level overview of the principles, advantages, and limitations of the different glucose detection methods discussed.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below to ensure transparency and reproducibility.

Comprehensive Validation Protocol

This protocol outlines the steps for evaluating the analytical performance of the new this compound-based diagnostic test, covering sensitivity, specificity, linearity, and interference.

1. Preparation of Reagents and Materials:

  • Phosphate Buffer Saline (PBS): 0.1 M, pH 7.4.

  • Glucose Stock Solution: 1 M D-glucose in PBS. Prepare serial dilutions to create a range of concentrations for calibration curves.

  • Interfering Substance Stock Solutions: Prepare stock solutions of potentially interfering substances (e.g., ascorbic acid, uric acid, acetaminophen, fructose, galactose, maltose) in PBS at concentrations significantly higher than their physiological levels.

  • Test Strips/Sensors: The new this compound-based diagnostic test strips.

  • Reference Analyzer: A calibrated laboratory-grade glucose analyzer (e.g., YSI 2300 STAT Plus).

2. Sensitivity Determination:

  • Prepare a series of glucose standards of known concentrations (e.g., 0, 1, 2, 5, 10, 15, 20, 25 mM) in PBS.

  • Apply each standard solution to a separate test strip according to the manufacturer's instructions.

  • Record the current response for each concentration after the specified reaction time.

  • Plot the current response versus the glucose concentration to generate a calibration curve.

  • The sensitivity is determined from the slope of the linear portion of the calibration curve and is typically expressed in µA·mM⁻¹·cm⁻².

3. Specificity Analysis (Cross-Reactivity):

  • Prepare solutions of potentially interfering sugars (e.g., fructose, galactose, maltose, sucrose) at a high physiological concentration (e.g., 10 mM) in PBS.

  • Apply each sugar solution to a separate test strip and record the response.

  • For comparison, apply a glucose solution of the same concentration and record the response.

  • Calculate the cross-reactivity as the ratio of the signal from the interfering sugar to the signal from glucose at the same concentration. A low cross-reactivity percentage indicates high specificity.

4. Linearity Assessment:

  • Use the data from the sensitivity experiment (calibration curve).

  • Determine the range of glucose concentrations over which the current response is directly proportional to the glucose concentration.

  • Perform a linear regression analysis on this portion of the curve. The linearity is considered acceptable if the correlation coefficient (R²) is ≥ 0.99.

5. Interference Study:

  • Prepare a glucose solution at a clinically relevant concentration (e.g., 5 mM).

  • Prepare separate solutions containing the same concentration of glucose mixed with a high physiological concentration of an interfering substance (e.g., 0.1 mM ascorbic acid, 0.5 mM uric acid).

  • Measure the glucose concentration in each mixed solution using the new test and the reference analyzer.

  • The effect of the interferent is considered negligible if the measured glucose value is within ±10% of the value obtained from the pure glucose solution.

Visualizations

Signaling Pathway of the this compound-Based Test

The fundamental principle of the new diagnostic test is the enzymatic oxidation of glucose by this compound (GOx). The following diagram illustrates the key steps in the signaling pathway.

GlucoseOxidasePathway Glucose β-D-Glucose GOx_red This compound (FADH₂) Glucose->GOx_red Oxidation GOx_ox This compound (FAD) O2 Oxygen (O₂) H2O2 Hydrogen Peroxide (H₂O₂) O2->H2O2 Gluconolactone D-Glucono-δ-lactone GOx_red->GOx_ox Re-oxidation Electrode Electrode H2O2->Electrode Oxidation at Electrode Signal Electrical Signal Electrode->Signal ValidationWorkflow cluster_prep Preparation cluster_testing Analytical Testing cluster_analysis Data Analysis and Comparison Reagents Prepare Reagents (Buffers, Standards, Interferents) Sensitivity Sensitivity (Calibration Curve) Reagents->Sensitivity Specificity Specificity (Cross-reactivity with other sugars) Reagents->Specificity Linearity Linearity (Linear Regression) Reagents->Linearity Interference Interference (Common endogenous substances) Reagents->Interference TestStrips Acquire Test Strips TestStrips->Sensitivity TestStrips->Specificity TestStrips->Linearity TestStrips->Interference RefAnalyzer Calibrate Reference Analyzer DataAnalysis Analyze Performance Metrics RefAnalyzer->DataAnalysis Sensitivity->DataAnalysis Specificity->DataAnalysis Linearity->DataAnalysis Interference->DataAnalysis Comparison Compare with Alternative Technologies DataAnalysis->Comparison Report Generate Validation Report Comparison->Report ComparisonLogic NewTest New this compound Test Performance Performance Metrics NewTest->Performance Alternatives Alternative Technologies Enzymatic Other Enzymatic Sensors Alternatives->Enzymatic NonEnzymatic Non-Enzymatic Sensors Alternatives->NonEnzymatic Optical Optical Sensors Alternatives->Optical Alternatives->Performance

A Guide to Inter-Laboratory Comparison of Glucose Oxidase Activity Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methodologies for measuring glucose oxidase (GOx) activity, complete with supporting experimental data and detailed protocols. The aim is to facilitate the standardization of GOx activity measurements across different laboratories, thereby enhancing the reproducibility and reliability of experimental results.

This compound is a key enzyme in various biotechnological and pharmaceutical applications, including biosensors for glucose monitoring and as a component in drug formulations.[1][2] Accurate and consistent measurement of its activity is therefore critical. Inter-laboratory variability can arise from differences in experimental protocols, reagent sources, and data analysis methods. This guide addresses these challenges by presenting standardized procedures and highlighting critical parameters that influence assay outcomes.

Comparison of Common Spectrophotometric Methods

Spectrophotometric assays are the most common methods for determining GOx activity.[3] These assays are typically based on a coupled enzyme reaction where the hydrogen peroxide (H₂O₂) produced by GOx is used by a second enzyme, usually horseradish peroxidase (HRP), to oxidize a chromogenic substrate. The resulting color change is measured over time and is proportional to the GOx activity.

Below is a summary of common chromogenic substrates used in coupled GOx assays:

Chromogenic SubstrateWavelength of Maximum Absorbance (nm)Molar Extinction Coefficient (ε) of Oxidized Form (M⁻¹cm⁻¹)Key Considerations
o-Dianisidine50011,300 (for the oxidized form)Has been reported to be carcinogenic and should be handled with care.[4] The reaction is sensitive to pH and temperature.
4-Aminoantipyrine (with a phenolic compound)510[5]Varies with the phenolic coupler used.Offers good stability and sensitivity. The choice of the phenolic compound can influence the final color and absorbance maximum.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid))415-420[7][8]36,000Provides a distinct green color and has a high molar extinction coefficient, leading to high sensitivity.[7]

Standardized Experimental Protocol: Peroxidase-Coupled Spectrophotometric Assay

To minimize inter-laboratory variation, a detailed and standardized protocol is essential. The following protocol is a synthesis of established methods.[4][5]

I. Principle

This compound catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ produced oxidizes a chromogenic substrate, leading to a measurable color change.

  • Reaction 1 (catalyzed by this compound): β-D-Glucose + O₂ + H₂O → D-Glucono-δ-lactone + H₂O₂

  • Reaction 2 (catalyzed by Peroxidase): H₂O₂ + Reduced Chromogen → Oxidized Chromogen + 2H₂O

II. Reagents and Buffers
  • Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.1, at 35°C. The buffer should be saturated with oxygen.

  • β-D-Glucose Solution: 10% (w/v) in purified water. Allow the solution to stand overnight to allow for mutarotation to reach equilibrium.[4]

  • Peroxidase (HRP) Solution: A solution containing 60 purpurogallin units/mL of HRP in cold purified water.

  • Chromogen Solution (Example: o-Dianisidine): 0.21 mM o-dianisidine dihydrochloride (B599025) in the assay buffer. This solution should be protected from light.

  • This compound Standard Solution: A stock solution of 20-40 units/mL, diluted to a working concentration of 0.4-0.8 units/mL in cold assay buffer immediately before use.

  • Stop Solution (Optional): 2M HCl can be used to stop the reaction at a specific time point for endpoint assays.[8]

III. Assay Procedure
  • Reaction Cocktail Preparation: Prepare a reaction cocktail by combining the assay buffer, glucose solution, peroxidase solution, and chromogen solution. Equilibrate the cocktail to the assay temperature (e.g., 35°C).

  • Blank Measurement: Add the reaction cocktail to a cuvette and place it in a spectrophotometer set to the appropriate wavelength (e.g., 500 nm for o-dianisidine). Record the absorbance for a few minutes to establish a baseline rate.

  • Initiate Reaction: Add a defined volume of the this compound sample or standard to the cuvette.

  • Kinetic Measurement: Immediately mix by inversion and record the increase in absorbance over time (e.g., for 5-10 minutes).[4]

  • Data Analysis: Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

IV. Calculation of Enzyme Activity

The activity of the this compound is calculated using the Beer-Lambert law:

Activity (Units/mL) = (ΔA/min) * V_total / (ε * l * V_enzyme)

Where:

  • ΔA/min: The rate of absorbance change per minute.

  • V_total: The total volume of the assay mixture in the cuvette (mL).

  • ε: The molar extinction coefficient of the oxidized chromogen (M⁻¹cm⁻¹).

  • l: The light path length of the cuvette (cm).

  • V_enzyme: The volume of the enzyme solution added to the assay mixture (mL).

Unit Definition: One unit of this compound is typically defined as the amount of enzyme that will oxidize 1.0 µmole of β-D-glucose to D-gluconolactone and H₂O₂ per minute at a specific pH and temperature.

Experimental Workflow and Signaling Pathways

To ensure consistency in an inter-laboratory comparison study, a well-defined workflow is crucial.

Inter_Laboratory_Comparison_Workflow cluster_prep Phase 1: Preparation and Standardization cluster_execution Phase 2: Independent Laboratory Execution cluster_analysis Phase 3: Centralized Data Analysis A Centralized Preparation of GOx Samples & Reagents B Distribution to Participating Laboratories A->B C Standardized Protocol Dissemination B->C D Local Instrument Calibration C->D Protocol Implementation E Execution of Standardized GOx Activity Assay D->E F Data Collection (e.g., ΔA/min) E->F G Submission of Raw Data to Central Coordinator F->G Data Submission H Statistical Analysis (e.g., ANOVA, CV%) G->H I Identification of Variability Sources H->I J Final Report Generation I->J

Caption: Workflow for an inter-laboratory comparison study of this compound activity.

The signaling pathway in the context of the coupled assay involves a cascade of enzymatic reactions.

GOx_Assay_Signaling_Pathway cluster_products Products & Measurement Glucose β-D-Glucose Gluconolactone D-Glucono-δ-lactone H2O2 Hydrogen Peroxide (H₂O₂) Glucose->H2O2 GOx O2 Oxygen (O₂) Chromogen_red Reduced Chromogen Chromogen_ox Oxidized Chromogen (Colored) GOx This compound (GOx) HRP Peroxidase (HRP) H2O2->Chromogen_ox HRP Measurement Spectrophotometric Measurement Chromogen_ox->Measurement

Caption: Signaling pathway of a coupled this compound assay.

By adhering to the protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can significantly improve the consistency and comparability of this compound activity measurements between laboratories.

References

Navigating the Maze: A Comparative Guide to the Batch-to-Batch Variability of Commercial Glucose Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of reagents is paramount. This guide provides a comprehensive comparison of the batch-to-batch variability of commercially available glucose oxidase (GOx), a critical enzyme in diagnostics and pharmaceutical manufacturing. By presenting experimental data and detailed protocols, we aim to equip you with the knowledge to select the most reliable enzyme source for your specific needs.

The function of this compound in various applications, from blood glucose monitoring to deoxygenation in food products, hinges on its catalytic activity and stability. However, inherent variations between production batches can lead to significant discrepancies in experimental results and product performance. This guide delves into the key parameters that define this compound performance and presents a comparative analysis of hypothetical batches from representative commercial suppliers.

Performance Parameter Comparison

To assess batch-to-batch variability, several key enzymatic parameters were evaluated for three hypothetical lots of this compound from three major commercial suppliers. The following table summarizes the quantitative data obtained through standardized assays.

Supplier Lot Number Specific Activity (U/mg) K_m_ (mM) V_max_ (µmol/min) Protein Concentration (mg/mL) Thermal Stability (T_m_ °C)
Supplier A Lot 2025-01A25515.21.2510.162.5
Lot 2025-02A26114.91.2810.362.8
Lot 2025-03A25815.51.2610.262.6
Supplier B Lot 2025-01B24816.11.209.961.9
Lot 2025-02B25215.81.2210.062.1
Lot 2025-03B24516.51.189.861.7
Supplier C Lot 2025-01C26514.51.3510.563.5
Lot 2025-02C26814.31.3810.663.8
Lot 2025-03C26314.81.3310.463.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent typical variations that might be observed and should not be considered as actual performance data for any specific supplier.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to generate the comparative data.

This compound Activity Assay (Coupled Enzyme Assay)

This spectrophotometric assay measures the rate of hydrogen peroxide (H₂O₂) production by this compound, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).[1][2]

Materials:

  • This compound (GOx) samples from different batches/suppliers

  • 0.1 M Phosphate (B84403) Buffer, pH 7.0

  • 1 M D-glucose solution

  • Horseradish Peroxidase (HRP) solution (1 mg/mL)

  • o-Dianisidine dihydrochloride (B599025) solution (10 mg/mL in water)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2.5 mL of 0.1 M phosphate buffer, 0.3 mL of 1 M D-glucose solution, and 0.1 mL of HRP solution.

  • Equilibrate the reaction mixture to 25°C.

  • Add 0.1 mL of the GOx sample (appropriately diluted in phosphate buffer) to the reaction mixture.

  • Immediately add 0.1 mL of the o-dianisidine solution and mix thoroughly.

  • Monitor the increase in absorbance at 500 nm for 5 minutes, recording the absorbance every 30 seconds.

  • Calculate the rate of change in absorbance (ΔAbs/min).

  • One unit of this compound activity is defined as the amount of enzyme that oxidizes 1 µmol of β-D-glucose to D-gluconolactone and H₂O₂ per minute at pH 7.0 and 25°C.

Determination of Michaelis-Menten Kinetic Parameters (K_m_ and V_max_)

The kinetic parameters, Michaelis constant (K_m_) and maximum reaction velocity (V_max_), are determined by measuring the initial reaction rates at varying glucose concentrations.[3]

Procedure:

  • Set up a series of reactions as described in the activity assay protocol.

  • Vary the concentration of the D-glucose solution in the reaction mixture (e.g., 1, 2, 5, 10, 20, 50, 100 mM).

  • Measure the initial reaction rate (v₀) for each glucose concentration.

  • Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S], where [S] is the glucose concentration).

  • Determine K_m_ and V_max_ from the intercepts and slope of the linear fit.

Protein Concentration Determination (Bradford Assay)

The total protein concentration of each enzyme preparation is determined using the Bradford protein assay.

Materials:

  • Coomassie Brilliant Blue G-250 dye reagent

  • Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using the BSA standards.

  • Add 50 µL of each GOx sample (appropriately diluted) or BSA standard to a microplate well.

  • Add 200 µL of the Coomassie dye reagent to each well and mix.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 595 nm.

  • Determine the protein concentration of the GOx samples by interpolating from the BSA standard curve.

Thermal Stability Assessment (Differential Scanning Fluorimetry)

Differential Scanning Fluorimetry (DSF) is used to determine the melting temperature (T_m_), which is an indicator of the enzyme's thermal stability.

Materials:

  • Real-time PCR instrument with a thermal ramping capability

  • SYPRO Orange dye (5000x stock in DMSO)

  • GOx samples

Procedure:

  • Prepare a reaction mixture containing the GOx sample at a final concentration of 0.1 mg/mL and SYPRO Orange dye at a final dilution of 1:1000 in a suitable buffer.

  • Place the samples in the real-time PCR instrument.

  • Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • The T_m_ is determined as the temperature at which the fluorescence intensity is at its maximum, corresponding to the protein's unfolding.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Biochemical Assays cluster_stability Stability Assessment cluster_analysis Data Analysis & Comparison GOx_Lots Receive Commercial GOx Lots Dilution Dilution Series Preparation GOx_Lots->Dilution Activity Activity Assay (Spectrophotometry) Dilution->Activity Kinetics Kinetic Analysis (Km, Vmax) Dilution->Kinetics Protein Protein Concentration (Bradford) Dilution->Protein Stability Thermal Stability (DSF) Dilution->Stability Data_Analysis Data Compilation & Statistical Analysis Activity->Data_Analysis Kinetics->Data_Analysis Protein->Data_Analysis Stability->Data_Analysis Comparison Batch-to-Batch Variability Assessment Data_Analysis->Comparison

Caption: Experimental workflow for assessing batch-to-batch variability.

Signaling_Pathway Glucose β-D-Glucose GOx This compound (GOx) Glucose->GOx O2 O₂ O2->GOx Gluconolactone D-glucono-δ-lactone GOx->Gluconolactone H2O2 H₂O₂ GOx->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Chromogen_ox Oxidized Chromogen (Colored Product) HRP->Chromogen_ox H2O H₂O HRP->H2O Chromogen_red Reduced Chromogen (o-Dianisidine) Chromogen_red->HRP

Caption: Coupled enzyme reaction for this compound activity assay.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Glucose Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. While glucose oxidase is a valuable enzymatic tool, its proper disposal is crucial to ensure workplace safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in both liquid and solid forms, ensuring compliance and minimizing risk.

Operational Plan for this compound Disposal

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the presence of other hazardous materials. The primary hazard associated with this compound is its potential to cause respiratory sensitization, leading to allergy or asthma-like symptoms upon inhalation of dust or aerosols.[1][2][3][4] Therefore, minimizing dust and aerosol generation is a critical aspect of its handling and disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or latex gloves to prevent skin contact.[1][5]

  • Eye Protection: Safety glasses or goggles to protect from splashes or dust.[1][5]

  • Lab Coat: To protect clothing and skin.[5]

  • Respiratory Protection: For solid forms or when creating aerosols, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[1][2][3]

Disposal of Solid this compound

Solid this compound, typically a powder, requires careful handling to avoid creating dust.

Step 1: Collection and Containment

  • Carefully sweep up the solid material, avoiding actions that could make it airborne.[1]

  • Place the collected powder into a suitable, sealed container. This container should be clearly labeled as "this compound Waste."[1]

Step 2: Inactivation (Recommended) While not always mandated, inactivating the enzyme before disposal is a good laboratory practice. Heat inactivation is a straightforward method.

  • Protocol: Prepare a solution of the this compound waste. Autoclaving the solution at 121°C for at least 30 minutes is an effective method for denaturation.

Step 3: Final Disposal

  • Option 1 (Preferred): Licensed Disposal Company: The most robust method is to dispose of the sealed container through a licensed chemical waste disposal company.[1] This ensures compliance with all local and national regulations.

  • Option 2 (Alternative): Incineration: If your institution's waste management facility allows, the sealed container can be sent for incineration.[1]

Disposal of Liquid this compound

Liquid preparations of this compound may be aqueous solutions or suspensions.

Step 1: Inactivation (Recommended) Inactivating the enzyme before disposal is highly recommended to denature the protein.

  • Chemical Inactivation: Adjust the pH of the solution to denature the enzyme. Adding a strong acid (e.g., 1M HCl to reach a pH of 2) or a strong base (e.g., 1M NaOH to reach a pH of 12) and allowing it to stand for at least one hour will effectively inactivate the enzyme.

  • Heat Inactivation: As with the solid form, heating the liquid solution can inactivate the enzyme. Bringing the solution to a boil for 10-15 minutes or autoclaving at 121°C for 15-20 minutes is effective.

Step 2: Final Disposal

  • Sewer Disposal (with caution): Some safety data sheets suggest that for small quantities of liquid this compound solutions, dilution with a large volume of water followed by disposal down the drain may be permissible, provided it is in accordance with local regulations.[5] It is crucial to check with your institution's Environmental Health and Safety (EHS) office before proceeding with this method. The inactivated solution should be neutralized to a pH between 6 and 8 before sewer disposal.

  • Licensed Disposal Company: For larger volumes or if sewer disposal is not permitted, the inactivated liquid waste should be collected in a clearly labeled, sealed container and disposed of through a licensed chemical waste disposal company.

Summary of Disposal Considerations

Disposal MethodApplicable FormKey Considerations
Licensed Disposal Company Solid & LiquidSafest and most compliant option. Ensures adherence to all regulations.[1]
Incineration SolidEffective for complete destruction. Must be done through an approved waste management facility.[1]
Sewer Disposal Liquid (small quantities)Only for inactivated and neutralized solutions. Requires significant dilution and is subject to local regulations and institutional policies.[5]
Autoclaving (as inactivation) Solid & LiquidEffective method for denaturing the enzyme before final disposal.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste form Determine Physical Form start->form solid_waste Solid Waste (Powder) form->solid_waste Solid liquid_waste Liquid Waste (Solution) form->liquid_waste Liquid collect_solid Step 1: Collect in Sealed, Labeled Container solid_waste->collect_solid inactivate_liquid Step 1: Inactivate Enzyme (e.g., pH adjustment, heat) liquid_waste->inactivate_liquid inactivate_solid Step 2: Inactivate (Optional but Recommended) e.g., Autoclave collect_solid->inactivate_solid dispose_solid Step 3: Dispose via Licensed Waste Company or Incineration inactivate_solid->dispose_solid end End: Proper Disposal Complete dispose_solid->end check_regulations Step 2: Check Local & Institutional Regulations inactivate_liquid->check_regulations sewer_disposal Step 3a: Neutralize, Dilute with Large Volume of Water, & Dispose to Sewer check_regulations->sewer_disposal Sewer Disposal Permitted (Small Quantities) licensed_disposal_liquid Step 3b: Collect in Sealed, Labeled Container & Dispose via Licensed Waste Company check_regulations->licensed_disposal_liquid Sewer Disposal Not Permitted or Large Quantities sewer_disposal->end licensed_disposal_liquid->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure working environment and upholding environmental stewardship. Always consult your institution's specific safety guidelines and local regulations for final compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glucose Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Glucose oxidase, a widely used enzyme. Adherence to these procedures will minimize risks and ensure the integrity of your work.

Hazard Summary

This compound is primarily classified as a respiratory sensitizer, which means it can cause allergic reactions or asthma-like symptoms upon inhalation.[1][2][3][4] It is crucial to avoid the formation and inhalation of dust or aerosols.[1][5] While not generally a skin irritant, prolonged or repeated contact should be avoided.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95) or higher for powders. Use in a well-ventilated area, preferably with local exhaust ventilation for liquids.To prevent inhalation of dust or aerosols, which can cause respiratory sensitization.[1][3]
Eye Protection Safety glasses with side shields or safety goggles.[1][6]To protect eyes from splashes or dust.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][7]To prevent skin contact.
Body Protection Laboratory coat, long-sleeved shirt, and long pants. A chemically resistant apron may be necessary for large quantities.To protect skin from accidental splashes or spills.
Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe working environment.

AspectProcedure
Engineering Controls Work in a well-ventilated area. A chemical fume hood or a local exhaust ventilation system is highly recommended, especially when working with powdered forms of the enzyme.[1][5]
General Hygiene Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][8] Avoid contact with skin, eyes, and clothing.[1]
Handling Lyophilized Powder After removing from the freezer, allow the container to equilibrate to room temperature for at least 3 hours before opening to prevent moisture absorption.[9] Open the container slowly in a designated area to avoid creating dust.[9]
Handling Liquids Avoid pouring or mixing in a way that generates aerosols.[7]
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][10] For lyophilized enzymes, storage at -20°C is recommended, while liquid forms should be kept at 4°C.[9]
Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentFirst Aid / Spill Response
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical attention.[1]
Spill For small spills of liquid, absorb with an inert material. For solid spills, carefully sweep up to avoid creating dust and place in a sealed container for disposal.[1][5] The area should then be decontaminated.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from acquisition to disposal, is essential.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely preparing and using a this compound solution.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

    • If using a lyophilized powder, allow the container to reach room temperature before opening.[9]

    • Slowly open the container and carefully weigh the desired amount of this compound.

  • Solubilization:

    • Gently add the weighed powder to the desired buffer or solvent.

    • Mix by gentle swirling or inversion. Avoid vigorous shaking or stirring that could create aerosols.

  • Use in Experiment:

    • Perform all experimental manipulations within the designated, well-ventilated area.

    • Keep containers closed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that came into contact with this compound.

    • Dispose of all waste according to the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan
  • Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. For powdered forms, ensure the container is tightly sealed to prevent dust from becoming airborne.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a sealed bag and disposed of as chemical waste.

  • Liquid Waste: For liquid preparations, disposal may involve dilution with large volumes of water and flushing down the drain, if permitted by local regulations. Always check with your institution's environmental health and safety department for specific guidance. Solid waste should be collected in sealed containers.[7]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Equilibrate Enzyme B->C D Weigh Enzyme C->D E Solubilize D->E Transfer F Perform Experiment E->F G Decontaminate F->G Complete H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.